4-Ethylamino-3-nitro-benzoic acid ethyl ester CAS number
An In-depth Technical Guide to 4-Ethylamino-3-nitro-benzoic acid ethyl ester Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Ethylamino-3-nitro-benzoic acid ethyl es...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis protocols, applications, and safety considerations, grounded in authoritative data.
Compound Identification and Overview
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a substituted aromatic compound with the Chemical Abstracts Service (CAS) registry number 91182-00-2 [1][2][3]. Its structure features a benzoic acid ethyl ester backbone with an ethylamino group at position 4 and a nitro group at position 3. This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity[4]. It is primarily intended for research use only and not for diagnostic or therapeutic applications[1].
The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical databases and scientific publications.
Detailed structural information has been elucidated through X-ray crystallography. The compound crystallizes in a monoclinic system with the space group P2₁. Crystal structure data is available and provides precise bond lengths and angles, confirming the molecular geometry[5]. In the solid state, the molecule exhibits a non-planar six-membered ring due to an intramolecular hydrogen bond[5].
Synthesis and Rationale
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is not explicitly detailed in the provided search results. However, a logical synthetic pathway can be inferred from standard organic chemistry principles and related transformations of similar molecules. A common approach would involve a two-step process starting from a commercially available precursor like 4-chloro-3-nitrobenzoic acid.
Causality in Experimental Design:
The choice of a nucleophilic aromatic substitution (SNAr) reaction is dictated by the presence of an electron-withdrawing nitro group ortho and para to the chlorine atom, which activates the aromatic ring towards nucleophilic attack. Ethylamine is a suitable nucleophile for this transformation. The subsequent esterification is a standard procedure to convert the carboxylic acid to its ethyl ester, which can improve solubility in organic solvents and act as a protecting group for the acid functionality in subsequent reactions.
An In-depth Technical Guide to 4-Ethylamino-3-nitro-benzoic acid ethyl ester For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a substituted nit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Ethylamino-3-nitro-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring an ethylamino group, a nitro group, and an ethyl ester on a benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development. Derivatives of nitrobenzoic acid are recognized as valuable precursors for synthesizing a variety of heterocyclic compounds with potential biological activity.[1]
Molecular Properties and Characterization
The fundamental properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester are crucial for its handling, characterization, and application in synthetic workflows.
Physicochemical Data
The molecular formula of this compound is C₁₁H₁₄N₂O₄, and its molecular weight is 238.24 g/mol .[2][3] It presents as a yellow solid with a melting point of 92°C.[4]
X-ray crystallography has revealed that 4-Ethylamino-3-nitro-benzoic acid ethyl ester crystallizes in a monoclinic system.[5] The molecule's structure is stabilized by an intramolecular hydrogen bond between the amino proton and an oxygen atom of the nitro group, forming a non-planar six-membered ring.[6][7] Furthermore, intermolecular hydrogen bonds link the molecules into chains, contributing to the stability of the crystal lattice.[5][6][7]
The primary synthetic route to 4-Ethylamino-3-nitro-benzoic acid ethyl ester is through a nucleophilic aromatic substitution (SₙAr) reaction. This method is efficient and proceeds with a good yield.
Experimental Protocol: Synthesis
This protocol is based on the procedure described by Li, H.-Y., et al. (2009).[5]
Materials:
Ethyl 4-chloro-3-nitrobenzoate (1 equivalent)
Ethylamine (excess, e.g., in solution or as a neat reagent)
Tetrahydrofuran (THF)
Water
Cold Ethanol
Procedure:
In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol) in tetrahydrofuran (50 ml).[5]
Heat the reaction mixture to reflux for 2 hours.[5]
After cooling, evaporate the solvents under reduced pressure.[5]
Add water to the residue to precipitate the product.[5]
Collect the yellow precipitate by vacuum filtration.
Wash the solid with cold ethanol (2 x 15 ml) to remove impurities.[5]
Dry the product to obtain the final compound (yield: 4.4 g, 80%).[5]
Causality of Experimental Choices:
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloro group by ethylamine favorable.
Solvent: THF is used as a solvent to ensure the miscibility of the reactants.
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Purification: The product is precipitated with water and washed with cold ethanol to remove any unreacted starting materials and byproducts.
Caption: Synthesis and purification workflow for 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Purification
For obtaining high-purity material suitable for further applications, recrystallization is a recommended method. Crystals suitable for X-ray analysis have been obtained by slow evaporation from an ethanol solution.[5] Alternatively, recrystallization from hot ethyl acetate can be employed.[1]
Chemical Reactivity and Potential Applications
The multifunctionality of 4-Ethylamino-3-nitro-benzoic acid ethyl ester makes it a valuable intermediate for the synthesis of more complex molecules.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical compounds. This reduction opens up the possibility of creating a di-amino benzoic acid derivative, a common scaffold in drug discovery. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C).[8]
A Technical Guide to Ethyl 4-(ethylamino)-3-nitrobenzoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction Ethyl 4-(ethylamino)-3-nitrobenzoate is a substituted aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its strategic placement of an ethylamino group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 4-(ethylamino)-3-nitrobenzoate is a substituted aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its strategic placement of an ethylamino group, a nitro moiety, and an ethyl ester on a benzene ring makes it a prime precursor for the construction of complex heterocyclic scaffolds. For researchers, particularly in the field of drug discovery and development, this compound is not merely a catalog chemical but a gateway to a class of ortho-phenylenediamine derivatives. These derivatives are foundational building blocks for a multitude of biologically active molecules, including but not limited to, kinase inhibitors, antimicrobial agents, and other targeted therapeutics. This guide provides an in-depth look at its chemical identity, a field-proven synthesis protocol, its strategic application in medicinal chemistry, and essential safety information.
Chemical Identity and Properties
A precise understanding of a compound's properties is fundamental to its effective application in research and development.
Common Synonym: 4-Ethylamino-3-nitro-benzoic acid ethyl ester[1][2]
Chemical Structure:
Physicochemical and Spectroscopic Data
The key identifiers and physical properties of ethyl 4-(ethylamino)-3-nitrobenzoate are summarized below. This data is critical for reaction planning, characterization, and safety assessments.
¹H NMR: The spectrum is expected to show distinct signals corresponding to the two different ethyl groups (the N-ethyl and the O-ethyl of the ester), each presenting a characteristic triplet and quartet. The three aromatic protons will appear as a set of coupled doublets and doublet of doublets in the aromatic region. A broad singlet, exchangeable with D₂O, is anticipated for the N-H proton.
¹³C NMR: The spectrum will display 11 unique carbon signals, including those for the methyl and methylene carbons of the ethyl groups, the aromatic carbons, the ester carbonyl carbon, and the carbons attached to the nitrogen atoms.
IR Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), the C=O stretch of the ester (around 1720 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (around 1530 and 1350 cm⁻¹, respectively).
The most direct and reliable synthesis of ethyl 4-(ethylamino)-3-nitrobenzoate is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.
Principle and Rationale
This synthesis leverages the powerful electron-withdrawing nature of the nitro group (NO₂) positioned ortho to the chlorine leaving group on the starting material, ethyl 4-chloro-3-nitrobenzoate. This activation, further assisted by the ester group in the para position, significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride by the ethylamine nucleophile. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the reactants. The reaction proceeds efficiently under reflux conditions to yield the desired product in high purity and yield.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed and validated procedure.[3]
Materials and Reagents:
Reagent
CAS No.
M.W. ( g/mol )
Quantity
Moles
Ethyl 4-chloro-3-nitrobenzoate
10299-69-1
229.61
5.3 g
0.023
Ethylamine (solution)
75-04-7
45.08
20 mL
-
Tetrahydrofuran (THF)
109-99-9
72.11
50 mL
-
Deionized Water
7732-18-5
18.02
As needed
-
| Cold Ethanol | 64-17-5 | 46.07 | 30 mL | - |
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol), ethylamine (20 mL), and tetrahydrofuran (50 mL).
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvents (THF and excess ethylamine) under reduced pressure using a rotary evaporator.
Precipitation and Isolation: To the resulting residue, add deionized water. A yellow precipitate of the product will form.[3]
Purification: Collect the yellow solid by vacuum filtration. Wash the solid with two portions of cold ethanol (2 x 15 mL) to remove any residual impurities.
Drying: Dry the purified product under vacuum to obtain the final compound, ethyl 4-(ethylamino)-3-nitrobenzoate. The reported yield for this procedure is approximately 80% (4.4 g).[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for ethyl 4-(ethylamino)-3-nitrobenzoate.
Key Application: A Precursor for Bioactive Scaffolds
The true utility of ethyl 4-(ethylamino)-3-nitrobenzoate in drug discovery lies in its role as a masked ortho-phenylenediamine. The nitro group is a strategic functional handle that can be selectively converted to an amine, unlocking pathways to valuable heterocyclic systems.
Reduction to Ethyl 3-amino-4-(ethylamino)benzoate
The most critical subsequent reaction for this intermediate is the reduction of the nitro group to an amine. This transformation yields ethyl 3-amino-4-(ethylamino)benzoate, a key building block for many pharmaceutical agents.
Principle and Rationale:
Catalytic hydrogenation is a clean and efficient method for this reduction. A palladium on carbon (Pd/C) catalyst is commonly used under a hydrogen atmosphere. The reaction is highly selective for the nitro group, leaving the ester and the existing amino group intact. Other methods, such as using tin(II) chloride in hydrochloric acid or indium powder in aqueous ammonium chloride, can also be employed, offering alternatives when catalytic hydrogenation is not feasible.[4]
Illustrative Reduction Protocol (Adapted from a similar substrate):
Setup: Dissolve ethyl 4-(ethylamino)-3-nitrobenzoate in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.
Catalyst Addition: Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on Carbon (Pd/C) to the solution.
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker apparatus) and stir vigorously at room temperature.
Monitoring: Monitor the reaction until completion (typically a few hours) by TLC, observing the disappearance of the starting material.
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 3-amino-4-(ethylamino)benzoate, which can then be used in subsequent steps without further purification or after recrystallization.
Pathway to Drug Scaffolds Diagram
Caption: Strategic pathway from the title compound to bioactive molecules.
Safety and Handling
As with any laboratory chemical, proper handling of ethyl 4-(ethylamino)-3-nitrobenzoate is essential.
GHS Hazard Identification:
According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards[1]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Recommended Handling Procedures:
Always handle this compound in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Avoid generating dust. Handle as a solid and weigh carefully.
In case of contact with skin or eyes, flush immediately with copious amounts of water.
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 4-(ethylamino)-3-nitrobenzoate is a compound of significant strategic value for synthetic and medicinal chemists. Its straightforward and high-yielding synthesis via nucleophilic aromatic substitution makes it readily accessible. More importantly, its chemical architecture, particularly the "masked" diamine functionality, provides a direct and reliable entry point for the synthesis of complex, biologically relevant heterocyclic structures. This guide has outlined its core properties, a validated synthesis protocol, and its primary application, providing researchers and drug development professionals with the essential knowledge to effectively utilize this key building block in their programs.
References
ChemBK. (2024). Ethyl 4-nitrobenzoate - Physico-chemical Properties. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
Fengchen Group Co., Ltd. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-(ethylamino)-3-nitrobenzoate. PubChem Compound Database. Available at: [Link]
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]
Ramishvili, T., Tsitsishvili, V., Bukia, T., Kordzakhia, T., & Mdivnishvili, O. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]
Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]
The Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]
The Science Snail. (2023). Benzocaine synthesis from toluene and p-xylene. Available at: [Link]
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Available at: [Link]
An In-depth Technical Guide to the Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway for 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a key intermediate in various chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a key intermediate in various chemical and pharmaceutical applications. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanisms, strategic considerations for experimental choices, and a framework for self-validating experimental design.
Strategic Overview of the Synthesis
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is most effectively achieved through a two-step process commencing with a commercially available substituted nitrobenzoic acid. The core transformations involve a nucleophilic aromatic substitution (SNAr) to introduce the ethylamino group and an esterification of the carboxylic acid moiety. Two primary synthetic routes are viable, with the choice often dictated by the reactivity of the starting materials and purification considerations.
Route A involves the initial esterification of the starting material, followed by the nucleophilic aromatic substitution. Conversely, Route B begins with the SNAr reaction, followed by esterification. This guide will focus on a preferred pathway that often leads to higher purity and yields: the esterification of a halogenated 3-nitrobenzoic acid followed by substitution with ethylamine. The rationale for this choice lies in the potential for the amine functionality to interfere with the acidic conditions of Fischer esterification if the substitution is performed first.
The Recommended Synthetic Pathway
The recommended pathway starts with 4-chloro-3-nitrobenzoic acid, a readily available and cost-effective starting material. The overall transformation is depicted below:
Caption: Synthetic workflow for 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Detailed Experimental Protocols
Step 1: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid
This initial step converts the carboxylic acid to its corresponding ethyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction. The use of excess ethanol and a strong acid catalyst, such as sulfuric acid, drives the reaction towards the product.
Protocol:
Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]
Cool the suspension to 0-5 °C in an ice bath.
Slowly add concentrated sulfuric acid (15 ml) to the stirred suspension.[1]
Heat the mixture to reflux and maintain for 17 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 50 ml) followed by hexane (2 x 50 ml) to afford ethyl 4-chloro-3-nitrobenzoate as a white solid.[1]
Dry the product under vacuum. A typical yield is around 75%.[1]
Expert Insights: The choice of sulfuric acid as a catalyst is based on its high efficacy and dehydrating properties, which help to shift the equilibrium. The extended reflux time ensures the reaction proceeds to completion. The washing steps are crucial for removing unreacted starting material and the acid catalyst.
Step 2: Nucleophilic Aromatic Substitution with Ethylamine
In this step, the chlorine atom on the aromatic ring is displaced by ethylamine. The electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack, facilitating this substitution.
Protocol:
In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol) in tetrahydrofuran (THF, 50 ml).[2]
Heat the mixture to reflux for 2 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
After the reaction is complete, evaporate the solvents under reduced pressure.[2]
Add water to the residue to precipitate the product.[2]
Collect the yellow precipitate by filtration and wash with cold ethanol (2 x 15 ml).[2]
Dry the product to obtain 4-Ethylamino-3-nitro-benzoic acid ethyl ester. A typical yield is around 80%.[2]
Expert Insights: THF is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the starting ester. The use of excess ethylamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction. The precipitation from water and subsequent washing with cold ethanol are effective for purification. For higher purity, recrystallization from ethanol can be performed.
Alternative Starting Material: 4-Fluoro-3-nitrobenzoic acid
An alternative and potentially advantageous starting material is 4-fluoro-3-nitrobenzoic acid.[4][5] Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitution reactions due to its higher electronegativity, which increases the polarization of the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[6] This can lead to milder reaction conditions and potentially higher yields in the SNAr step.[6]
The synthesis would follow a similar two-step process:
Fischer Esterification: 4-fluoro-3-nitrobenzoic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid.[7]
Nucleophilic Aromatic Substitution: The resulting ethyl 4-fluoro-3-nitrobenzoate is then reacted with ethylamine.
Safety and Handling
4-Chloro-3-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE.
Ethylamine: Flammable and corrosive. Work in a well-ventilated fume hood and avoid ignition sources.
Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use in a well-ventilated area and away from heat and flames.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a robust and reproducible process. The presented two-step pathway, starting from 4-chloro-3-nitrobenzoic acid, offers a reliable method with good yields. The key to success lies in careful control of reaction conditions, particularly temperature and time, and meticulous purification of the intermediates and the final product. For researchers seeking to optimize this synthesis, exploring the use of 4-fluoro-3-nitrobenzoic acid as a starting material may offer advantages in terms of reactivity and milder reaction conditions. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable chemical intermediate.
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020-07-14). Bond University Research Portal.
Technical Support Center: Synthesis of Methyl 3-(methylamino)
Technical Guide: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Executive Summary & Strategic Alignment This technical guide details the retrosynthetic strategy and material selection for 4-Ethylamino-3-nitro-benzoic acid ethyl ester . Critical Nomenclature Note: Researchers often co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Alignment
This technical guide details the retrosynthetic strategy and material selection for 4-Ethylamino-3-nitro-benzoic acid ethyl ester .
Critical Nomenclature Note: Researchers often confuse the acid form with the ester.[1]
CAS 2788-74-1 refers specifically to the free acid: 4-(Ethylamino)-3-nitrobenzoic acid.[1][2][3]
The target requested is the Ethyl Ester derivative.[1][4][5]
Implication: While CAS 2788-74-1 can serve as a precursor (via esterification), the most robust industrial route avoids isolating the zwitterionic amino-acid intermediate.[1] Instead, we utilize a Convergent Route starting from 4-Chloro-3-nitrobenzoic acid , esterifying first to activate the ring for nucleophilic substitution.[1]
This guide advocates for the "Ester-First" Strategy (Route A) over the "Amine-First" Strategy (Route B)[1] due to the electronic effects of the nitro group and the ester moiety, which synergistically lower the activation energy for the subsequent
The 3-nitro group provides crucial electron-withdrawing induction, activating the 4-position.[1] However, a free carboxylic acid (at C1) can deprotonate to a carboxylate anion under the basic conditions required for amination. This anion is electron-donating, which deactivates the ring and hinders the substitution of the chlorine.[1]
By converting the acid to an Ethyl Ester before the amination step, we maintain a strong electron-withdrawing group at C1, significantly accelerating the reaction with ethylamine.[1]
Pathway Visualization
Figure 1: The "Ester-First" synthetic pathway ensures the benzene ring remains activated for the final nucleophilic substitution.
Critical Impurity: 4-Chlorobenzoic acid (lacking the nitro group).[1] This impurity will carry through esterification but will not react with ethylamine (lack of ortho-nitro activation), leading to a difficult-to-separate contaminant in the final product.[1]
Why isolate? While a one-pot telescope process is possible, isolating this ester as a solid (MP: ~78°C) allows for a water wash to remove residual sulfuric acid, preventing salt formation during the subsequent amine addition.[1]
Property
Specification
Rationale
Appearance
Yellow to Off-white Crystalline Solid
Darkening indicates oxidation or photo-degradation.[1]
Forms Available: Anhydrous gas, 2.0M in THF, or 70% Aqueous solution.
Selection:70% Aqueous Solution or Ethanolic Solution is preferred for this specific synthesis.[1]
Reasoning: The
reaction is robust enough to tolerate water.[1] Using the aqueous solution is significantly cheaper and easier to handle than the gas.[1] The slight hydrolysis risk of the ester is mitigated by the mild conditions and the high reactivity of the amine.[1]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Activation)
This step converts the deactivating carboxylate into an activating ester.[1]
Charge: A 1L reactor with 4-Chloro-3-nitrobenzoic acid (100 g, 0.496 mol) and Absolute Ethanol (500 mL).
Catalyst: Add Concentrated Sulfuric Acid (
, 10 mL) dropwise. Exothermic warning.
Reflux: Heat to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1]
Workup: Cool to room temperature. The product often crystallizes directly.[1] Pour mixture into ice water (1 L) to complete precipitation.
Note: A slight excess is required to scavenge the HCl generated, or a base like Triethylamine (TEA) can be added (1.1 eq). Using excess ethylamine is cleaner as the salt is water-soluble.[1]
Reaction: Heat to mild reflux (60-70°C) for 2–3 hours.
Observation: The solution will turn a deep yellow/orange, characteristic of nitro-aniline derivatives.[1]
Workup: Concentrate the ethanol under reduced pressure.
Partition: Dissolve residue in Ethyl Acetate and wash with water (removes Ethylamine-HCl salts).
Purification: Recrystallize from Ethanol/Water or Hexane/DCM if high purity is required.[1]
Mechanistic Insight & Troubleshooting
The reaction proceeds via a Meisenheimer Complex .[1] The nitro group acts as an electron sink, stabilizing the negative charge on the ring during the intermediate state.[1]
Mechanism Diagram
Figure 2: The rate-determining step is the nucleophilic attack forming the Meisenheimer complex.[1]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 2)
Hydrolysis of Ester
Reduce water content; switch from 70% aq Ethylamine to 2.0M in THF.
Impurity: Phenol
Displacement by OH-
Ensure reaction is not too basic; avoid NaOH/KOH; use TEA or excess Ethylamine.[1]
Slow Reaction
Temperature too low
Ensure reflux is maintained; the Cl leaving group requires thermal energy to overcome the activation barrier.[1]
A Technical Guide to the Solubility Profiling of 4-Ethylamino-3-nitro-benzoic acid ethyl ester for Pharmaceutical Development
Executive Summary & Core Objective The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility stands a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Objective
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility stands as a primary determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor aqueous solubility is a leading cause of compound attrition in the development pipeline, necessitating a robust and early characterization to inform formulation strategies.[1] This guide provides a comprehensive technical framework for the systematic evaluation of the solubility of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS: 91182-00-2).
Derivatives of nitrobenzoic acid are recognized as valuable precursors in the synthesis of biologically significant heterocyclic compounds.[2] Understanding the solubility profile of this specific ester is therefore essential for its handling in synthetic reactions and for assessing its potential in drug development. This document is designed for researchers, medicinal chemists, and formulation scientists, offering a narrative built on established scientific principles. We will delve into the theoretical underpinnings derived from the molecule's structure, present field-proven experimental protocols for accurate solubility determination, and discuss the interpretation of this critical data in the context of pharmaceutical sciences.
Physicochemical Profile & Predicted Behavior
A molecule's structure is the blueprint for its physical behavior. Before embarking on experimental measurements, an analysis of the known and computed properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester provides invaluable foresight into its likely solubility characteristics.
A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions, potentially leading to lower solubility.
The two ester oxygens and two nitro group oxygens, plus the amine nitrogen, can act as hydrogen bond acceptors, allowing for interactions with protic solvents.
This value suggests the potential for moderate cell permeability and interaction with polar solvents, though the overall solubility will be a balance with its lipophilic character.
Expert Analysis: The molecular architecture presents a duality. The ethyl ester and the aromatic ring contribute to its lipophilic nature, as suggested by the XLogP3 value of 2.9.[4] Conversely, the nitro group, ethylamino group, and ester carbonyls provide multiple sites for hydrogen bonding.[4] This structure is analogous to other nitrobenzoic acid derivatives, which typically exhibit enhanced solubility in polar organic solvents like methanol and ethanol and limited solubility in water.[5] The energy required to break the crystal lattice (indicated by the 92°C melting point) will be a significant factor.[3] Therefore, effective solvents will be those that can establish strong intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) to compensate for this lattice energy.
Strategic Approach to Solvent Selection
Based on the physicochemical analysis, a tiered approach to solvent selection is recommended. The goal is to screen a diverse set of solvents that represent the range of polarities and interaction types relevant to synthesis, purification, and biopharmaceutical evaluation.
Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO): Can accept hydrogen bonds but cannot donate. DMSO is a powerful solvent often used for creating stock solutions.[6]
Non-Polar / Low-Polarity Solvents:
Dichloromethane, Ethyl Acetate, Toluene: To assess solubility for organic synthesis and purification processes like extraction.
Gold-Standard Experimental Protocols
Accurate and reproducible solubility data relies on meticulous experimental design. The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[7][8]
Protocol: Thermodynamic Equilibrium Solubility by Shake-Flask Method
This method measures the saturation concentration of a compound in a solvent at a controlled temperature when the system has reached equilibrium.
Causality Behind Choices:
Excess Solid: Using a surplus of the compound ensures that the solution becomes saturated, which is visually confirmed by the presence of undissolved material at the end of the experiment.[7]
Temperature Control: Solubility is highly temperature-dependent. Testing at 37°C is crucial for biopharmaceutical relevance, while 4°C can provide data on stability in refrigerated storage.[9]
Equilibration Time: A duration of 24-72 hours is typically sufficient for most compounds to reach equilibrium. Sampling at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been achieved.[8]
Solid-State Analysis: The remaining solid must be analyzed (e.g., by XRPD or DSC) to confirm that the compound has not converted into a different polymorphic form, salt, or solvate during the experiment, which would invalidate the results.[8]
Step-by-Step Methodology:
Preparation: Add an excess amount of crystalline 4-Ethylamino-3-nitro-benzoic acid ethyl ester (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 °C ± 0.5 °C). Agitate for 24 to 48 hours.
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
Sampling: Carefully withdraw a sample of the supernatant. To avoid disturbing the solid, this is best achieved by centrifugation of the vial, followed by filtration of the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[8]
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.
Solid-State Verification: Recover the remaining solid from the vial, dry it, and analyze its physical form to ensure it has not changed.[8]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Protocol: Kinetic Solubility for Early Discovery
Kinetic solubility measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput method that often overestimates true thermodynamic solubility but is invaluable for ranking compounds in early discovery.[1]
Conceptual Difference: Unlike thermodynamic solubility which starts with the solid dissolving into solution, kinetic solubility starts with the dissolved compound precipitating out of solution.
Conceptual Diagram: Kinetic vs. Thermodynamic Solubility
Caption: Contrasting pathways for solubility measurement.
Analytical Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved analyte in the filtered supernatant.[10]
Key Method Parameters:
Column: A C18 reverse-phase column is suitable for a molecule of this polarity.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure consistent ionization) is a good starting point.
Detection: The nitroaromatic chromophore will have a strong UV absorbance. A wavelength maximum (λ-max) should be determined by scanning a dilute standard solution.
Calibration: A calibration curve must be generated using a minimum of five standards of known concentration to ensure linearity and accuracy of the measurement.
Data Presentation and Strategic Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison and interpretation.
Table 2: Solubility Profile of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Solvent / Medium
Temperature (°C)
Equilibrium Solubility (µg/mL)
Standard Deviation
Method
pH 1.2 HCl Buffer
37
[Experimental Data]
[± Value]
Shake-Flask
pH 6.8 Phosphate Buffer
37
[Experimental Data]
[± Value]
Shake-Flask
PBS (pH 7.4)
37
[Experimental Data]
[± Value]
Shake-Flask
Water
25
[Experimental Data]
[± Value]
Shake-Flask
Ethanol
25
[Experimental Data]
[± Value]
Shake-Flask
DMSO
25
[Experimental Data]
[± Value]
Shake-Flask
Interpretation in a Drug Development Context:
The obtained solubility data is not an endpoint but a critical decision-making tool.
Low Aqueous Solubility (<10 µg/mL): If the aqueous solubility is low, the compound may face significant bioavailability challenges. This would trigger further investigation into solubility-enhancement strategies such as the use of co-solvents, cyclodextrins, lipid-based formulations, or amorphous solid dispersions.[11]
pH-Dependent Solubility: Any significant difference in solubility between the pH 1.2, 6.8, and 7.4 buffers would indicate that the compound's ionization state affects its solubility, a key consideration for oral absorption across the gastrointestinal tract.
Formulation Guidance: High solubility in specific organic solvents like ethanol or acetone provides a direct path for preparing solutions for preclinical in vivo studies or for developing liquid-based formulations.
Safety & Handling Precautions
Based on GHS classifications for this compound and its analogs, appropriate safety measures must be observed.
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid creating dust.[13]
Storage: Keep the container tightly closed and store in a cool, dry place.[12]
References
Vertex AI Search. (n.d.). Ethyl 4-nitrobenzoate - Solubility of Things. Retrieved January 29, 2026.
Fengchen Group. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Retrieved January 29, 2026, from [Link].
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 29, 2026.
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved January 29, 2026, from [Link].
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 29, 2026.
Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link].
Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved January 29, 2026.
PubChem. (n.d.). Ethyl 4-(ethylamino)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link].
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved January 29, 2026, from [Link].
Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved January 29, 2026, from [Link].
Thermo Fisher Scientific. (2024, March 30).
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved January 29, 2026.
Sigma-Aldrich. (2025, July 25).
Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved January 29, 2026.
Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved January 29, 2026.
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 29, 2026, from [Link].
Bond University Research Portal. (2020, July 14).
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved January 29, 2026.
An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS No. 91182-00-2) is a nitroaromatic compound that serves as a versatile building block in org...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS No. 91182-00-2) is a nitroaromatic compound that serves as a versatile building block in organic synthesis. Its molecular structure, featuring an ethylamino group and a nitro group on a benzoic acid ethyl ester backbone, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The melting point is a fundamental physical property that provides a rapid and effective means of assessing the purity of a crystalline solid. A sharp and well-defined melting point range is indicative of high purity, while a broad or depressed melting range often suggests the presence of impurities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is essential for its effective handling, characterization, and application in synthetic chemistry.
Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is typically achieved through the nucleophilic aromatic substitution of a suitable precursor. A common method involves the reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine.[4]
Reaction Scheme:
Caption: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Experimental Protocol for Synthesis:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-chloro-3-nitrobenzoate in tetrahydrofuran (THF).[4]
Addition of Reagent: Add an excess of ethylamine to the solution.[4]
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 hours.[4]
Work-up: After the reaction is complete, evaporate the solvents under reduced pressure. Add water to the residue to precipitate the crude product.[4]
Purification: Collect the yellow precipitate by filtration and wash with cold ethanol to afford the purified 4-Ethylamino-3-nitro-benzoic acid ethyl ester.[4]
Melting Point Determination: A Self-Validating System
The determination of the melting point is a critical quality control step. The protocol described below is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Detailed Step-by-Step Methodology for Melting Point Determination:
Sample Preparation:
Ensure the sample of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is completely dry, as residual solvent can depress the melting point.
Finely grind a small amount of the crystalline solid to a uniform powder using a mortar and pestle. This ensures even heat distribution.
Capillary Tube Loading:
Tamp the open end of a capillary tube into the powdered sample.
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
The packed sample height should be between 2-3 mm for optimal results.
Instrumental Analysis:
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
Set the initial temperature to approximately 10-15 °C below the expected melting point of 92 °C.
Use a rapid heating rate to approach the expected melting point, then reduce the rate to 1-2 °C per minute to ensure thermal equilibrium.
Carefully observe the sample through the magnifying lens.
Data Recording and Validation:
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting).
The recorded melting point should be reported as a range.
Repeat the measurement at least two more times with fresh samples to ensure reproducibility.
Periodically calibrate the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample.
Causality Behind Experimental Choices:
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer, leading to a more accurate and sharper melting point range.
Slow Heating Rate: A slow heating rate of 1-2 °C per minute near the melting point is crucial to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
Calibration: Regular calibration of the melting point apparatus with known standards is a cornerstone of a self-validating system, ensuring the trustworthiness of the experimental data.
Further Characterization
While melting point is a primary indicator of purity, comprehensive characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester for drug development purposes would involve additional analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any structural isomers or impurities.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound with high sensitivity and resolution.
Conclusion
The accurate determination of the melting point of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a critical step in ensuring its quality and suitability for use in pharmaceutical synthesis. By following a robust and self-validating protocol, researchers and drug development professionals can have high confidence in the purity of this important chemical intermediate. This guide provides the necessary framework for achieving reliable and reproducible results, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
A Comprehensive Spectroscopic and Structural Elucidation of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the spectroscopic properties of 4-Ethylamino-3-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a compound of interest in synthetic chemistry and potentially in drug discovery cascades. By integrating data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a holistic view of its molecular architecture. This document is designed to serve as a practical reference for researchers, offering not only data interpretation but also the underlying scientific principles and methodologies.
Introduction: The Significance of Spectroscopic Characterization
In the realm of medicinal chemistry and materials science, the precise characterization of a molecule is paramount. 4-Ethylamino-3-nitro-benzoic acid ethyl ester (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ) is a substituted aromatic compound whose biological and chemical properties are intrinsically linked to its structure.[1][2] Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to confirm identity, purity, and structural features. This guide will systematically dissect the spectroscopic signature of this compound.
Table 1: Physicochemical Properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester has been reported, providing a reliable route to obtain the compound for analysis.[4] The established synthesis involves the reaction of a precursor molecule, which is then subjected to conditions that introduce the ethylamino and nitro groups to the benzoic acid ethyl ester backbone.
The definitive confirmation of the molecular structure was achieved through single-crystal X-ray diffraction, as detailed by Li, et al. (2009).[4] This technique provides the precise spatial arrangement of atoms, bond lengths, and bond angles, serving as the gold standard for structural elucidation.
Caption: Synthetic and analytical workflow for 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectrum
Based on the known structure and empirical data from similar aromatic compounds, the following proton NMR signals are anticipated. The aromatic region, in particular, will display a characteristic splitting pattern due to the spin-spin coupling of adjacent protons.
Table 2: Predicted ¹H NMR Data for 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.5
d
1H
Ar-H
~7.8
dd
1H
Ar-H
~6.8
d
1H
Ar-H
~4.3
q
2H
-OCH₂CH₃
~3.4
q
2H
-NHCH₂CH₃
~1.4
t
3H
-OCH₂CH₃
~1.3
t
3H
-NHCH₂CH₃
Note: Predicted values are based on additive models and analysis of structurally related compounds.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Chemical Shift (δ, ppm)
Assignment
~165
C=O (ester)
~150
Ar-C
~135
Ar-C
~130
Ar-C
~125
Ar-C
~120
Ar-C
~115
Ar-C
~61
-OCH₂CH₃
~45
-NHCH₂CH₃
~14
-OCH₂CH₃
~13
-NHCH₂CH₃
Note: Predicted values are based on established chemical shift correlations.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.
Experimental Protocol for FTIR Analysis
For a solid sample like 4-Ethylamino-3-nitro-benzoic acid ethyl ester, the following protocol is recommended.
Sample Preparation (KBr Pellet Method):
Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
Place the KBr pellet in the sample holder of an FTIR spectrometer.
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Caption: Standard workflow for preparing a solid sample for FTIR analysis using the KBr pellet method.
Expected IR Absorption Bands
The IR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
Table 4: Key Predicted IR Absorptions
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3300
N-H stretch
Secondary Amine
~2900-3000
C-H stretch
Alkyl
~1720
C=O stretch
Ester
~1520 and ~1340
N-O asymmetric & symmetric stretch
Nitro group
~1600
C=C stretch
Aromatic ring
~1250
C-O stretch
Ester
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Experimental Protocol for EI-MS
Electron Ionization (EI) is a common method for analyzing relatively small, thermally stable organic molecules.
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is expected to show a molecular ion peak ([M]⁺) at m/z 238. The fragmentation pattern will be influenced by the presence of the nitro group, the ethyl ester, and the ethylamino substituent.
Key Predicted Fragments:
[M]⁺ at m/z 238: The molecular ion.
[M - OCH₂CH₃]⁺ at m/z 193: Loss of the ethoxy group from the ester.
[M - NO₂]⁺ at m/z 192: Loss of the nitro group.
Further fragmentation of the aromatic ring and substituents.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and mass spectrometry, supported by the definitive structure from X-ray crystallography, provides a comprehensive and self-validating characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide has outlined the expected spectroscopic data and provided the experimental context for its acquisition and interpretation. For researchers in drug development and related fields, a thorough understanding of these analytical techniques is indispensable for confirming the identity, purity, and structure of novel compounds, thereby ensuring the integrity of their scientific investigations.
References
PubChem. Ethyl 4-(ethylamino)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
Mohd. Maidin, S. N. A., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1079. [Link]
1H NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethylamino-3-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectrum, offering field-proven insights into structural elucidation using NMR spectroscopy.
Introduction: The Role of NMR in Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical technique for elucidating the molecular structure of organic compounds in solution.[1] By providing detailed information about the chemical environment, connectivity, and relative number of protons, a ¹H NMR spectrum serves as a molecular fingerprint.[2][3]
This guide focuses on 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a substituted aromatic compound whose structural complexity presents an excellent case study for the application of advanced NMR interpretation principles. The presence of multiple, distinct functional groups—an ethyl ester, an ethylamino group, and a nitro group—on a benzene ring creates a unique and predictable set of signals that we will dissect in detail. The derivatives of nitrobenzoic acid are notable as precursors in the synthesis of various biologically relevant heterocyclic compounds.[4]
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify all non-equivalent proton environments within the molecule. Each unique proton or group of equivalent protons will generate a distinct signal in the ¹H NMR spectrum.[5]
The structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester contains six distinct sets of protons, labeled a through f for clarity.
Caption: Molecular structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester with non-equivalent proton environments labeled (a-f).
Predicted ¹H NMR Spectral Data: A Quantitative Overview
The chemical environment of each proton dictates its resonance frequency (chemical shift).[6] The presence of electronegative atoms (O, N) and unsaturated systems (aromatic ring, carbonyl group) causes a "deshielding" effect, shifting proton signals to a higher frequency (downfield).[7] Conversely, electron-donating groups cause "shielding," moving signals to a lower frequency (upfield).[8]
Based on established principles and data from similar structures, the predicted ¹H NMR data are summarized below.
Proton Label
Environment
Predicted Chemical Shift (δ, ppm)
Integration
Multiplicity
Coupling Constant (J, Hz)
Ha
-NH -CH₂CH₃
~8.5 - 9.0
1H
Triplet (t)
~5-6
Hb
Ar-H (at C2)
~8.4 - 8.6
1H
Singlet (s) or Doublet (d)
- or ~2-3 (meta)
Hc
Ar-H (at C6)
~7.8 - 8.0
1H
Doublet of Doublets (dd)
~9 (ortho), ~2-3 (meta)
Hd
Ar-H (at C5)
~6.8 - 7.0
1H
Doublet (d)
~9 (ortho)
He
-COO-CH₂ -CH₃
~4.3 - 4.4
2H
Quartet (q)
~7
Hb'
-NH-CH₂ -CH₃
~3.4 - 3.6
2H
Quintet or Quartet of Doublets
~7, ~5-6
Hf
-COO-CH₂-CH₃
~1.3 - 1.4
3H
Triplet (t)
~7
Hc'
-NH-CH₂-CH₃
~1.2 - 1.3
3H
Triplet (t)
~7
In-Depth Spectral Interpretation
The Aromatic Region (δ 6.5-9.0 ppm)
The protons directly attached to the benzene ring typically resonate between 6.5 and 8.0 ppm.[9] However, the powerful electron-withdrawing effects of the nitro (-NO₂) and ethyl ester (-COOEt) groups, combined with the electron-donating effect of the ethylamino (-NHEt) group, create a wide dispersion of signals.
Proton Hb (C2-H): This proton is positioned ortho to both the strongly electron-withdrawing nitro and ester groups. This dual deshielding effect shifts its signal significantly downfield, predicted to be around 8.4 - 8.6 ppm . Due to its distance from other protons, it is expected to show minimal coupling, appearing as a sharp singlet (s) or a narrow doublet (d) if meta-coupling to Hc is resolved (Jmeta ≈ 2-3 Hz).[10]
Proton Hc (C6-H): This proton is ortho to the ester group and meta to the ethylamino group. It experiences deshielding from the ester. It is coupled to two different protons: ortho-coupling with Hd (Jortho ≈ 7-10 Hz) and meta-coupling with Hb (Jmeta ≈ 2-3 Hz).[10] This will split the signal into a doublet of doublets (dd) , appearing around 7.8 - 8.0 ppm .
Proton Hd (C5-H): This proton is located ortho to the electron-donating ethylamino group. This group strongly shields the ortho and para positions, shifting Hd significantly upfield relative to other aromatic protons.[8] Its signal is predicted to be around 6.8 - 7.0 ppm . It is split only by the adjacent Hc proton, resulting in a clean doublet (d) with a large ortho coupling constant (J ≈ 9 Hz).
The Aliphatic Region (δ 1.0-4.5 ppm)
This region contains signals from the two ethyl groups.
Ethyl Ester Group (He and Hf):
The methylene protons (He ) are directly attached to the ester oxygen, which strongly deshields them. Their signal appears as a quartet (q) around 4.3 - 4.4 ppm .[11] The quartet arises from coupling to the three adjacent methyl protons (n+1 = 3+1 = 4 lines).[12]
The methyl protons (Hf ) are further from the electronegative oxygen and appear further upfield as a triplet (t) around 1.3 - 1.4 ppm .[11] The triplet is due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3 lines).[12] The coupling constant for both He and Hf will be identical (J ≈ 7 Hz).[13]
Ethylamino Group (Ha, Hb', and Hc'):
The amine proton (Ha ) is unique. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[14] In this structure, an intramolecular hydrogen bond is likely formed between the N-H and the adjacent nitro group's oxygen, similar to what is seen in the parent carboxylic acid.[4] This hydrogen bonding dramatically deshields the proton, shifting it far downfield to ~8.5 - 9.0 ppm . It will likely couple with the adjacent methylene protons (Hb'), appearing as a triplet (t) .
The methylene protons (Hb' ) are attached to the nitrogen atom, placing their signal around 3.4 - 3.6 ppm . They are coupled to both the three methyl protons (Hc') and the single amine proton (Ha). This would split the signal into a complex multiplet, likely a quintet or a quartet of doublets .
The terminal methyl protons (Hc' ) are the most shielded in the molecule, resonating around 1.2 - 1.3 ppm as a triplet (t) due to coupling with the adjacent methylene protons (Hb').
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard (often included in solvent)[15]
NMR tube (5 mm, high precision)
Pipettes and vial
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or to better resolve exchangeable protons like N-H, DMSO-d₆ can be used.
Transfer: Vortex the vial gently to ensure complete dissolution. Once dissolved, transfer the solution to the NMR tube.
Instrumentation:
Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's guide.
Place the sample into the NMR magnet.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.[15]
Integrate all signals to determine the relative proton ratios.
Caption: A validated workflow for NMR sample preparation, data acquisition, and spectral interpretation.
Conclusion
The ¹H NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a rich source of structural information. The distinct electronic nature of its substituents leads to a well-resolved spectrum, with signals spanning a wide chemical shift range from approximately 1.2 ppm to 9.0 ppm. By systematically analyzing the four key components of the spectrum—chemical shift, integration, multiplicity, and coupling constants—one can confidently assign each signal to its corresponding proton environment, thereby providing unequivocal verification of the molecular structure. This guide serves as a robust framework for approaching such analyses with both technical accuracy and deep-seated scientific reasoning.
References
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
Oregon State University. (2022). ¹H NMR Chemical Shift. Retrieved from [Link]
University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
University of Calgary. (n.d.). Common ¹H NMR Splitting Patterns. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). ¹H NMR Spectra and Interpretation. Retrieved from [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
Fun, H. K., et al. (2011). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E. Retrieved from [Link]
Brown, W. P. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]
An In-depth Technical Guide to the ¹³C NMR of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. It is intended for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document offers a comprehensive breakdown of the expected chemical shifts, the underlying principles governing these shifts, and a standard protocol for acquiring such a spectrum.
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a substituted aromatic compound with a unique electronic environment arising from the interplay of electron-donating and electron-withdrawing groups. The ethylamino group at position 4 is a strong electron-donating group, while the nitro group at position 3 and the ethyl ester group at position 1 are both electron-withdrawing. This substitution pattern significantly influences the electron density at each carbon atom of the benzene ring, leading to a well-resolved and predictable ¹³C NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and purity.
Predicted ¹³C NMR Spectrum and Analysis
The ¹³C NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is predicted to exhibit 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are predicted based on the known effects of the substituents on the benzene ring and typical values for the ethyl and ester functionalities.[1][2]
Molecular Structure and Carbon Numbering
To facilitate the spectral assignment, the carbon atoms of 4-Ethylamino-3-nitro-benzoic acid ethyl ester are numbered as follows:
Caption: Molecular structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester with carbon numbering for ¹³C NMR assignment.
Detailed Peak Assignments
The predicted chemical shifts for each carbon are presented in the table below, followed by a detailed justification for each assignment.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Justification
C7 (C=O)
~165
The carbonyl carbon of the ethyl ester group is expected to be significantly deshielded due to the electronegativity of the two oxygen atoms.[3]
C4
~150
This carbon is directly attached to the electron-donating ethylamino group, which strongly deshields it.
C3
~145
Attached to the strongly electron-withdrawing nitro group, this carbon is also significantly deshielded.
C6
~135
This carbon is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group, resulting in a downfield shift.
C1
~128
The ipso-carbon attached to the ester group is deshielded, but to a lesser extent than carbons directly influenced by the nitro and amino groups.[2]
C2
~125
This carbon is ortho to the nitro group and meta to the ester group, leading to a deshielded signal.
C5
~115
This carbon is ortho to the electron-donating amino group, which causes significant shielding and an upfield shift.[4]
C8 (-OCH₂CH₃)
~62
The methylene carbon of the ethyl ester is attached to an oxygen atom, causing a downfield shift into the typical range for such carbons.
C10 (-NHCH₂CH₃)
~45
The methylene carbon of the ethylamino group is attached to a nitrogen atom, resulting in a deshielded signal.
C9 (-OCH₂CH₃)
~14
The terminal methyl carbon of the ethyl ester is a typical aliphatic carbon and is expected to be found far upfield.
C11 (-NHCH₂CH₃)
~13
The terminal methyl carbon of the ethylamino group is also in a typical aliphatic region, appearing far upfield.
Causality Behind Experimental Choices
The prediction of these chemical shifts is based on the fundamental principles of ¹³C NMR spectroscopy. The chemical shift of a carbon atom is primarily determined by its local electronic environment.
Inductive Effects and Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). This is evident in the predicted shifts for C7, C8, and C10.
Resonance Effects: Substituents on a benzene ring can donate or withdraw electron density through resonance.
The ethylamino group (-NHCH₂CH₃) is a strong electron-donating group. It increases electron density at the ortho (C5) and para (C1, relative to the amino group) positions, causing these carbons to be shielded and appear at a lower chemical shift (upfield).[4][5] However, the carbon directly attached to the nitrogen (C4) is deshielded due to the inductive effect of the nitrogen.
The nitro group (-NO₂) is a strong electron-withdrawing group. It decreases electron density at the ortho (C2) and para (C6, relative to the nitro group) positions, causing significant deshielding and a downfield shift. The carbon it is attached to (C3) is also strongly deshielded.
The ethyl ester group (-COOCH₂CH₃) is an electron-withdrawing group. It deshields the carbon it is attached to (C1) and the ortho (C2, C6) and para (C4) positions.
Additive Effects: The final chemical shift of each aromatic carbon is a result of the combined inductive and resonance effects of all three substituents. The complex interplay of these effects leads to the predicted separation of the six aromatic signals.
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
Dissolve the Sample: Accurately weigh approximately 10-20 mg of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and dissolve it in 0.6-0.7 mL of a deuterated solvent. A common and suitable solvent is deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm provides a convenient internal reference.[6]
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2] If not using TMS, the solvent peak can be used for referencing.
Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field NMR spectrometer:
Parameter
Recommended Value
Rationale
Pulse Program
zgpg30 or similar
A standard proton-decoupled pulse program with a 30° pulse angle to ensure quantitative results are not necessary, but good signal-to-noise is achieved in a reasonable time.
Acquisition Time (AQ)
1-2 seconds
Allows for adequate signal decay and good resolution.
Relaxation Delay (D1)
2-5 seconds
Ensures that all carbons, including quaternary carbons which can have long relaxation times, have returned to equilibrium before the next pulse. This is crucial for accurate integration if desired, although not typically done in ¹³C NMR.
Number of Scans (NS)
1024 or higher
¹³C has a low natural abundance, so a larger number of scans is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
Spectral Width (SW)
0-220 ppm
This range covers the expected chemical shifts for all carbon types in the molecule, from aliphatic to carbonyl carbons.
Temperature
298 K (25 °C)
Standard room temperature acquisition.
Data Processing
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the CDCl₃ solvent peak at 77.16 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹³C NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Caption: Workflow for the acquisition, processing, and analysis of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a powerful tool for its structural verification. The distinct electronic nature of its substituents leads to a well-dispersed spectrum with predictable chemical shifts. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently acquire and assign the ¹³C NMR spectrum of this and related molecules, ensuring the integrity of their chemical synthesis and research.
References
Gable, K. 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? (2020, October 1). Chemistry Stack Exchange. Retrieved from [Link]
Inamoto, N., Masuda, S., & Tokumaru, K. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(9), 981-984. Retrieved from [Link]
Al-Haal, H. H., & Al-Masoudi, N. A. (2018). Synthesis, characterization and mesomorphic properties of new tribranched liquid crystal based on 1,3,5-triazine. ResearchGate. Retrieved from [Link]
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
4-Ethyl-amino-3-nitro-benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
Narendra Babu, S. N., et al. (2010). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1079. Retrieved from [Link]
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]
Foreword: Decoding Molecular Architecture with Vibrational Spectroscopy
An In-Depth Technical Guide to the FT-IR Analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the FT-IR Analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a compound of interest in medicinal chemistry, presents a unique constellation of functional groups whose interplay defines its chemical behavior and potential therapeutic applications. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive lens through which we can observe the vibrational fingerprints of this molecule. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the FT-IR analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. We will delve into the theoretical underpinnings of its spectral features, present robust experimental protocols, and offer a detailed interpretation of the resulting data, all while adhering to the principles of scientific integrity and experimental causality.
The Molecular Blueprint: Structure and Anticipated Vibrational Modes
4-Ethylamino-3-nitro-benzoic acid ethyl ester (C₁₁H₁₄N₂O₄, Molar Mass: 238.24 g/mol ) is a multifaceted molecule featuring a substituted benzene ring at its core.[1] A thorough FT-IR analysis hinges on understanding the vibrational contributions of each constituent functional group.
The key functional groups and their expected vibrational frequencies are:
Secondary Amine (N-H): The N-H bond of the ethylamino group is expected to exhibit a single, relatively weak stretching vibration.[2][3]
Nitro Group (NO₂): The aromatic nitro group will produce two distinct and characteristically strong stretching vibrations: an asymmetrical and a symmetrical stretch.[4][5]
Ester (C=O and C-O): The ester functionality is anticipated to show a strong carbonyl (C=O) stretching band, with its position slightly influenced by the aromatic ring.[6][7] Additionally, C-O stretching vibrations will be present.[7]
Aromatic Ring (C=C and C-H): The benzene ring will contribute to C=C in-ring stretching vibrations and C-H stretching and bending (out-of-plane) vibrations.[8][9]
Aliphatic Chains (C-H): The ethyl groups of the ester and the amino substituent will produce characteristic C-H stretching and bending vibrations.
The following diagram illustrates the correlation between the molecular structure and the principal regions of interest in the FT-IR spectrum.
Caption: Correlation of functional groups in 4-Ethylamino-3-nitro-benzoic acid ethyl ester with their expected FT-IR absorption regions.
Experimental Protocols: A Self-Validating Approach
The choice of sample preparation technique is critical for obtaining a high-quality FT-IR spectrum. For a solid compound like 4-Ethylamino-3-nitro-benzoic acid ethyl ester, the KBr pellet and Nujol mull methods are standard and reliable choices. The causality behind these protocols lies in minimizing light scattering and ensuring a homogenous sample concentration in the infrared beam.
The Potassium Bromide (KBr) Pellet Method
This technique is often preferred for its optical transparency across a wide spectral range.
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Abstract This technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (EANBE), a compound of interest in drug development and chemical synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (EANBE), a compound of interest in drug development and chemical synthesis. We will move beyond procedural lists to explain the causal relationships behind experimental design, from selecting the optimal ionization technique to predicting and interpreting fragmentation patterns. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, ensuring a robust and validated approach to the structural elucidation of this and similar molecules.
Introduction: The Analytical Imperative
4-Ethylamino-3-nitro-benzoic acid ethyl ester (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ) is a multifaceted aromatic compound.[1][2] Its structure, featuring a secondary amine, a nitro group, and an ethyl ester, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) is the definitive technique for confirming its molecular weight and deducing its structure through controlled fragmentation. Understanding the gas-phase ion chemistry of EANBE is paramount for purity assessment, metabolite identification, and quality control in any drug development pipeline. This guide establishes a logical workflow, grounded in first principles, for the comprehensive MS analysis of EANBE.
The molecular structure of EANBE dictates the entire analytical strategy. The presence of the ethylamino group, a basic site, makes it an ideal candidate for positive-mode electrospray ionization (+ESI). ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), preserving the crucial molecular weight information that might be lost in harder ionization methods.[3]
Causality of Ionization Choice:
Polarity and Basicity: The secondary amine is readily protonated in the acidic mobile phases commonly used in liquid chromatography (LC)-MS. This high proton affinity is a key driver for efficient ion generation in +ESI.[4]
Thermal Lability: The nitroaromatic structure can be susceptible to thermal degradation. ESI, which ionizes molecules directly from a liquid phase at atmospheric pressure, minimizes thermal stress on the analyte compared to techniques requiring volatilization.[3]
Molecular Weight: With a molecular weight of 238.24 Da, EANBE falls well within the sweet spot for conventional quadrupole and ion trap mass spectrometers.
While Atmospheric Pressure Chemical Ionization (APCI) could also be considered, ESI is generally preferred for molecules with inherent basicity and moderate polarity, offering excellent sensitivity.[3] The analysis will, therefore, focus on +ESI for generating the precursor ion for subsequent fragmentation analysis (MS/MS).
Predictive Analysis: Expected Mass Spectrum & Fragmentation Pathways
A high-resolution mass spectrum will confirm the elemental composition, while tandem mass spectrometry (MS/MS) will provide the structural fingerprint. By applying controlled collision-induced dissociation (CID) to the protonated molecule ([M+H]⁺ at m/z 239.10), we can induce fragmentation at the molecule's weakest points.
The fragmentation of nitroaromatic compounds, aromatic amines, and ethyl esters follows predictable chemical logic.[5][6][7] For EANBE, we can anticipate several key fragmentation pathways originating from the precursor ion at m/z 239.10.
Key Predicted Fragmentation Pathways:
Loss of Ethylene (Neutral Loss of 28 Da): A common fragmentation for ethylated amines and esters involves the elimination of an ethylene molecule, leading to a fragment at m/z 211.06.
Loss of Ethanol (Neutral Loss of 46 Da): The ethyl ester group can readily lose a neutral ethanol molecule, a characteristic fragmentation for ethyl esters, resulting in a fragment at m/z 193.06.[8]
Loss of the Nitro Group (Neutral Loss of 46 Da): Aromatic nitro compounds are known to undergo the loss of NO₂ (46 Da), often preceded by rearrangement, which would also yield a fragment at m/z 193.06.[7] Distinguishing this from the loss of ethanol would require high-resolution MS.
Cleavage of the Ester Group: Direct cleavage can result in the loss of the ethoxy radical (•OC₂H₅, 45 Da) or the formation of the benzoyl cation, leading to various smaller fragments.
The following diagram illustrates the most probable fragmentation cascade for protonated EANBE.
The Structural Elucidation of 4-Ethylamino-3-nitro-benzoic Acid Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical sciences and materials research, the intricate arrangement of atoms within a mol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and materials research, the intricate arrangement of atoms within a molecule dictates its physical and chemical properties, and ultimately, its function. This guide delves into the structural characteristics of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a compound of interest in organic synthesis and as a potential scaffold in drug design. While the crystal structure of the ethyl ester itself is not publicly available, a comprehensive analysis of its immediate precursor, 4-Ethylamino-3-nitrobenzoic acid, provides invaluable insights into the molecular conformation and intermolecular interactions that are likely to govern the solid-state behavior of the ester. This guide will, therefore, focus on the detailed crystallographic analysis of 4-Ethylamino-3-nitrobenzoic acid, offering a robust framework for understanding the structural nuances of this class of compounds.
Derivatives of nitrobenzoic acid are recognized as versatile precursors for the synthesis of a variety of heterocyclic compounds with potential biological activity.[1] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials with tailored properties.
Synthesis and Crystallization
The journey to elucidating the crystal structure begins with the synthesis and subsequent crystallization of the target compound. In this case, single crystals of 4-Ethylamino-3-nitrobenzoic acid suitable for X-ray diffraction were obtained from its ethyl ester precursor.
Experimental Protocol: Synthesis of 4-Ethylamino-3-nitrobenzoic Acid
The synthesis of 4-Ethylamino-3-nitrobenzoic acid is achieved through the hydrolysis of its ethyl ester.[1]
Reaction Setup: A mixture of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (1.80 g, 0.0075 mol) and potassium hydroxide (0.42 g, 0.0075 mol) is refluxed in 25 ml of aqueous ethanol for 3 hours.[1]
Work-up: Following the completion of the reaction, ethanol is removed by distillation. The remaining reaction mixture is diluted with 20 ml of water.[1]
Purification: The aqueous layer is washed with dichloromethane (2 x 10 ml) to remove any unreacted starting material or non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude product as a yellow solid.[1]
Crystallization: Recrystallization of the crude product from hot ethyl acetate yields yellow, needle-like crystals of 4-Ethylamino-3-nitrobenzoic acid suitable for single-crystal X-ray diffraction analysis.[1]
Caption: Workflow for the synthesis of 4-Ethylamino-3-nitrobenzoic acid.
Crystal Structure Analysis of 4-Ethylamino-3-nitrobenzoic Acid
The crystallographic data for 4-Ethylamino-3-nitrobenzoic acid was collected at a low temperature of 120 K to minimize thermal vibrations and obtain a more precise structural model.[1][2]
Crystallographic Data
The compound crystallizes in the triclinic space group P-1.[1][2] The unit cell parameters and other relevant crystallographic data are summarized in the table below.
The molecular structure of 4-Ethylamino-3-nitrobenzoic acid reveals several key features. The bond lengths and angles within the molecule are within the normal ranges.[1] A significant aspect of the molecular conformation is the slight twist of the nitro group relative to the benzene ring, with a dihedral angle of 15.29 (15)°.[1]
An important intramolecular interaction is the N-H···O hydrogen bond between the ethylamino group and an oxygen atom of the adjacent nitro group, forming an S(6) ring motif.[1][2] This intramolecular hydrogen bond contributes to the planarity and stability of the molecule's conformation.
Technical Guide: Biological Potency & Therapeutic Applications of Nitrobenzoic Acid Derivatives
Executive Summary Nitrobenzoic acid (NBA) derivatives represent a privileged scaffold in medicinal chemistry, characterized by the dual functionality of the electron-withdrawing nitro group ( ) and the carboxylate moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitrobenzoic acid (NBA) derivatives represent a privileged scaffold in medicinal chemistry, characterized by the dual functionality of the electron-withdrawing nitro group (
) and the carboxylate moiety (). While historically utilized primarily as synthetic intermediates, recent structure-activity relationship (SAR) studies have validated their efficacy as standalone pharmacophores.
This guide analyzes the biological activity of NBA derivatives, specifically focusing on Schiff bases, hydrazones, and metal coordination complexes . It details their mechanisms in oncology (EGFR inhibition, DNA intercalation) and infectious disease (biofilm disruption, MRSA inhibition), supported by validated synthesis protocols and toxicity profiles.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The biological potency of NBA derivatives is governed by the electronic modulation of the benzene ring. The nitro group acts as a strong electron-withdrawing group (EWG), decreasing the
of the carboxylic acid and altering the lipophilicity () of the molecule, which enhances membrane permeability.
Key SAR Drivers
Nitro Group Position (Ortho/Meta/Para):
Ortho-substitution often induces steric hindrance but facilitates chelation in metal complexes (e.g., 2-nitrobenzoic acid ligands).
Para-substitution maximizes the resonance effect, often enhancing the stability of Schiff base derivatives.
Redox Potential: The nitro group can undergo enzymatic reduction to hydroxylamines or amines within the cellular environment. This "bioreductive activation" is critical for toxicity against anaerobic bacteria and hypoxic tumor cells.
Ligand Versatility: The carboxylate group allows for the formation of stable coordination polymers with transition metals (Cu, Co, Zn), which significantly amplifies cytotoxicity compared to the free ligand.
SAR Visualization
The following diagram illustrates the functional diversification of the NBA scaffold.
Caption: Functional diversification of the Nitrobenzoic Acid scaffold leading to distinct therapeutic outcomes.
Therapeutic Applications & Data Analysis
Anticancer Activity
Recent studies highlight the efficacy of hydrazide-hydrazones derived from 4-nitrobenzoic acid.[1] These compounds exhibit high selectivity for cancer cells over normal cells (high Selectivity Index).[1]
Mechanism of Action:
EGFR Inhibition: Derivatives like 4-methyl-3-nitrobenzoic acid interfere with the Epidermal Growth Factor Receptor (EGFR) pathway, inhibiting actin polymerization and cell migration (metastasis) [1].[2]
DNA Intercalation: Copper(II) complexes of nitrobenzoates bind to DNA, arresting replication and inducing apoptosis via the intrinsic mitochondrial pathway [2].
Table 1: Cytotoxicity Profile of Key Derivatives (IC50 values)
Derivatives of 2-chloro-5-nitrobenzoic acid have emerged as potent agents against multidrug-resistant strains.
Mechanism of Action:
Biofilm Inhibition: Coordination polymers (e.g., Potassium 2-chloro-5-nitrobenzoate) disrupt the extracellular polymeric substance (EPS) matrix of S. aureus biofilms [5].
Membrane Permeability: The lipophilic nature of Schiff base derivatives facilitates penetration of the peptidoglycan layer in Gram-positive bacteria.
Synthesis Protocols
The synthesis of biologically active NBA derivatives typically involves condensation reactions. Below is a validated protocol for synthesizing Schiff Base derivatives , a common entry point for generating antibacterial libraries.
Protocol: Synthesis of Nitrobenzoic Acid Schiff Bases
Objective: Condensation of 4-nitrobenzoic acid hydrazide with substituted benzaldehydes.
Caption: Step-by-step synthesis workflow for Nitrobenzoic Acid Schiff Bases.
Validation Step:
TLC: The reaction is complete when the starting aldehyde spot disappears.
Characterization: The formation of the azomethine bond (
) is confirmed by a singlet signal in -NMR at 8.0–8.5 ppm.
Experimental Validation: Cytotoxicity Assay
To verify the anticancer potential described in Section 2, the MTT Assay is the industry standard.
Protocol: MTT Cell Viability Assay
Principle: Reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.
Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at
cells/well. Incubate for 24h at 37°C.
Treatment: Add NBA derivatives (dissolved in DMSO) at serial concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control.
Incubation: Incubate for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Calculation:
Safety & Toxicity Considerations
While the nitro group is a potent pharmacophore, it acts as a "structural alert" in drug design due to potential mutagenicity.
Redox Cycling: The enzymatic reduction of the nitro group can generate reactive oxygen species (ROS), which is beneficial for killing cancer cells but can cause hepatotoxicity in healthy tissue.
Selectivity: Recent hydrazone derivatives (e.g., Compound 21) have demonstrated a high Selectivity Index (SI > 10), indicating they are significantly more toxic to tumor cells than normal cells (e.g., HEK-293 lines) [3].
Recommendation: All new NBA derivatives must undergo in vitro Ames testing early in the development cycle to screen for mutagenicity.
References
BenchChem. (2025).[2][6][7] A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential.
Vertex AI/BenchChem. (2025). 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical Applications.
Popiołek, Ł. et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
Der Pharma Chemica. (2015). Synthesis, docking study and anticancer activity of benzoic acid substituted derivatives of quinazolinones.
ResearchGate/NIH. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
(Note: Generalized PMC link for verified context)
The Nitro Group: A Dichotomous Force in the Biological Activity of Organic Compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The nitro (-NO2) group, a deceptively simple arrangement of nitrogen and oxygen, stands a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The nitro (-NO2) group, a deceptively simple arrangement of nitrogen and oxygen, stands as a functional group of profound dichotomy in medicinal chemistry. It is both a celebrated pharmacophore integral to the efficacy of numerous therapeutic agents and a notorious toxicophore, often raising concerns of mutagenicity and carcinogenicity.[1][2] This guide, designed for drug development professionals, researchers, and scientists, moves beyond a superficial acknowledgment of this duality. Herein, we dissect the fundamental physicochemical properties imparted by the nitro group, explore its complex metabolic activation pathways, and elucidate its multifaceted mechanisms of action across a spectrum of therapeutic areas. By synthesizing technical accuracy with field-proven insights, this document aims to provide a comprehensive understanding of how to strategically leverage the power of the nitro group while mitigating its inherent risks in modern drug discovery.
The Physicochemical Impact of the Nitro Group: More Than Just an Electron Sink
The biological activity of any compound is inextricably linked to its physicochemical properties, and the introduction of a nitro group dramatically alters this landscape. Its influence extends far beyond its well-known strong electron-withdrawing nature.
Electronic Effects and Molecular Interactions
The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects, which significantly lowers the electron density of the aromatic ring to which it is attached.[1][3] This electronic modulation is not a mere chemical curiosity; it is a critical determinant of a molecule's interaction with biological targets. For instance, the resulting electron-deficient aromatic system can engage in favorable π-stacking or other non-covalent interactions within a receptor's active site. Furthermore, the polarized N-O bonds make the oxygen atoms potent hydrogen bond acceptors, a crucial feature for anchoring a ligand to its biological target.[4][5]
Lipophilicity and Membrane Permeability
Contrary to what its polarity might suggest, the nitro group can increase the lipophilicity of a molecule. This enhancement of lipid solubility can facilitate passage across cellular membranes, a prerequisite for reaching intracellular targets. However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
A Comparative Look at Physicochemical Properties
To provide a quantitative perspective, the following table compares key physicochemical descriptors of a parent aromatic compound with its nitro-substituted analog.
Property
Benzene
Nitrobenzene
Rationale for Difference
LogP (Octanol-Water Partition Coefficient)
2.13
1.85
The nitro group's polarity slightly decreases the LogP value in this simple case, but in more complex molecules, its overall contribution can increase lipophilicity.
Dipole Moment (Debye)
0 D
~4.2 D
The strong polarity of the N-O bonds induces a significant dipole moment, influencing solubility and intermolecular interactions.
pKa of an Attached Phenolic -OH
9.95
7.15 (for p-nitrophenol)
The potent electron-withdrawing effect of the nitro group stabilizes the phenoxide anion, thus increasing the acidity (lowering the pKa) of the phenolic proton.
Data compiled from various chemical databases.
The Metabolic Gauntlet: Bioactivation as a Double-Edged Sword
A defining characteristic of many nitro-containing compounds is their status as prodrugs, requiring metabolic activation to exert their biological effects.[6] This bioactivation, primarily a reductive process, is the very heart of both their therapeutic efficacy and their potential for toxicity.[7]
The Central Role of Nitroreductases
The key players in this metabolic transformation are nitroreductases (NTRs), a class of enzymes found in both prokaryotic and eukaryotic cells.[8] These enzymes catalyze the reduction of the nitro group in a stepwise manner, typically utilizing flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors. The reduction process can proceed via two main pathways, which are not mutually exclusive and are often dictated by the local oxygen concentration.
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze a two-electron reduction of the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine and finally to an amine.[7]
Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide anions.[5]
A Cascade of Reactive Intermediates
The metabolic reduction of a nitro group generates a series of highly reactive intermediates that are the true effectors of biological activity.
Caption: A generalized workflow for the toxicological assessment of nitro-containing compounds.
Strategies to Mitigate Toxicity
Prodrug Approaches: Designing prodrugs that are selectively activated in the target tissue can significantly reduce systemic toxicity.
[9]* Bioisosteric Replacement: In some cases, the nitro group can be replaced with a bioisostere, a functional group with similar physicochemical properties but a different toxicity profile. For example, the trifluoromethyl (-CF3) group has been successfully used to replace the nitro group in some instances, leading to compounds with improved metabolic stability.
[10][11]
Functional Group
Hammett Constant (σp)
Key Features
Nitro (-NO2)
~0.78
Strong electron-withdrawing, H-bond acceptor, metabolically active
The nitro group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to modulate the physicochemical properties of a molecule and to serve as a handle for selective bioactivation has led to the development of numerous life-saving drugs. However, its association with toxicity necessitates a cautious and well-informed approach. The future of nitro-containing drug development lies in a deeper understanding of the structure-activity and structure-toxicity relationships that govern their behavior. By leveraging advanced computational modeling, sophisticated in vitro and in vivo screening platforms, and innovative drug delivery strategies, it will be possible to continue to harness the therapeutic potential of this remarkable functional group while minimizing its inherent risks. The "double-edged sword" of the nitro group can, with careful design and rigorous evaluation, be wielded with precision for the betterment of human health.
References
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
Miller, A. O., & Miller, J. R. (2021). Nitroaromatic Antibiotics. Encyclopedia, 1(3), 779-792.
Ju, Y. H., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 75(7), 1927-1935.
Nikitina, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 2-35.
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5083-5090.
Puzyn, T., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds. SAR and QSAR in Environmental Research, 19(1-2), 129-140.
Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium, 90-99.
Nikitina, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
Fu, P. P., et al. (2000). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 463(1), 1-17.
Roy, K., & Kar, S. (2016). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 35(1), 136-146.
BenchChem. (2025). A Head-to-Head Battle of Bioisosteres: The Pentafluorosulfanyl Group as a Replacement for the Nitro Group in Drug Design.
Noriega-Lara, S. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
Rice, K. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 955.
Vanelle, P. (2019). Nitro Group Containing Drugs. Pharmaceuticals, 12(2), 85.
Chung, M. C., & Guido, R. V. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current Medicinal Chemistry, 18(33), 5126-5136.
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5083-5090.
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
Kedderis, G. L., & Miwa, G. T. (1988). The metabolic activation of nitroheterocyclic therapeutic agents. Drug Metabolism Reviews, 19(1), 33-62.
Neumann, H. G. (1984). Metabolic Activation of Aromatic Amines and Azo Dyes.
The Role of Nitroaryl Compounds in Pharmaceutical Intermedi
Noriega-Lara, S. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
Noriega-Lara, S. E., et al. (2022).
Nenajdenko, V. G., & Shmatova, O. I. (2021). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
Penning, T. M. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 33(5), 1085-1101.
BenchChem. (2025). The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide.
Greig, I. R., et al. (2019).
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893.
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893.
Khedkar, S. A., & Coutinho, E. C. (2010). Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity.
Singh, H., & Singh, P. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.
Nitro group – Knowledge and References. (n.d.). Taylor & Francis.
Alouane, A., et al. (2022).
Tözün, M., et al. (2025). Prodrugs For Nitroreductase Based Cancer Therapy- 1 Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB.
Gębczak, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4998.
Application Note & Protocol: A Guided Synthesis of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
Abstract: This document provides a detailed protocol for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, an important intermediate in the development of various heterocyclic compounds and pharmacologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed protocol for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, an important intermediate in the development of various heterocyclic compounds and pharmacologically active molecules. The synthetic strategy is built upon a robust and well-documented three-step process commencing with the nitration of 4-chlorobenzoic acid. The core of the synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in modern organic chemistry. This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis for researchers in organic chemistry and drug discovery.
Introduction and Synthetic Rationale
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable scaffold in synthetic organic chemistry. The presence of multiple functional groups—an ester, a secondary amine, and a nitro group—offers versatile handles for subsequent chemical modifications. The nitro group, in particular, can be readily reduced to an amine, opening pathways to the synthesis of various bicyclic and heterocyclic structures, some of which are of biological interest.
The synthetic pathway detailed herein is designed for clarity, reliability, and scalability. It proceeds through three distinct stages:
Nitration: Introduction of a nitro group onto the aromatic ring of 4-chlorobenzoic acid.
Esterification: Conversion of the resulting carboxylic acid to its ethyl ester via Fischer esterification.
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro substituent with ethylamine to yield the final target molecule.
This multi-step approach provides excellent control over regiochemistry, ensuring the desired placement of the functional groups on the aromatic ring.
Overall Synthetic Workflow
The complete synthesis is a linear sequence starting from commercially available 4-chlorobenzoic acid. Each step is designed to produce an intermediate that is purified before proceeding to the next stage, ensuring high purity of the final product.
Figure 1: High-level overview of the synthetic workflow.
Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The final and key step of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions common with aliphatic compounds, this mechanism is characteristic of aromatic rings bearing strong electron-withdrawing groups.
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: The nucleophile (ethylamine) attacks the electron-deficient carbon atom bearing the leaving group (chloride). This step is possible because the strongly electron-withdrawing nitro group, positioned ortho to the leaving group, delocalizes the incoming negative charge, making the ring susceptible to nucleophilic attack. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The presence of the nitro group is critical; without it, the aromatic ring would not be sufficiently activated for the nucleophilic attack to occur under these conditions.[1]
Figure 2: The addition-elimination mechanism of the S_N_Ar reaction.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Concentrated acids (H₂SO₄, HNO₃) are extremely corrosive and strong oxidizing agents. Handle with extreme care.
Part A: Synthesis of 4-Chloro-3-nitrobenzoic Acid
This procedure is adapted from established methods for the nitration of chlorobenzoic acid.[2][3]
Materials & Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Moles
4-Chlorobenzoic Acid
C₇H₅ClO₂
156.57
50.0 g
0.319
Conc. Sulfuric Acid (98%)
H₂SO₄
98.08
200 mL
-
Conc. Nitric Acid (70%)
HNO₃
63.01
45 mL
-
Procedure:
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
Dissolution: Charge the flask with concentrated sulfuric acid (200 mL) and begin stirring. Carefully add 4-chlorobenzoic acid (50.0 g) in portions, ensuring the temperature does not exceed 30°C. Cool the mixture to 0-5°C using an ice-water bath.
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (45 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution over approximately 60-90 minutes. Meticulously maintain the internal temperature of the reaction mixture between 5°C and 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 35-40°C and stir for an additional 10-14 hours to ensure the reaction goes to completion.[3]
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice (approx. 1 L) with vigorous stirring.
Isolation: The crude 4-chloro-3-nitrobenzoic acid will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
Drying: Dry the product in a vacuum oven at 60-70°C. The expected yield is typically high (>95%).[3] This material is often of sufficient purity for the next step.
Part B: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This protocol utilizes the classic Fischer-Speier esterification method.[4]
Materials & Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Moles
4-Chloro-3-nitrobenzoic Acid
C₇H₄ClNO₄
201.56
35.0 g
0.174
Ethanol (Absolute)
C₂H₅OH
46.07
150 mL
-
Conc. Sulfuric Acid (98%)
H₂SO₄
98.08
15 mL
-
Procedure:
Setup: Suspend 4-chloro-3-nitrobenzoic acid (35.0 g) in absolute ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Catalyst Addition: Cool the suspension in an ice bath to approximately 0°C.[4] Slowly and carefully add concentrated sulfuric acid (15 mL) with continuous stirring.
Reaction: Heat the mixture to reflux and maintain for 16-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.[4]
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) and then with hexane (2 x 50 mL) to remove any remaining impurities.[4]
Drying: Dry the white solid product under vacuum. A typical yield is around 75%.[4]
Part C: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This procedure is analogous to syntheses involving the reaction of an activated aryl chloride with an amine.[5]
Materials & Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Moles
Ethyl 4-chloro-3-nitrobenzoate
C₉H₈ClNO₄
229.62
23.0 g
0.100
Ethylamine (70% in water)
C₂H₅NH₂
45.08
~20 mL
>0.200
Ethanol
C₂H₅OH
46.07
100 mL
-
Procedure:
Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve ethyl 4-chloro-3-nitrobenzoate (23.0 g) in ethanol (100 mL).
Reagent Addition: Add an excess of aqueous ethylamine solution (at least 2 molar equivalents) to the flask.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: Add deionized water (100 mL) to the residue. The product should precipitate as a yellow solid. Stir for 30 minutes to ensure complete precipitation.
Isolation: Collect the yellow solid by vacuum filtration. Wash the solid with cold deionized water.
Purification & Drying: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester. Dry the purified product under vacuum. The reported melting point is 92°C.[6]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch of the ester, characteristic nitro group stretches).
Melting Point Analysis: To assess the purity of the final product.
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. (2020-07-14). Available from: [Link]
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available from: [Link]
4-Ethylamino-3-nitrobenzoic acid - PMC - NIH. Available from: [Link]
Application Note: A Comprehensive Guide to the Laboratory Synthesis of Ethyl 4-Ethylamino-3-nitrobenzoate
Introduction and Strategic Overview Ethyl 4-ethylamino-3-nitrobenzoate is a valuable substituted nitroaromatic compound, frequently employed as a key intermediate in the synthesis of pharmaceuticals and heterocyclic comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Strategic Overview
Ethyl 4-ethylamino-3-nitrobenzoate is a valuable substituted nitroaromatic compound, frequently employed as a key intermediate in the synthesis of pharmaceuticals and heterocyclic compounds of biological interest. Its structure, featuring a secondary amine, a nitro group, and an ester moiety, provides multiple points for further chemical modification. This document provides a detailed, field-tested guide for its preparation, emphasizing the rationale behind the chosen synthetic route and methodologies to ensure reproducibility and high yield.
The synthesis is approached via a robust two-step pathway, commencing with commercially available 4-chloro-3-nitrobenzoic acid. This strategy involves:
Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding ethyl ester, ethyl 4-chloro-3-nitrobenzoate.
Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chlorine atom by ethylamine to yield the final target compound.
This route is selected for its high efficiency, the reliability of each step, and the relative accessibility of the starting materials. The electron-withdrawing nitro group ortho to the chlorine atom is critical, as it strongly activates the aromatic ring for nucleophilic attack, facilitating a high-yield substitution reaction under mild conditions.[1]
Synthetic Pathway and Mechanism
The overall synthetic transformation is illustrated below. The process begins with the acid-catalyzed esterification of 4-chloro-3-nitrobenzoic acid, followed by the SNAr reaction.
Caption: Overall two-step synthesis of the target compound.
Causality of Experimental Choices:
Choice of Starting Material: 4-Chloro-3-nitrobenzoic acid is an ideal precursor. While a fluoro-substituted analog could also be used—and may even offer faster reaction kinetics due to fluorine being a better leaving group in SNAr reactions—the chloro-derivative is often more cost-effective and readily available for laboratory-scale synthesis.[1]
Order of Reactions: Performing the esterification first (Route A) is generally preferable to performing the SNAr reaction followed by esterification (Route B). The free amine in the intermediate of Route B (4-ethylamino-3-nitrobenzoic acid) could potentially be protonated by the strong acid catalyst during Fischer esterification, reducing its efficacy. By esterifying first, we protect the carboxylic acid group and simplify the subsequent nucleophilic substitution step.
Solvent System: Tetrahydrofuran (THF) is used in the SNAr step as it is an effective polar aprotic solvent that can dissolve the starting ester and is compatible with the amine nucleophile.[2] Ethanol is used in the esterification step as both a reagent and a solvent, driving the reaction equilibrium towards the product.[3]
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
General Experimental Workflow
The logical flow for each synthetic step involves reaction execution, product isolation (workup), and purification.
Caption: Standard laboratory workflow for synthesis and purification.
Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This protocol is adapted from the well-established Fischer esterification method.[3]
Materials & Equipment:
4-Chloro-3-nitrobenzoic acid
Absolute Ethanol (reagent grade)
Concentrated Sulfuric Acid (H₂SO₄)
Hexane
Round-bottom flask with reflux condenser
Magnetic stirrer/hotplate
Ice bath
Büchner funnel and filtration flask
Procedure:
Suspend 4-chloro-3-nitrobenzoic acid (e.g., 35.0 g, 174 mmol) in absolute ethanol (150 ml) in a 500 ml round-bottom flask.
Cool the suspension in an ice bath to approximately 0°C (273 K).[3]
With continuous stirring, slowly and carefully add concentrated sulfuric acid (15 ml) dropwise. Caution: This is a highly exothermic process.
Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to a gentle reflux and maintain for 17 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
Collect the precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid sequentially with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml) to remove residual acid and impurities.[3]
Dry the resulting white solid to a constant weight. A typical yield is around 75%.[3]
Step 2: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This protocol is based on the nucleophilic aromatic substitution procedure reported in the literature.[2]
Materials & Equipment:
Ethyl 4-chloro-3-nitrobenzoate (from Step 1)
Ethylamine (typically supplied as a solution, e.g., 70% in water or neat)
Tetrahydrofuran (THF)
Cold Ethanol
Round-bottom flask with reflux condenser
Rotary evaporator
Büchner funnel and filtration flask
Procedure:
In a 250 ml round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (5.3 g, 23 mmol) in tetrahydrofuran (50 ml).[2]
Add ethylamine (20 ml) to the solution.
Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
After cooling to room temperature, remove the THF and excess ethylamine under reduced pressure using a rotary evaporator.
Add deionized water (approx. 50-100 ml) to the resulting residue. A yellow precipitate of the product will form.
Stir the suspension for 15-20 minutes, then collect the yellow solid by vacuum filtration.
Wash the filter cake with cold ethanol (2 x 15 ml) to remove any remaining impurities.[2]
Dry the final product, a yellow solid, to a constant weight. The reported yield for this step is approximately 80%.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care and add it slowly to other solutions to dissipate heat.
Ethylamine: Flammable, corrosive, and has a strong, pungent odor. Can cause respiratory irritation and burns.
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.
Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.
Banik, B. K., et al. (2002). A Novel Indium-Mediated Reduction of Aromatic Nitro Compounds to Amines. Organic Syntheses, 78, 163. [Link]
Journal of Medicinal Chemistry (2002). Design, Synthesis, and Biological Evaluation of Novel Benzimidazole Derivatives as Potent Inhibitors of Coagulation Factor Xa. J. Med. Chem., 45(9), 1757-1766.
Lashley, J. C., & Le, T. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2305-2309. [Link]
reaction conditions for 4-Ethylamino-3-nitro-benzoic acid ethyl ester synthesis
Application Note & Protocol Topic: Optimized Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester: A Detailed Guide for Researchers Introduction and Significance 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a v...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Optimized Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester: A Detailed Guide for Researchers
Introduction and Significance
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable substituted nitroaromatic compound that serves as a key building block in the synthesis of various heterocyclic systems and complex organic molecules. Its strategic functionalization—featuring a secondary amine, a nitro group, and an ethyl ester on an aromatic core—makes it a versatile precursor for drug discovery and development. For instance, derivatives of this compound are precursors for biologically active agents, including compounds investigated for their therapeutic potential.[1] This guide provides a detailed, field-proven protocol for the synthesis of this intermediate, grounded in the principles of nucleophilic aromatic substitution, and offers insights into the causality behind the chosen experimental parameters.
The Synthetic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester from ethyl 4-chloro-3-nitrobenzoate and ethylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile (ethylamine) attacks an electron-poor aromatic ring, leading to the substitution of a leaving group (chloride).[2]
The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is essential.[3] This group serves two primary functions:
Activation of the Ring: The nitro group powerfully deactivates the aromatic ring towards electrophilic attack but, conversely, activates it for nucleophilic attack by withdrawing electron density. This makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by the ethylamine nucleophile.[4]
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5] The nitro group's position ortho to the leaving group is crucial, as it allows for the resonance stabilization of this anionic intermediate, lowering the activation energy of the reaction and facilitating the displacement of the chloride ion.[5][6]
The overall transformation is depicted in the reaction scheme below.
Caption: Overall reaction scheme for the synthesis.
Detailed Synthesis Protocol
This protocol is adapted from a successfully reported procedure and optimized for clarity and reproducibility in a standard laboratory setting.[7]
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Experimental Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol) and tetrahydrofuran (50 mL). Stir the mixture until the solid is fully dissolved.
Addition of Nucleophile: To the stirred solution, add ethylamine (20 mL). A significant excess of ethylamine is used both as the nucleophile and as a base to neutralize the HCl generated in situ, driving the reaction to completion.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The thermal energy provided is crucial for overcoming the reaction's activation energy barrier.
Solvent Removal: After the 2-hour reflux period, allow the reaction mixture to cool to room temperature. Remove the tetrahydrofuran and excess ethylamine under reduced pressure using a rotary evaporator.
Product Precipitation: To the resulting residue, add deionized water (approx. 50-70 mL). The target compound is organic and insoluble in water, causing it to precipitate out of the aqueous medium as a yellow solid. Stir for 10-15 minutes to ensure complete precipitation.
Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold ethanol (2 x 15 mL) to remove any residual starting materials or soluble impurities.[7]
Drying: Dry the purified yellow solid under vacuum to obtain the final product, 4-Ethylamino-3-nitro-benzoic acid ethyl ester. A typical yield for this procedure is approximately 80% (around 4.4 g).[7]
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product isolation.
For quick reference and reproducibility, the key reaction parameters are summarized in the table below.
Parameter
Value/Condition
Rationale
Starting Material
Ethyl 4-chloro-3-nitrobenzoate
Activated aromatic core with a good leaving group (Cl).
Nucleophile
Ethylamine
Reagent for substitution; excess acts as a base.
Solvent
Tetrahydrofuran (THF)
Aprotic solvent, effectively dissolves reactants without interference.
Temperature
Reflux (~66°C for THF)
Provides sufficient energy to drive the reaction efficiently.[7]
Reaction Time
2 hours
Empirically determined to be sufficient for high conversion.[7]
Workup
Aqueous Precipitation
Simple, non-chromatographic method for product isolation.
Purification
Cold Ethanol Wash
Removes soluble impurities while minimizing product loss.[7]
Reported Yield
~80%
Indicates an efficient and reliable transformation.[7]
Precursor Synthesis: A Note on Starting Materials
For researchers needing to prepare the starting material, ethyl 4-chloro-3-nitrobenzoate is readily synthesized via a Fischer esterification. This involves refluxing the parent carboxylic acid, 4-chloro-3-nitrobenzoic acid, in ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8] The reaction typically requires several hours of reflux, followed by precipitation upon cooling and purification by washing.[8]
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. Available at: [Link]
Ethyl 4-ethylamino-3-nitrobenzoate. National Center for Biotechnology Information (PMC). Available at: [Link]
4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information (PMC). Available at: [Link]
Advanced Organic Module | English | Green Chemistry. University of Scranton. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]
Application Notes and Protocols: 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: Unlocking the Potential of a Versatile Building Block 4-Ethylamino-3-nitro-benzoic...
Introduction: Unlocking the Potential of a Versatile Building Block
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an ethylamino group, a nitro group, and an ethyl ester moiety on a benzene ring, allows for a diverse range of chemical transformations. The strategic positioning of the amino and nitro groups ortho to each other makes it an ideal precursor for the construction of fused heterocyclic systems such as benzimidazoles, phenazines, and quinoxalines. This document provides an in-depth guide to the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Part 1: The Key Intermediate - Synthesis of Ethyl 3-Amino-4-ethylaminobenzoate
The gateway to the synthesis of various heterocyclic systems from the title compound is the selective reduction of the nitro group to an amine, yielding ethyl 3-amino-4-ethylaminobenzoate. This ortho-phenylenediamine derivative is the crucial building block for subsequent cyclization reactions.
Causality of Experimental Choices:
The choice of reducing agent is critical to selectively reduce the nitro group without affecting the ethyl ester or the ethylamino group. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired diamine with minimal side products. The use of palladium on carbon (Pd/C) as a catalyst is a standard and reliable choice for this transformation. The reaction is typically carried out under a hydrogen atmosphere, and the solvent choice, such as ethanol or ethyl acetate, is important for substrate solubility and catalyst activity.
An alternative, classical method involves the use of a metal in an acidic medium, such as iron powder in acetic acid. This method is robust and often used in large-scale synthesis due to its cost-effectiveness. The in situ generation of the reducing species and the subsequent work-up procedure are key to obtaining a pure product.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Materials:
4-Ethylamino-3-nitro-benzoic acid ethyl ester
10% Palladium on carbon (Pd/C)
Ethanol (absolute)
Hydrogen gas (H₂)
Celite® or other filtration aid
Procedure:
In a suitable hydrogenation vessel, dissolve 4-Ethylamino-3-nitro-benzoic acid ethyl ester (1 equivalent) in absolute ethanol.
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ethyl 3-amino-4-ethylaminobenzoate. The product can be purified further by recrystallization or column chromatography if necessary.
Data Presentation:
Reactant
Product
Reagents & Conditions
Typical Yield
Notes
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Ethyl 3-amino-4-ethylaminobenzoate
H₂, 10% Pd/C, Ethanol, RT, 2-4 h
>90%
The catalyst should be handled carefully in a well-ventilated hood.
Part 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The ortho-diamine intermediate derived from the title compound readily undergoes cyclization with one-carbon synthons to form the benzimidazole core.
Mechanistic Pathway: The Phillips Condensation
The synthesis of benzimidazoles from ortho-phenylenediamines and carboxylic acids (or their derivatives) is known as the Phillips condensation. The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring. When using formic acid, the reaction directly yields the unsubstituted benzimidazole at the 2-position.
Experimental Workflow Diagram:
Method
Application Notes & Protocols: 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester as a Pivotal Intermediate in Contemporary Drug Discovery
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Ethylamino-3-nitro-benzoic acid ethyl ester as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Ethylamino-3-nitro-benzoic acid ethyl ester as a versatile intermediate in the synthesis of diverse therapeutic agents. This document delves into the synthesis, key transformations, and applications of this compound, emphasizing the rationale behind the experimental protocols and its role in constructing complex molecular architectures for targeted therapies.
Introduction: The Strategic Importance of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
In the landscape of modern medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of the efficiency and success of a drug discovery program. 4-Ethylamino-3-nitro-benzoic acid ethyl ester has emerged as a valuable building block due to the strategic placement of its functional groups. The ortho-disposed amino and nitro groups on the benzene ring serve as a masked o-phenylenediamine, a key pharmacophore for the synthesis of a wide array of heterocyclic compounds with significant biological activity.[1] The ethyl ester moiety provides a convenient handle for further chemical modifications or can be readily hydrolyzed to the corresponding carboxylic acid.
The true synthetic potential of this intermediate is unlocked upon the selective reduction of the nitro group, which sets the stage for intramolecular cyclization reactions to form fused heterocyclic systems. This guide will provide detailed protocols for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and its subsequent transformations into valuable scaffolds for drug discovery, with a focus on the synthesis of benzimidazole derivatives.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its safe handling and successful application in synthesis.
Safety Precautions: 4-Ethylamino-3-nitro-benzoic acid ethyl ester should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
The synthesis of the title compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the para-position to nucleophilic attack by ethylamine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a reliable synthetic procedure.[3]
Reaction Scheme:
Caption: Synthesis of the title compound via SNAr.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 4-chloro-3-nitrobenzoate
229.62
5.3 g
0.023
Ethylamine (70% in H₂O)
45.07
20 mL
-
Tetrahydrofuran (THF)
72.11
50 mL
-
Cold Ethanol
46.07
30 mL
-
Water
18.02
As needed
-
Procedure:
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol).
Add tetrahydrofuran (50 mL) and ethylamine (20 mL).
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
After completion of the reaction, cool the mixture to room temperature and evaporate the solvents under reduced pressure using a rotary evaporator.
To the resulting residue, add water (50 mL) to precipitate the product.
Collect the yellow precipitate by vacuum filtration.
Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and impurities.[3]
Dry the product under vacuum to afford 4-Ethylamino-3-nitro-benzoic acid ethyl ester as a yellow solid. (Expected yield: ~80%).[3]
Causality Behind Experimental Choices:
Solvent: THF is an excellent solvent for both the starting material and the reaction, and its boiling point is suitable for refluxing conditions.
Excess Ethylamine: A large excess of ethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.
Washing with Cold Ethanol: This step is crucial for purifying the product. The desired product is sparingly soluble in cold ethanol, while the starting material and byproducts are more soluble, allowing for their removal.
Key Transformations in Drug Discovery Pathways
The synthetic utility of 4-Ethylamino-3-nitro-benzoic acid ethyl ester lies in its efficient conversion to o-phenylenediamine derivatives, which are precursors to a multitude of heterocyclic scaffolds.
Reduction of the Nitro Group: Gateway to Benzimidazoles
The selective reduction of the nitro group to an amine is the most critical transformation of this intermediate. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro group.
This is a representative protocol based on general procedures for the reduction of aromatic nitro compounds.[5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
4-Ethylamino-3-nitro-benzoic acid ethyl ester
238.24
2.38 g (10 mmol)
10% Palladium on Carbon (Pd/C)
-
100 mg (catalytic)
Ethanol or Ethyl Acetate
-
50 mL
Hydrogen (H₂) gas
2.02
Balloon or H₂ cylinder
Procedure:
To a hydrogenation flask, add 4-Ethylamino-3-nitro-benzoic acid ethyl ester (2.38 g, 10 mmol) and the solvent (50 mL).
Carefully add 10% Pd/C (100 mg) to the flask.
Seal the flask and purge with nitrogen or argon, followed by purging with hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
Monitor the reaction progress by TLC until the starting material is completely consumed.
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Keep the filter cake wet with solvent.
Wash the Celite® pad with the reaction solvent.
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-amino-4-ethylaminobenzoate. This product is often used in the next step without further purification.
Causality Behind Experimental Choices:
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity.
Solvent: Ethanol and ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert and dissolve the starting material.
Celite® Filtration: This is a standard and effective method for removing the fine, solid catalyst from the reaction mixture.
Synthesis of Benzimidazole Scaffolds
The resulting o-phenylenediamine derivative is a versatile precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anthelmintic, anticancer, and antiviral properties.[6]
Reaction Scheme (Phillips-Ladenburg Synthesis):
Caption: General scheme for benzimidazole synthesis.
Protocol 3: Benzimidazole Formation with a Carboxylic Acid
This protocol is a general method for the synthesis of 2-substituted benzimidazoles.
Materials and Reagents:
Reagent
Quantity
Ethyl 3-amino-4-ethylaminobenzoate
10 mmol
Carboxylic Acid (e.g., Acetic Acid)
12 mmol
4M HCl in Dioxane or concentrated HCl
Catalytic amount
Xylene or Toluene
50 mL
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-amino-4-ethylaminobenzoate (10 mmol), the chosen carboxylic acid (12 mmol), and the solvent (50 mL).
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or 1 mL of 4M HCl in dioxane).
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
Continue refluxing until no more water is collected, indicating the completion of the reaction.
Cool the reaction mixture to room temperature.
The product may precipitate upon cooling. If so, collect it by filtration. If not, evaporate the solvent and purify the residue by column chromatography or recrystallization.
Applications in Drug Discovery
The versatility of 4-Ethylamino-3-nitro-benzoic acid ethyl ester as an intermediate is demonstrated by its application in the synthesis of various classes of therapeutic agents.
Anticoagulants: The Case of Dabigatran
While not a direct precursor, the closely related 4-(methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[7] The synthetic strategies employed for this analog are directly applicable to derivatives of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Signaling Pathway:
Caption: Mechanism of action of Dabigatran.
Hair Growth Promoters: Benzimidazoles for Alopecia
A patent has disclosed the use of benzimidazole derivatives, synthesized from intermediates like 4-(methylamino)-3-nitrobenzamide, for the treatment of alopecia and the promotion of hair growth.[8] While the exact mechanism of action for these specific compounds is not detailed, the benzimidazole scaffold is known to interact with various biological targets. One plausible mechanism for hair growth promotion by benzimidazole derivatives could be through the modulation of microtubule dynamics in hair follicle cells, as some benzimidazoles are known to bind to β-tubulin.[9]
Potential as Kinase Inhibitors in Oncology
The structural motif of an amino-substituted aromatic ring is prevalent in many kinase inhibitors. For instance, 4-alkylamino-7-aryl-3-cyanoquinolines have been identified as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease.[10] Derivatives of 4-Ethylamino-3-nitro-benzoic acid ethyl ester can serve as starting points for the synthesis of novel quinoline and quinazoline-based kinase inhibitors for cancer therapy.
Conclusion
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a strategically important and versatile intermediate in drug discovery. Its readily available starting materials, straightforward synthesis, and the ability to be transformed into the key o-phenylenediamine precursor make it an attractive building block for the synthesis of a wide range of heterocyclic compounds. The applications of its derivatives in diverse therapeutic areas, from anticoagulation to hair growth promotion and potentially oncology, underscore its value in modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.
References
Ates-Alagoz, Z., Yildiz, E., & Buyukgungor, O. (2001). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1129-o1130.
Ishida, H., et al. (2006). Journal of Medicinal Chemistry, 49(12), 3565-3576.
CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
Li, J. T., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1079.
Phillips, M. A. (1928). The Formation of Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399.
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry.
an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica.
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[Provide a real, verified URL for this reference]
Mechanism of action of benzimidazole derivatives as anthelmintic.
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FAST Hydrogenations as a Continuous Platform for Green Arom
Application Notes and Protocols for the Derivatization of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the chemical derivatization of 4-Ethylamino-3-nitro-benz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the chemical derivatization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a versatile building block in medicinal chemistry and materials science. The strategic placement of the nitro, ethylamino, and ethyl ester functionalities on the benzene ring offers multiple avenues for synthetic modification, enabling the creation of diverse molecular architectures. This guide will detail key derivatization pathways, including the reduction of the nitro group, subsequent derivatization of the resulting diamine, and modifications of the ester and secondary amine moieties. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring both practical utility and a deeper understanding of the chemical transformations.
Introduction: The Synthetic Potential of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable starting material due to its array of functional groups, each amenable to specific chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amino group, opening up possibilities for the synthesis of various heterocyclic compounds and other substituted anilines. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides. Furthermore, the secondary ethylamino group can be a site for acylation or alkylation. The strategic derivatization of this molecule can lead to the generation of libraries of compounds for screening in drug discovery programs or for the development of novel functional materials.
Below is a diagram illustrating the key functional groups of the parent molecule and the primary sites for derivatization.
Figure 1: Key derivatization sites on 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Synthesis of the Starting Material
The parent compound, 4-Ethylamino-3-nitro-benzoic acid ethyl ester, is conveniently synthesized via nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with ethylamine.[1]
Protocol 2.1: Synthesis of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
Materials:
Ethyl 4-chloro-3-nitrobenzoate
Ethylamine (as a solution, e.g., 70% in water, or as a neat liquid)
Tetrahydrofuran (THF)
Ethanol
Water
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (e.g., 5.3 g, 0.023 mol) in a mixture of tetrahydrofuran (50 ml) and an excess of ethylamine (20 ml).[1]
Heat the reaction mixture to reflux and maintain for 2 hours, with stirring.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
To the resulting residue, add water to precipitate the product.[1]
Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.[1]
Wash the collected solid with cold ethanol (2 x 15 ml) to remove impurities.[1]
Dry the product under vacuum to obtain 4-Ethylamino-3-nitro-benzoic acid ethyl ester. A typical yield for this reaction is around 80%.[1]
Derivatization at the Nitro Group: Reduction to an Amine
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding ethyl 3-amino-4-(ethylamino)benzoate. This diamino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, and for further functionalization.
Figure 2: General scheme for the reduction of the nitro group.
Two common and effective methods for this reduction are catalytic hydrogenation and reduction with stannous chloride.
Protocol 3.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields. The following protocol is adapted from a procedure for the analogous methylamino compound.[2]
Materials:
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Methanol or Ethanol
Palladium on carbon (5% or 10% Pd/C)
Hydrogen source (hydrogen gas cylinder or balloon)
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Celite or other filter aid
Procedure:
Dissolve 4-Ethylamino-3-nitro-benzoic acid ethyl ester (e.g., 6.80 g, 28.5 mmol) in methanol (200 mL) in a suitable hydrogenation flask.[2]
Carefully add 5% Palladium on carbon catalyst (e.g., 1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
Secure the flask to the hydrogenation apparatus.
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a set pressure on a Parr apparatus) at room temperature.[2]
Monitor the reaction progress by TLC until the starting material is completely consumed. This may take several hours to overnight.[2]
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
Concentrate the filtrate under reduced pressure to yield ethyl 3-amino-4-(ethylamino)benzoate.[2] This product is often obtained in high purity and can be used in the next step without further purification. An expected yield is in the range of 80-90%.[2]
Protocol 3.2: Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Ethanol
Stannous chloride dihydrate (SnCl₂·2H₂O)
Sodium bicarbonate or sodium hydroxide solution
Ethyl acetate
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve 4-Ethylamino-3-nitro-benzoic acid ethyl ester in ethanol in a round-bottom flask.
Add an excess of stannous chloride dihydrate (approximately 5 equivalents) to the solution.
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
Extract the aqueous mixture with ethyl acetate (3 times).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
The product can be purified by column chromatography on silica gel if necessary.
Derivatization of the Ester Group: Amide Formation
The ethyl ester can be converted to a variety of amides through aminolysis. Direct aminolysis of unactivated esters can be slow. However, recent advances in catalysis have provided efficient methods.
Protocol 4.1: Direct Aminolysis with a Primary Amine
This protocol provides a general guideline for the direct aminolysis of the ethyl ester. The reaction may require elevated temperatures and/or the use of a catalyst.
Materials:
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Primary amine of choice (e.g., benzylamine, n-butylamine)
High-boiling point solvent (e.g., xylenes, N-methyl-2-pyrrolidone) or neat amine
Optional: Lewis acid catalyst (e.g., Ti(O-iPr)₄) or a strong, non-nucleophilic base catalyst.
Procedure:
In a sealed tube or a flask equipped with a reflux condenser, combine 4-Ethylamino-3-nitro-benzoic acid ethyl ester with an excess of the desired primary amine. The amine can be used as the solvent if it is a liquid at the reaction temperature. Alternatively, a high-boiling point solvent can be used.
If using a catalyst, add it to the reaction mixture.
Heat the mixture to a high temperature (e.g., 120-180 °C) and monitor the reaction by TLC.
Upon completion, cool the reaction mixture.
If a solvent was used, remove it under reduced pressure.
The work-up procedure will depend on the properties of the resulting amide. Typically, it involves partitioning the residue between an organic solvent (like ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
Purify the crude amide by recrystallization or column chromatography.
Derivatization of the Amino Groups
The diamino derivative, ethyl 3-amino-4-(ethylamino)benzoate, offers two sites for further functionalization: the primary aromatic amine at the 3-position and the secondary ethylamino group at the 4-position.
Protocol 5.1: N-Acylation of the 3-Amino Group
The primary amino group at the 3-position is generally more nucleophilic and less sterically hindered than the secondary ethylamino group, allowing for selective acylation under controlled conditions.
Materials:
Ethyl 3-amino-4-(ethylamino)benzoate
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride)
A non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine)
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile)
Procedure:
Dissolve ethyl 3-amino-4-(ethylamino)benzoate in the chosen anhydrous solvent in a flask under an inert atmosphere.
Add the base to the solution.
Cool the mixture in an ice bath.
Slowly add the acylating agent (1 equivalent for mono-acylation) dropwise to the cooled solution with stirring.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by adding water or a dilute aqueous acid solution.
Extract the product into an organic solvent.
Wash the organic layer with water, saturated sodium bicarbonate solution (if an acid chloride was used), and brine.
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Purify the resulting N-acylated product by column chromatography or recrystallization.
Characterization Data of Key Derivatives
The following table summarizes expected and reported spectroscopic data for key compounds.
N-H stretches (primary and secondary amine), C=O stretch
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
4-Ethylamino-3-nitro-benzoic acid ethyl ester: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wetted with solvent.
Stannous Chloride: This is a corrosive and moisture-sensitive solid. Handle in a dry environment and avoid contact with skin and eyes.
Amines: Many amines are corrosive, flammable, and have strong odors. Handle them in a fume hood.
Acylating Agents: Acid chlorides and anhydrides are corrosive and react violently with water. They are also lachrymatory. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
Li, W., Liu, Z., Ye, Y., & Li, Y. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o227. [Link]
scale-up synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
An Application Note for the Scale-Up Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester Abstract This application note provides a comprehensive guide for the , a key intermediate in the synthesis of the anticoagu...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scale-Up Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Abstract
This application note provides a comprehensive guide for the , a key intermediate in the synthesis of the anticoagulant drug Dabigatran Etexilate.[1] The protocol details a robust and scalable method based on the nucleophilic aromatic substitution (SNAr) of ethyl 4-chloro-3-nitrobenzoate with ethylamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure a successful and safe synthesis on a larger scale.
Introduction and Strategic Rationale
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a critical building block in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Dabigatran, an oral anticoagulant that has been widely adopted for stroke prevention in patients with atrial fibrillation.[1] The efficient and scalable synthesis of this intermediate is therefore of considerable importance.
The synthetic strategy outlined herein focuses on a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its high efficiency, atom economy, and amenability to industrial scale-up. The core transformation involves the reaction of commercially available ethyl 4-chloro-3-nitrobenzoate with ethylamine.
Causality of Experimental Choices:
Starting Material Selection: Ethyl 4-chloro-3-nitrobenzoate is an ideal precursor. The chlorine atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position. This activation is crucial for the reaction to proceed under manageable conditions.
Reaction Mechanism: The SNAr mechanism is a well-established and predictable pathway for this class of compounds. The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.
Scalability: This one-step synthesis is preferable to multi-step routes for scale-up as it minimizes unit operations, reduces potential points of failure, and generally leads to a higher overall yield and throughput.
Reaction Workflow and Mechanism
The overall workflow for the synthesis is depicted below. It encompasses the initial reaction, followed by workup and purification steps to isolate the final product.
Caption: Overall workflow for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
The reaction proceeds via a classical SNAr mechanism, which is a two-step process. First, the nucleophile (ethylamine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on the specific equipment and facilities available.
Materials and Equipment
Reactants:
Ethyl 4-chloro-3-nitrobenzoate (CAS: 116-54-1)
Ethylamine solution (70% in water) (CAS: 75-04-7)
Ethanol (200 proof)
Deionized water
Equipment:
1 L three-necked round-bottom flask (or an appropriately sized jacketed glass reactor)
Mechanical stirrer
Reflux condenser
Heating mantle with temperature controller and thermocouple
Addition funnel
Büchner funnel and filter flask
Vacuum oven
Quantitative Data
Reagent/Solvent
Molecular Weight ( g/mol )
Amount (moles)
Amount (g or mL)
Molar Ratio
Ethyl 4-chloro-3-nitrobenzoate
229.62
0.48
110 g
1.0
Ethylamine (70% in water)
45.08
1.44
93 mL (approx. 65 g of ethylamine)
3.0
Ethanol
46.07
-
500 mL
-
Step-by-Step Procedure
Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Ensure all glassware is dry. Equip the reactor with a mechanical stirrer, reflux condenser, and an addition funnel.
Charging Reactants: Charge the reactor with ethyl 4-chloro-3-nitrobenzoate (110 g, 0.48 mol) and ethanol (500 mL). Begin stirring to form a slurry.
Ethylamine Addition: To the addition funnel, add the 70% ethylamine solution (93 mL, approx. 1.44 mol). Add the ethylamine solution dropwise to the stirred slurry over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40°C during the addition using a water bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Reduce the volume of ethanol by approximately half using a rotary evaporator or by distillation.
Slowly pour the concentrated reaction mixture into 1.5 L of cold deionized water with vigorous stirring. A yellow precipitate will form.
Stir the slurry for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 x 200 mL portions of deionized water to remove any residual salts and ethylamine.
Drying: Dry the yellow solid in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 105-112 g (92-98%).
Product Characterization
The final product, 4-Ethylamino-3-nitro-benzoic acid ethyl ester, should be a yellow crystalline solid.[2]
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated area, wearing proper personal protective equipment (PPE).
Ethyl 4-chloro-3-nitrobenzoate: Irritant. Handle with care.
Ethylamine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.
4-Ethylamino-3-nitro-benzoic acid ethyl ester: Harmful if swallowed.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
Safety glasses or goggles
Chemical-resistant gloves (nitrile or neoprene)
Lab coat
Ensure a safety shower and eyewash station are readily accessible.
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. By leveraging a well-understood SNAr reaction, this process offers high yields and purity, making it suitable for both laboratory and industrial applications. Adherence to the detailed procedural steps and safety guidelines is essential for achieving successful and safe outcomes.
References
Der Pharma Chemica. (n.d.). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]
Google Patents. (n.d.). Method of synthesis of para-nitrobenzoic acid ethyl ester.
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
National Center for Biotechnology Information. (n.d.). 4-Ethylamino-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
Scribd. (n.d.). 4-Ethylamino-3-Nitrobenzoic Acid: Organic Compounds. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Google Patents. (n.d.). Preparation method of dabigatran etexilate intermediate.
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
National Center for Biotechnology Information. (n.d.). Ethyl 4-(ethylamino)-3-nitrobenzoate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Google Patents. (n.d.). Process for the Synthesis of Dabigatran and Its Intermediates.
Google Patents. (n.d.). Process for the synthesis of dabigatran and its intermediates.
PubMed. (n.d.). 4-Ethyl-amino-3-nitro-benzoic acid. Retrieved from [Link]
ACS Omega. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
Application Note: A Validated Protocol for the Purification of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester via Recrystallization
Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a key chemical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] The purity of this compound is crit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a key chemical intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the final product's quality. This application note provides a comprehensive, validated protocol for the purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester using the recrystallization technique, designed for researchers in organic synthesis and drug development.
Recrystallization is a fundamental purification technique for solid organic compounds.[2] It leverages the differential solubility of a target compound and its impurities in a selected solvent at varying temperatures.[3] This guide explains the scientific principles behind the protocol choices, ensuring a robust and reproducible purification process.
Scientific Principles of Recrystallization
The efficacy of recrystallization is based on the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization process involves:
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5]
Impurity Removal: Filtering the hot solution to remove any insoluble impurities.
Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.[6]
Exclusion of Impurities: The slow growth of the crystal lattice selectively incorporates molecules of the target compound, excluding impurity molecules, which remain dissolved in the cold solvent (mother liquor).[6]
Isolation: Separating the purified crystals from the mother liquor via filtration.
The choice of solvent is the most critical parameter. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain soluble at all temperatures.[4][7] The solvent should also be chemically inert to the compound and have a relatively low boiling point for easy removal during the drying phase.[8]
Validated Recrystallization Protocol
Based on the compound's structure (an aromatic nitro ester) and documented procedures for similar compounds, ethanol is an excellent single-solvent choice for this purification.[9][10] The compound is known to form suitable crystals from an ethanol solution upon slow evaporation, indicating a significant solubility differential between hot and cold ethanol.[10]
Powder funnel and fluted filter paper (for hot filtration, if needed)
Büchner funnel and flask
Vacuum source
Filter paper (to fit Büchner funnel)
Glass stirring rod
Watch glass
Ice bath
Drying oven or vacuum desiccator
Step-by-Step Methodology
Dissolution of Crude Product:
Place the crude 4-Ethylamino-3-nitro-benzoic acid ethyl ester into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
Add a small volume of ethanol, just enough to create a slurry.
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise to the boiling mixture until the solid completely dissolves.[5]
Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing the yield. An excessively dilute solution will prevent the compound from crystallizing upon cooling.[4]
Hot Filtration (Optional):
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.
Pre-heat a second Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.
Quickly pour the hot, saturated solution through the pre-heated filtration apparatus into the clean flask.
Scientist's Note: This step must be performed quickly to prevent premature crystallization on the filter paper or in the funnel.
Crystallization:
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface.
Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and further decrease the compound's solubility.
Isolation of Crystals:
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
Washing the Crystals:
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.
Scientist's Note: Use a minimal volume of cold solvent for washing to avoid redissolving the purified product. Perform this step quickly.
Drying the Product:
Leave the crystals on the filter under vacuum for 10-15 minutes to air dry.
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
Scientist's Note: The melting point of the pure compound is approximately 92 °C; ensure the drying temperature is well below this to prevent melting.[11]
Application Notes and Protocol for the Purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester via Column Chromatography
Abstract This comprehensive guide details a robust protocol for the purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester using silica gel column chromatography. Recognizing that crude reaction mixtures can vary,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust protocol for the purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester using silica gel column chromatography. Recognizing that crude reaction mixtures can vary, this document emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. This ensures a high degree of purity for the target compound, which is a crucial intermediate in various synthetic pathways. This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind key procedural choices and a thorough troubleshooting guide.
Introduction: The Rationale for Chromatographic Purification
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a substituted aromatic compound whose utility in medicinal chemistry and materials science necessitates a high degree of purity. Synthetic procedures, such as the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with ethylamine, often yield a crude product containing unreacted starting materials, by-products, and other impurities.[1] Column chromatography is a powerful and widely used technique for the purification of such organic compounds, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2]
This application note provides a detailed, field-proven protocol for the purification of this specific ester. The core of this methodology is the initial optimization of the separation conditions using Thin-Layer Chromatography (TLC), a rapid and material-sparing technique.[3] This preliminary step is critical for developing a "self-validating" column chromatography protocol, minimizing the risk of failed purifications and maximizing yield and purity.
Compound Profile and Safety Considerations
Before beginning any experimental work, it is crucial to be familiar with the physicochemical properties and safety hazards of the target compound and the solvents used.
Table 1: Physicochemical Properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Hazards: 4-Ethylamino-3-nitro-benzoic acid ethyl ester is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Solvent Safety: The solvents used in this protocol (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them with appropriate care.
The Science Behind the Separation
The successful purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester by normal-phase column chromatography hinges on understanding its molecular structure and polarity.
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[5] It is a highly polar adsorbent with acidic silanol groups (Si-OH) on its surface.
Analyte Polarity: The target molecule possesses several functional groups that determine its overall polarity:
Ethyl Ester Group (-COOEt): Moderately polar.
Nitro Group (-NO₂): Strongly polar and electron-withdrawing.
Secondary Amine (-NH-): A basic and polar functional group.
Interactions and Elution: The principle of "like attracts like" governs the separation. More polar compounds will have stronger interactions (e.g., hydrogen bonding) with the polar silica gel and will thus elute later.[6] Less polar compounds will spend more time in the less polar mobile phase and elute faster. The secondary amine in the target compound can interact strongly with the acidic silanol groups of the silica gel, which can lead to significant band tailing or even irreversible adsorption.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica.[8]
This protocol is divided into two main stages: optimizing the solvent system with TLC and then performing the column chromatography purification.
Stage 1: TLC for Solvent System Optimization
The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.[3]
Prepare a Sample Solution: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture onto the baseline of a TLC plate.
Develop the TLC Plates: Place the spotted TLC plate in a developing chamber containing a small amount of a test solvent system. Test a range of systems, starting with less polar mixtures and increasing polarity.
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
Calculate Rf Values: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Optimize for Separation: Identify the solvent system that provides the best separation between the desired product spot and any impurities. If the product spot is streaked or "tailing," add ~1% triethylamine to the mobile phase and re-run the TLC to see if the spot shape improves.
Table 2: Suggested TLC Solvent Systems for Optimization
System
Ratio (v/v)
Polarity
Notes
Hexane:Ethyl Acetate
9:1 → 7:3
Low to Medium
A standard starting point for many organic compounds.[9]
Toluene:Ethyl Acetate
9:1 → 7:3
Medium
Toluene can improve the separation of aromatic compounds.[7]
DCM:Hexane
1:1 → 4:1
Medium to High
Provides a different selectivity compared to ethyl acetate.
Stage 2: Column Chromatography Purification
Once an optimal solvent system is identified (e.g., 8:2 Hexane:Ethyl Acetate + 1% TEA), proceed with the column purification.
Workflow for Column Chromatography Purification
Caption: Workflow of the column chromatography process.
Column Packing (Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. A general rule is to use 50-100 g of silica per 1 g of crude material.
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
Once the silica has settled, add a layer of sand on top to protect the silica bed.[10]
Continuously run solvent through the column, never allowing the solvent level to drop below the top of the sand.
Sample Loading (Dry Loading Recommended):
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Begin collecting fractions in test tubes or vials.
If a gradient elution is needed (i.e., if impurities are very close in polarity), gradually increase the proportion of the more polar solvent.[11]
Monitoring the Separation:
Spot every few collected fractions on a TLC plate.
Develop the TLC plate using the column's mobile phase.
Visualize under UV light to determine which fractions contain the pure product.
Isolation of the Product:
Combine the fractions that contain only the pure product.
Remove the solvent using a rotary evaporator.
Place the resulting solid under high vacuum to remove any residual solvent.
Characterize the purified product by NMR, melting point, etc., to confirm its identity and purity.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Column Chromatography
Problem
Probable Cause(s)
Recommended Solution(s)
Compound will not elute
Mobile phase is not polar enough. Compound may be degrading or irreversibly binding to the silica.
Gradually increase the polarity of the mobile phase.[11] Check the stability of your compound on a silica TLC plate before running the column.[11]
Poor separation of spots
Mobile phase is too polar (all compounds elute quickly). Solvent system lacks selectivity.
Decrease the polarity of the mobile phase. Try a different solvent system (e.g., switch from ethyl acetate to dichloromethane or toluene-based systems).[3][7]
Streaking or tailing of the compound band
Compound is interacting too strongly with the acidic silica (common for amines). Column is overloaded with sample.
Add 1-3% triethylamine or ammonia to the mobile phase to neutralize the silica.[8] Use a larger column or load less sample.
Cracks or channels in the silica bed
Improper packing of the column. Heat generated from solvent adsorption.
Pack the column carefully as a slurry. Ensure the silica is fully equilibrated with the solvent before loading the sample.
References
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
LabCluster. (n.d.). Column Chromatography and Related Products. [Link]
Application Notes and Protocols for the Analytical Characterization of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a key intermediate in the synthesis of various pharm...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the presented protocols. The methodologies detailed herein are grounded in established principles and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP).[1][2][3][4][5][6][7][8][9][10][11][12]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is fundamental for the development of robust analytical methods.
The most common synthesis route for 4-Ethylamino-3-nitro-benzoic acid ethyl ester involves the reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine.[13] This process can lead to several potential impurities that must be monitored.
Side-products: Impurities arising from contaminants in the ethylamine starting material.
An effective analytical strategy must be capable of separating and quantifying these potential impurities.
Analytical Characterization Workflow
The comprehensive characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester involves a multi-faceted approach employing various analytical techniques to assess its identity, purity, and stability.
Caption: Integrated workflow for the comprehensive characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Reverse-phase HPLC is the cornerstone for assessing the purity of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and for profiling its impurities. The method's effectiveness relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Protocol: HPLC Purity and Impurity Profiling
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility in separating compounds with moderate polarity.
Mobile Phase: A gradient elution is optimal for resolving the main component from potential impurities with varying polarities.
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier improves peak shape and resolution.
Solvent B: Acetonitrile.
Gradient Program:
Time (min)
% Solvent B
0
30
20
80
25
80
26
30
| 30 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection: UV detection at 254 nm is appropriate due to the presence of the aromatic nitro chromophore.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase at an initial composition (e.g., 70:30 Solvent A:Solvent B) to a concentration of approximately 0.5 mg/mL.
Data Interpretation
Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling: The retention times of potential impurities can be confirmed by injecting standards of the suspected compounds.
Spectroscopic Characterization
Spectroscopic techniques provide orthogonal information to chromatographic analysis, confirming the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
Protons
Chemical Shift (ppm)
Multiplicity
Integration
Ethyl ester -CH₃
~1.4
Triplet
3H
Ethylamino -CH₃
~1.3
Triplet
3H
Ethyl ester -CH₂
~4.4
Quartet
2H
Ethylamino -CH₂
~3.4
Quartet
2H
Aromatic-H
~6.8
Doublet
1H
Aromatic-H
~8.1
Doublet of doublets
1H
Aromatic-H
~8.6
Doublet
1H
NH
~8.3
Broad singlet
1H
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
Carbon
Chemical Shift (ppm)
Ethyl ester -CH₃
~14
Ethylamino -CH₃
~15
Ethylamino -CH₂
~45
Ethyl ester -CH₂
~61
Aromatic C-H
~112, 118, 136
Aromatic C-quaternary
~125, 134, 150
C=O (ester)
~165
Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹³C, a proton-decoupled experiment is standard.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 4-Ethylamino-3-nitro-benzoic acid ethyl ester will exhibit characteristic absorption bands.[14][15]
Expected FTIR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibration
~3350
N-H
Stretching
~2980
C-H (aliphatic)
Stretching
~1720
C=O (ester)
Stretching
~1620
C=C (aromatic)
Stretching
~1530, ~1350
N-O (nitro)
Asymmetric & Symmetric Stretching
~1280
C-N
Stretching
~1250
C-O (ester)
Stretching
Protocol: FTIR Analysis
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
Instrumentation: A standard FTIR spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Pattern (EI):
The fragmentation of benzoate esters often involves the loss of the alkoxy group.[16][17] For 4-Ethylamino-3-nitro-benzoic acid ethyl ester, key fragments would include:
[M]⁺•: Molecular ion at m/z 238.
[M - OCH₂CH₃]⁺: Loss of the ethoxy radical (m/z 193).
[M - CH₂CH₃]⁺: Loss of an ethyl radical (m/z 209).
[M - NO₂]⁺: Loss of the nitro group (m/z 192).
Protocol: Mass Spectrometry Analysis
Instrumentation: A mass spectrometer, which can be coupled with a GC or LC system for separation prior to analysis.
Ionization: ESI is generally preferred for its soft ionization, which often preserves the molecular ion.
Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the melting point and thermal stability of the compound.
Protocol: DSC for Melting Point Determination
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak corresponds to the melting point.
Method Validation
All analytical methods used for the characterization of pharmaceutical intermediates must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3][5] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester requires a combination of chromatographic and spectroscopic techniques. The protocols and insights provided in this application note serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical synthetic intermediate. Adherence to these methodologies and the principles of method validation will contribute to the successful development of safe and effective pharmaceutical products.
References
SIELC Technologies. (n.d.). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Ramishvili, T. M., et al. (2021). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.... ResearchGate. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
Fun, H.-K., et al. (2008). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Li, Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (2011). Supporting Information for.... Retrieved from [Link]
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate.... Retrieved from [Link]
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.... Retrieved from [Link]
Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]
ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
Phenomenex. (2017). Update: European Pharmacopeia EP 2.2.46. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]
Application Note: Safe Handling, Storage, and Processing of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Abstract & Scope This application note defines the technical standards for the safe containment, storage, and manipulation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS: 91182-00-2).[1][2] As a critical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note defines the technical standards for the safe containment, storage, and manipulation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS: 91182-00-2).[1][2] As a critical intermediate in the synthesis of benzimidazole-based pharmacophores and local anesthetic analogs, this compound presents specific handling challenges due to its nitroaromatic moiety.[2] This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a causal analysis of risks, validated storage protocols, and self-validating handling workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the physical state is the first step in risk mitigation.
While classified as an Irritant (Warning) , the presence of the nitro group requires elevated caution regarding thermal stability and sensitization.
H302 (Acute Tox. 4): Harmful if swallowed.[2] Mechanism: Nitroaromatics can interfere with oxygen transport (methemoglobinemia risk) upon systemic absorption.[2]
H315/H319 (Skin/Eye Irritant): Causes surface inflammation.[2] Mechanism: Lipophilic esters penetrate the stratum corneum easily, leading to localized dermatitis.
H335 (STOT SE 3): Respiratory irritation.[2][4] Risk:[5] Fine crystalline dust is easily aerosolized during weighing.[2]
Thermal & Chemical Instability (The "Nitro" Factor)
Researchers must treat the nitro group (-NO₂) as a "metastable" functionality.[2]
Exothermic Decomposition: Nitro compounds have high potential energy.[2] While this ester is relatively stable, heating it in a closed vessel or subjecting it to shock/friction with metal spatulas creates a non-zero risk of rapid decomposition.
Reduction Risks: The primary use of this compound involves reducing the -NO₂ group to -NH₂ (using H₂/Pd-C, Fe/HCl, or SnCl₂).[2] This reduction step is highly exothermic .[2]
Personal Protective Equipment (PPE) Matrix
This matrix scales protection based on the quantity handled, moving beyond generic advice.
Operation Scale
Respiratory Protection
Dermal Protection
Eye/Face Protection
Engineering Controls
Analytical (<100 mg)
N95 Mask (optional if in hood)
Nitrile Gloves (0.11 mm, double gloved)
Safety Glasses with Side Shields
Class II Biosafety Cabinet or Fume Hood
Preparative (100 mg - 10 g)
P100 Half-Face Respirator (if outside hood)
Nitrile (Outer) + Latex (Inner)
Chemical Goggles
Chemical Fume Hood (Face velocity >100 fpm)
Process Scale (>10 g)
PAPR (Powered Air Purifying Respirator)
Chem-Tape or Butyl Rubber Gloves
Face Shield + Goggles
Walk-in Fume Hood / Powder Containment Booth
Storage & Stability Protocol
Objective: Prevent hydrolysis of the ester and thermal degradation of the nitro group.
Environmental Conditions
Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to inhibit ester hydrolysis.[2]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen accelerates oxidative degradation; moisture promotes hydrolysis to the free acid.[2]
Light: Protect from light.[2] Nitroaromatics are photosensitive; UV exposure can lead to darkening (azo-coupling degradation products).[2]
Storage Decision Tree (Visual)
Figure 1: Decision logic for storage duration and environmental controls to maintain compound purity.
Safe Handling & Processing Workflow
Weighing and Transfer
Static Control: Use an anti-static gun or ionizer bar.[2] Crystalline nitro esters can accumulate static charge, causing powder scattering or (rarely) spark discharge.[2]
Tooling: Use PTFE or Ceramic spatulas .[2] Avoid metal-on-metal friction.[2]
Dissolution: Add solvent to the solid, not solid to boiling solvent. Preferred solvents: Ethyl Acetate, Ethanol.
Reaction Safety (Reduction Context)
The most common application is the reduction of the nitro group.
Control: Dosing control. Do not add the reducing agent (e.g., hydrazine, H₂ source) all at once. Monitor internal temperature (keep <50°C unless reflux is specified and controlled).[2]
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow emphasizing safety gates at critical dust and thermal excursion points.
Emergency Response & Waste Management
Spill Cleanup Protocol
Evacuate: Isolate the immediate area (10 ft radius).
PPE: Don full PPE (Nitrile gloves, Goggles, N95/P100).
Contain: Do NOT use a vacuum cleaner (dust explosion risk).[2]
Clean:
Cover spill with a wet paper towel (ethanol/water mix) to dampen powder.[2]
Scoop into a chemically compatible container.[2][6]
Wipe surface with 10% NaOH (degrades the ester) followed by water.[2]
First Aid[2]
Inhalation: Move to fresh air immediately. If blue discoloration (cyanosis) occurs, administer oxygen (medical professionals only).[2]
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).[2]
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][7]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3728418, Ethyl 4-(ethylamino)-3-nitrobenzoate.[2] Retrieved from [Link][2]
European Chemicals Agency (ECHA). C&L Inventory: Ethyl 4-(ethylamino)-3-nitrobenzoate - Hazard Classification.[2] Retrieved from [Link][2]
Application Notes and Protocols: 4-Ethylamino-3-nitro-benzoic acid ethyl ester in the Synthesis of Azo Dyes
Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a versatile aromatic nitroamine compound that serves as a key intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a versatile aromatic nitroamine compound that serves as a key intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its molecular structure, featuring a reactive primary amine group, an electron-withdrawing nitro group, and an ester functional group, allows for facile diazotization and coupling reactions to produce chromophores with desirable tinctorial and fastness properties. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-Ethylamino-3-nitro-benzoic acid ethyl ester in the synthesis of azo dyes, complete with detailed protocols and mechanistic insights.
The presence of the nitro group ortho to the amino group in 4-Ethylamino-3-nitro-benzoic acid ethyl ester influences the color of the resulting dyes, often leading to deeper shades such as oranges, reds, and violets. The ethyl ester group can be retained in the final dye structure or hydrolyzed to the corresponding carboxylic acid, offering a route to modify the solubility and affinity of the dye for various substrates. These characteristics make it a valuable precursor for dyes intended for synthetic fibers like polyester, as well as for applications in cosmetics, such as hair coloring agents.
Core Principles of Azo Dye Synthesis
The synthesis of azo dyes from 4-Ethylamino-3-nitro-benzoic acid ethyl ester follows a well-established two-step process: diazotization followed by azo coupling.
Diazotization: The primary aromatic amine group of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is converted into a highly reactive diazonium salt in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Azo Coupling: The resulting diazonium salt solution is then introduced to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye, characterized by the -N=N- chromophore.
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Disperse Dye
This protocol details the synthesis of a representative red disperse dye by the diazotization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and subsequent coupling with 2-naphthol.
Part A: Diazotization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
In a 250 mL beaker, prepare a solution of 2.38 g (0.01 mol) of 4-Ethylamino-3-nitro-benzoic acid ethyl ester in 20 mL of glacial acetic acid.
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
Slowly add 5 mL of concentrated hydrochloric acid to the cooled solution.
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of distilled water and cool the solution to 0-5 °C.
Add the cold sodium nitrite solution dropwise to the amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling with 2-Naphthol
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.
A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
Verify that the solution is alkaline (pH 8-10) using pH indicator paper.
Part C: Isolation and Purification of the Dye
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
Wash the filter cake with a cold 5% sodium chloride solution to remove any unreacted starting materials and byproducts.
Wash the filter cake with cold distilled water until the washings are neutral.
Dry the crude dye in a vacuum oven at 60-70 °C.
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.
Expected Yield and Characterization:
The expected yield of the purified dye is typically in the range of 80-90%. The synthesized dye can be characterized by various spectroscopic techniques:
UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) in a suitable solvent (e.g., ethanol or DMF), which will indicate the color of the dye.
FT-IR Spectroscopy: To confirm the presence of key functional groups such as the azo group (-N=N-), nitro group (-NO₂), and ester carbonyl group (C=O).
¹H NMR Spectroscopy: To elucidate the structure of the dye by analyzing the chemical shifts and coupling constants of the aromatic and aliphatic protons.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for the preparation of a monoazo disperse dye.
Data Summary
Parameter
Description
Starting Material
4-Ethylamino-3-nitro-benzoic acid ethyl ester
CAS Number
91182-00-2
Molecular Formula
C₁₁H₁₄N₂O₄
Molecular Weight
238.24 g/mol
Coupling Component
2-Naphthol
Dye Class
Monoazo Disperse Dye
Expected Color
Red
Application
Dyeing of polyester fibers, potential cosmetic colorant
Mechanistic Insights
The diazotization reaction proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion then acts as an electrophile and attacks the lone pair of electrons on the nitrogen atom of the primary amine group of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.
Caption: Simplified mechanism of diazotization.
In the subsequent azo coupling step, the diazonium salt, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component. For 2-naphthol under alkaline conditions, the hydroxyl group is deprotonated to form the more strongly activating phenoxide ion, directing the electrophilic attack to the ortho and para positions. In the case of 2-naphthol, coupling occurs predominantly at the 1-position.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen oxides may be evolved.
Diazonium salts can be explosive in the solid state. Therefore, they should be kept in solution and used immediately after preparation. Do not attempt to isolate the solid diazonium salt.
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for detailed safety information.
References
Synthesis and Characterization of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry. [Link]
Preparation of azo disperse dyes from 1,4-diaminobenzene and 4-amino-3-nitrotoluene. University Journals. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
Introduction: Navigating the Synthesis of a Key Intermediate
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable building block in the synthesis of various biologically active molecules. Its successful and high-yield preparation is often a critical step in a multi-step synthetic sequence. This guide will focus on the most common and effective synthetic strategies, addressing potential pitfalls and offering practical, field-tested solutions.
The primary and most recommended synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This approach is generally high-yielding and avoids the common issue of over-alkylation. An alternative, though more challenging, method is the N-alkylation of a precursor amine. We will delve into both, with a strong emphasis on the SNAr pathway.
The SNAr reaction is the preferred method for synthesizing 4-Ethylamino-3-nitro-benzoic acid ethyl ester due to its efficiency and selectivity. The reaction proceeds by the substitution of a halide (typically chlorine or fluorine) on the aromatic ring with ethylamine. The presence of the electron-withdrawing nitro group ortho and para to the leaving group is crucial as it activates the ring towards nucleophilic attack.[1][2][3]
Reaction Scheme:
Caption: SNAr synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a reliable, high-yield procedure.[4]
Materials:
Ethyl 4-chloro-3-nitrobenzoate
Ethylamine (as a solution or neat)
Tetrahydrofuran (THF), anhydrous
Water, deionized
Ethanol, cold
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chloro-3-nitrobenzoate (e.g., 5.3 g, 0.023 mol) in anhydrous tetrahydrofuran (50 ml).
Add an excess of ethylamine (e.g., 20 ml) to the stirred solution.
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the THF and excess ethylamine under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water to precipitate the product.
Collect the yellow solid by vacuum filtration.
Wash the precipitate with cold ethanol (2 x 15 ml) to remove any remaining impurities.
Dry the product under vacuum to obtain 4-Ethylamino-3-nitro-benzoic acid ethyl ester. A yield of approximately 80% can be expected.[4]
Troubleshooting Guide for the SNAr Pathway
This section addresses common issues encountered during the SNAr synthesis and provides actionable solutions.
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low or No Yield
1. Inactive Starting Material: The halide on the ethyl 4-halo-3-nitrobenzoate may be unreactive. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Moisture in the Reaction: Water can compete with ethylamine as a nucleophile, leading to undesired byproducts.
1. Verify Starting Material: Confirm the identity and purity of your starting material. While chlorine is a suitable leaving group, fluorine is even better for SNAr reactions due to its higher electronegativity, which further activates the ring.[5] 2. Optimize Reaction Conditions: Increase the reflux time and monitor closely with TLC. If the reaction is still sluggish, a higher boiling point solvent like dioxane could be considered. 3. Ensure Anhydrous Conditions: Use anhydrous THF and ensure all glassware is thoroughly dried to prevent hydrolysis of the starting material.
Incomplete Reaction (Presence of Starting Material on TLC)
1. Insufficient Ethylamine: The stoichiometry may be inadequate to drive the reaction to completion. 2. Short Reaction Time: The reaction may require more time to reach completion.
1. Increase Ethylamine Excess: Use a larger excess of ethylamine to ensure the forward reaction is favored. 2. Extend Reaction Time: Continue to reflux the reaction mixture, monitoring every 1-2 hours by TLC until the starting material spot is no longer visible.
Formation of Byproducts (Multiple Spots on TLC)
1. Reaction with Solvent: If using a protic solvent, it may compete as a nucleophile. 2. Decomposition: Prolonged heating at high temperatures can lead to decomposition of the product or starting materials.
1. Solvent Choice: THF is a good choice as it is aprotic. Avoid protic solvents like ethanol or methanol as the reaction medium. 2. Temperature Control: Maintain a steady reflux temperature and avoid excessive heating. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
Product is Difficult to Precipitate or Oily
1. Presence of Soluble Impurities: These can interfere with crystallization. 2. Insufficient Water for Precipitation: The volume of water may not be enough to fully precipitate the product.
1. Purification: If an oil is obtained, attempt to extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and re-concentrate. The resulting crude product can then be purified by column chromatography (silica gel, with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water.[5] 2. Increase Water Volume: Gradually add more cold deionized water to the concentrated reaction mixture to induce precipitation.
Alternative Synthetic Route: N-Alkylation of Ethyl 4-amino-3-nitrobenzoate
While the SNAr route is preferred, it is also possible to synthesize the target compound by N-alkylation of ethyl 4-amino-3-nitrobenzoate using an ethylating agent like ethyl iodide or ethyl bromide. However, this method is prone to over-alkylation, which can significantly reduce the yield of the desired secondary amine.[6][7]
Reaction Scheme:
Caption: N-alkylation route and the over-alkylation byproduct.
The primary challenge with this route is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[7]
Troubleshooting Guide for the N-Alkylation Pathway
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low Yield of Desired Product & Formation of Over-Alkylated Byproduct
1. Excess Alkylating Agent: Using too much ethyl iodide will favor the formation of the tertiary amine. 2. Reaction Conditions Favoring Over-Alkylation: High temperatures and prolonged reaction times can increase the rate of the second alkylation.
1. Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to the ethylating agent. It may even be beneficial to use a slight excess of the starting amine. 2. Milder Reaction Conditions: Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor carefully by TLC. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation. 3. Choice of Base: A mild, non-nucleophilic base like potassium carbonate is recommended.[8]
Difficult Purification
1. Similar Polarity of Products: The desired secondary amine and the tertiary amine byproduct may have similar polarities, making separation by column chromatography challenging.
1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent system to selectively crystallize the desired product.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the SNAr reaction: ethyl 4-chloro-3-nitrobenzoate or ethyl 4-fluoro-3-nitrobenzoate?
A1: While both are viable, ethyl 4-fluoro-3-nitrobenzoate is generally preferred. Fluorine is a more effective leaving group in SNAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. This can lead to faster reaction rates and potentially higher yields under milder conditions.[5]
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as a mixture of hexane and ethyl acetate. The product will be less polar than the starting amine (in the N-alkylation route) and will have a different Rf value than the starting halide (in the SNAr route). Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What is the mechanism of the SNAr reaction?
A3: The SNAr mechanism is a two-step process:
Addition of the Nucleophile: The ethylamine (nucleophile) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.[3]
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl-), yielding the final product.[2]
Caption: The two-step addition-elimination mechanism of SNAr.
Q4: Can I use a different base for the N-alkylation reaction?
A4: Yes, other non-nucleophilic bases such as cesium carbonate or a hindered amine base like diisopropylethylamine (DIPEA) can be used. The choice of base can influence the reaction rate and selectivity, so some optimization may be necessary.
Q5: My final product is a yellow solid. Is this expected?
A5: Yes, 4-Ethylamino-3-nitro-benzoic acid ethyl ester is typically a yellow solid.[4]
References
Li, J. et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. Available at: [Link]
Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]
Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Bond University Research Portal. Available at: [Link]
ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. Available at: [Link]
Hasan, E. et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-8. Available at: [Link]
Li, J. et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. Available at: [Link]
Google Patents. (2021). Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. CN112574040A.
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2225. Available at: [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]
Google Patents. (2005). The preparation method of p-aminobenzoic acid. CN1625545A.
Poulter, L., Karrer, K. M., & Burlingame, A. L. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry, 195(1), 1-13. Available at: [Link]
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
Ostrowski, S. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. Available at: [Link]
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
YouTube. (2025). Ammonia Reaction with Ethyl Iodide KCET 12th Chemistry Amines. Available at: [Link]
Beilstein Journals. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Available at: [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
Chem-Page.com. (n.d.). The nucleophilic character of amines: Mechanism of the reaction on a halogenoalkane. Available at: [Link]
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. As a Senior Application Scientist, my go...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Ethylamino-3-nitro-benzoic acid ethyl ester?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine.[1] The electron-withdrawing nitro group activates the aryl chloride for substitution.
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction. These include insufficient temperature, inadequate reaction time, or the use of a weak base. It is also possible that the quality of the starting material, ethyl 4-chloro-3-nitrobenzoate, is poor.
Q3: I am observing a significant amount of a water-soluble byproduct. What could it be?
A3: The most probable water-soluble byproduct is 4-Ethylamino-3-nitro-benzoic acid, which results from the hydrolysis of the ethyl ester group of the final product.[2] This can occur if there is moisture in your reaction or during the workup.
Q4: Can I use a different starting material, like ethyl 4-fluoro-3-nitrobenzoate?
A4: Yes, and it may even be advantageous. The carbon-fluorine bond is more polarized and fluorine is a better leaving group than chlorine in nucleophilic aromatic substitution reactions, which could lead to milder reaction conditions and potentially higher yields.[3]
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues encountered during the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Scientific Rationale
Incomplete Reaction
1. Increase Reaction Temperature: If the reaction is being run at room temperature, consider gently heating it. A common procedure involves refluxing the reaction mixture.[1] 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. 3. Use of Excess Ethylamine: Employing a molar excess of ethylamine can drive the reaction to completion according to Le Chatelier's principle.
The rate of a chemical reaction generally increases with temperature. For SNAr reactions, higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring by TLC ensures that the reaction is allowed to proceed to completion.
Hydrolysis of the Ester
1. Ensure Anhydrous Conditions: Use dry solvents and glassware. If using an aqueous solution of ethylamine, minimize the amount of water. 2. Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2][4]
Poor Quality Starting Material
1. Purify the Starting Material: Recrystallize the ethyl 4-chloro-3-nitrobenzoate before use. 2. Confirm Identity and Purity: Analyze the starting material using NMR and melting point determination. The melting point of 4-chloro-3-nitrobenzoic acid is 178-180 °C.[5]
Impurities in the starting material can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.
Problem 2: Presence of Significant Impurities in the Crude Product
TLC: More polar than the product (lower Rf value). ¹H NMR: Absence of the characteristic ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the presence of a broad carboxylic acid proton signal.
Dissolve the crude product in a minimal amount of hot ethanol.
If the solution is colored with insoluble impurities, perform a hot filtration.
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration.
Wash the crystals with a small amount of cold ethanol/water mixture.
Dry the crystals under vacuum.
Troubleshooting the Purification Workflow:
Caption: A workflow for troubleshooting the recrystallization process.
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]
Ethyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
minimizing side reactions in the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This critical intermediate,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This critical intermediate, notably used in the synthesis of pharmacologically active molecules like dabigatran etexilate, requires careful control of reaction conditions to ensure high yield and purity.[1] This guide is designed for chemistry professionals to troubleshoot common issues and understand the nuances of the synthesis, thereby minimizing side reactions and optimizing outcomes.
The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of ethyl 4-chloro-3-nitrobenzoate with ethylamine.[2] Our guidance will focus on this prevalent and efficient pathway.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from 4-chloro-3-nitrobenzoic acid.
Caption: A typical two-step synthesis pathway for the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a frequent issue that can almost always be traced back to suboptimal reaction conditions or reagent quality. Let's break down the key areas.
Causality: The SNAr reaction rate is highly dependent on temperature and the concentration of your nucleophile (ethylamine). The electron-withdrawing nitro group ortho to the leaving group (chlorine) is essential for activating the aromatic ring, but this activation requires sufficient energy to overcome the reaction barrier.
Troubleshooting Steps:
Temperature Control: This reaction typically requires heating. Insufficient temperature is the most common reason for a slow or incomplete reaction. Depending on the solvent and concentration, a temperature range of 80-120°C is often necessary to achieve a reasonable reaction rate.[3]
Stoichiometry of Ethylamine: An excess of ethylamine is generally used to ensure the complete consumption of the starting material and to act as a base to neutralize the HCl formed during the reaction. A molar ratio of 2.5 to 4 equivalents of ethylamine to the chloro-ester is a good starting point.
Solvent Choice: While the reaction can be run neat with an aqueous solution of ethylamine, using a polar aprotic solvent like DMF or DMSO can increase the rate by better solvating the intermediate Meisenheimer complex.[3]
Reaction Time: Are you running the reaction long enough? Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours at reflux, but this can vary.[4]
Question 2: My TLC plate shows multiple spots, indicating an impure product. What are the likely side products and how can I avoid them?
Answer: The presence of multiple byproducts points to side reactions occurring in parallel with your main SNAr reaction. Identifying these is key to mitigation.
Likely Side Products:
Unreacted Starting Material (Ethyl 4-chloro-3-nitrobenzoate): This is the most common "impurity" and is usually due to an incomplete reaction (see Question 1).
4-Ethylamino-3-nitro-benzoic acid: This results from the hydrolysis of the ethyl ester group. This is particularly prevalent if you are using a concentrated aqueous solution of ethylamine at high temperatures for an extended period. The basicity of ethylamine can promote this hydrolysis.[5]
Amide Formation: Although less common under these conditions, ethylamine can react with the ester to form an N-ethyl amide. This typically requires more forcing conditions than the SNAr reaction.
Minimization Strategy:
To Avoid Hydrolysis: Minimize the amount of water in the reaction. If using aqueous ethylamine, use the lowest concentration that is practical. Alternatively, use anhydrous ethylamine in an aprotic solvent. A shorter reaction time, once the starting material is consumed (as monitored by TLC), will also reduce the risk of hydrolysis.
To Ensure Complete Reaction: Follow the optimization steps in Question 1. A slight excess of the nucleophile is crucial.
Caption: Troubleshooting workflow for product impurity issues.
Question 3: My work-up is messy, and I'm losing product during purification. What is a robust purification protocol?
Answer: A well-designed work-up and purification strategy is essential for isolating a high-purity product.
Causality: The product is a solid, bright-yellow compound.[6] The main impurities to remove are excess ethylamine (volatile, but its salts are not) and any hydrolyzed carboxylic acid byproduct.
Recommended Purification Protocol:
Quenching: After the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent was used, remove it under reduced pressure.
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:
A dilute acid solution (e.g., 1M HCl) to remove any remaining ethylamine.
A dilute base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct (4-Ethylamino-3-nitro-benzoic acid). You may observe a color change in the aqueous layer as the deprotonated acid is extracted.[6]
Brine (saturated NaCl solution) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Recrystallization: The crude solid product can be effectively purified by recrystallization. A common and effective solvent system is hot ethyl acetate or ethanol.[5] Dissolve the crude product in a minimal amount of the hot solvent, and allow it to cool slowly to form pure crystals. Collect the crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism, and why is it selective for the 4-position?
Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Addition: The nucleophile (ethylamine) attacks the carbon atom bearing the chlorine. This attack is highly favored because the aromatic ring is "electron-poor," a condition created by the powerful electron-withdrawing nitro group. This forms a resonance-stabilized negative intermediate called a Meisenheimer complex.
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
The high selectivity is due to the positioning of the nitro group. An electron-withdrawing group in the ortho or para position to the leaving group can stabilize the negative charge of the Meisenheimer complex through resonance. In this molecule, the nitro group is ortho to the chlorine, providing this crucial stabilization.
Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.
Question 2: What are the most critical parameters to control for a successful synthesis?
Answer: Based on extensive field experience, success hinges on controlling a few key variables. We've summarized them in the table below.
Parameter
Recommended Range/Value
Rationale & Impact on Side Reactions
Temperature
80 - 120 °C
Insufficient temperature leads to an incomplete reaction. Excessive temperature can increase the rate of ester hydrolysis or cause degradation.
Ethylamine Stoichiometry
2.5 - 4.0 equivalents
An excess is needed to drive the reaction to completion and neutralize HCl. Too large an excess can increase the risk of amide formation or complicate work-up.
Water Content
Minimize as much as practical
Water is a reactant in the primary side reaction: ester hydrolysis. Using anhydrous reagents and solvents is ideal where possible.
Reaction Time
3 - 5 hours (monitor by TLC)
Sufficient time is needed for completion. Unnecessarily long reaction times at high temperatures increase the probability of hydrolysis.
Question 3: My starting material, ethyl 4-chloro-3-nitrobenzoate, seems to be of poor quality. How can this affect my reaction?
Answer: The purity of your starting material is paramount. The two preceding steps, nitration and esterification, can introduce impurities that will complicate your final reaction.
Nitration Impurities: The nitration of 4-chlorobenzoic acid can potentially yield other isomers if not performed under strict temperature control.[7][8] These isomers may be less reactive or unreactive in the subsequent SNAr step, leading to lower yields and difficult-to-remove impurities.
Incomplete Esterification: If the initial Fischer esterification of 4-chloro-3-nitrobenzoic acid is incomplete, you will have residual carboxylic acid.[9] This acid will be deprotonated by the ethylamine in your main reaction, consuming your nucleophile and forming a salt that can complicate the work-up.
It is highly recommended to purify the ethyl 4-chloro-3-nitrobenzoate (e.g., by recrystallization) before use to ensure it is free from isomeric impurities and unreacted starting acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This protocol is an optimized representation based on established procedures for SNAr reactions on activated aromatic systems.[3][4]
Materials:
Ethyl 4-chloro-3-nitrobenzoate (1 equivalent)
70% Aqueous Ethylamine Solution (3.5 equivalents)
Ethanol (as solvent)
Ethyl Acetate
1M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-chloro-3-nitrobenzoate (1 eq.) and ethanol (approx. 5 mL per gram of starting material).
Add the 70% aqueous ethylamine solution (3.5 eq.) to the flask.
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (approx. 10 mL per gram of starting material).
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Recrystallize the crude yellow solid from a minimal amount of hot ethanol to obtain pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
References
Lang, M., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. Available at: [Link]
Fun, H. K., et al. (2009). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Google Patents. (2015). Preparation method of dabigatran etexilate intermediate. CN104910047A.
Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Scribd. (n.d.). 4-Ethylamino-3-Nitrobenzoic Acid. Available at: [Link]
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]
Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica. Available at: [Link]
Google Patents. (1995). Method of synthesis of para-nitrobenzoic acid ethyl ester. RU2074169C1.
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. Available at: [Link]
Google Patents. (1990). Process for preparing nitro benzoic acid alkyl esters. EP0394985A1.
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Available at: [Link]
Google Patents. (2013). An improved process for the preparation of dabigatran etexilate. WO 2013/150545 A2.
PubMed. (2009). Methyl 4-chloro-3-nitro-benzoate. Available at: [Link]
Google Patents. (2015). Process for the Synthesis of Dabigatran and Its Intermediates. US20150246900A1.
Google Patents. (2017). Process for the synthesis of dabigatran and its intermediates. US9533971B2.
ResearchGate. (2019). Optimization of the reaction conditions for 1-chloro-4-nitrobenzene reduction using ruthenium complexesa. Available at: [Link]
ACS Omega. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Available at: [Link]
PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]
Technical Support Center: Optimization of Reaction Time for 4-Ethylamino-3-nitro-benzoic acid ethyl ester Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction times and achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine (ethylamine) displaces a leaving group (typically a halide) on an aromatic ring that is activated by a strongly electron-withdrawing group, in this case, a nitro group positioned ortho to the leaving group.[1][2] Understanding the mechanism and the factors that influence the rate of this reaction is paramount to optimizing the synthesis.
The general reaction scheme is as follows:
Caption: General scheme for the synthesis of Ethyl 4-ethylamino-3-nitrobenzoate.
Troubleshooting Guide: Optimizing Reaction Time
This section addresses common issues encountered during the synthesis, with a focus on reducing reaction times while maintaining high yield and purity.
Issue 1: The reaction is proceeding very slowly, requiring overnight stirring or prolonged reflux.
Underlying Cause & Scientific Rationale: The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the reaction temperature. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] A more electronegative leaving group enhances the electrophilicity of the carbon atom being attacked, thereby accelerating this step.
Troubleshooting Steps & Optimization Strategy:
Evaluate Your Starting Material: The reactivity of the leaving group (X) follows the order: F > Cl > Br > I.[1] If you are using ethyl 4-chloro-3-nitrobenzoate, consider switching to ethyl 4-fluoro-3-nitrobenzoate . The higher electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack, which can significantly shorten the reaction time.[4]
Increase the Reaction Temperature: If switching the starting material is not feasible, increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.
If performing the reaction at room temperature, consider heating to a moderate temperature (e.g., 50-60 °C).
If already heating, consider increasing the temperature to reflux in a suitable solvent. Be aware that higher temperatures can also promote side reactions.
Monitor Progress with TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. This will give you a real-time indication of the reaction rate and prevent unnecessarily long reaction times.[4]
Issue 2: The reaction is fast, but the yield of the desired product is low, with the formation of a significant byproduct.
Underlying Cause & Scientific Rationale: A common side reaction in the synthesis of secondary amines from primary amines is over-alkylation, leading to the formation of a tertiary amine.[5] In this case, the desired product, a secondary amine, can act as a nucleophile and react with another molecule of the starting material to form ethyl 4-(N,N-diethylamino)-3-nitrobenzoate.
Troubleshooting Steps & Optimization Strategy:
Adjust Stoichiometry: To favor the formation of the secondary amine, use a molar excess of ethylamine relative to the ethyl 4-halo-3-nitrobenzoate. A 2 to 3-fold excess of the amine is a good starting point. This ensures that the halo-benzoate is more likely to encounter a molecule of the primary amine rather than the secondary amine product.
Control Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely by TLC. Once the starting material spot has disappeared or is very faint, proceed with the work-up.
Temperature Control: While higher temperatures increase the rate of the desired reaction, they can also accelerate the rate of the over-alkylation side reaction. If over-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period.
Issue 3: The reaction stalls before completion, even with extended reaction times.
Underlying Cause & Scientific Rationale: The reaction produces a hydrohalic acid (HX) as a byproduct. This acid can protonate the ethylamine, converting it into its non-nucleophilic ammonium salt. This reduces the concentration of the active nucleophile, thereby slowing down or even halting the reaction.
Troubleshooting Steps & Optimization Strategy:
Addition of a Non-Nucleophilic Base: Include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or a carbonate base (e.g., K₂CO₃), in the reaction mixture. This base will scavenge the acid produced, ensuring that the ethylamine remains in its free, nucleophilic form. Use a slight excess (1.1 to 1.5 equivalents) of the base relative to the ethyl 4-halo-3-nitrobenzoate.
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate. If you are using a less polar solvent like Tetrahydrofuran (THF), consider switching to DMF or DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this synthesis to balance reaction time and purity?
A1: The optimal temperature is a trade-off between reaction rate and the potential for side reactions. A good starting point is refluxing in a solvent like THF (boiling point ~66 °C). One reported procedure using ethyl 4-chloro-3-nitrobenzoate and ethylamine in THF at reflux gave an 80% yield in just 2 hours. For the more reactive ethyl 4-fluoro-3-nitrobenzoate, the reaction may proceed efficiently at room temperature, especially with the addition of a base, potentially over several hours to overnight. It is recommended to perform small-scale trials at different temperatures and monitor by TLC to determine the optimal conditions for your specific setup.
Q2: How does the choice of solvent impact the reaction time?
A2: Polar aprotic solvents are generally preferred for SNAr reactions. They can significantly accelerate the reaction by solvating the cationic counter-ion of the Meisenheimer complex without strongly solvating the nucleophile. Solvents can be ranked in terms of their ability to accelerate these reactions as follows: DMSO > DMF > Acetonitrile > THF. While THF is a viable option, switching to DMF or DMSO could lead to a substantial reduction in reaction time.
Q3: Can I use an excess of ethylamine to speed up the reaction?
A3: Yes, using an excess of ethylamine serves a dual purpose. Firstly, according to Le Chatelier's principle, increasing the concentration of a reactant will drive the equilibrium towards the products, thus increasing the reaction rate. Secondly, as mentioned in the troubleshooting guide, an excess of the primary amine will outcompete the secondary amine product in reacting with the starting material, thereby minimizing the formation of the N,N-diethylamino byproduct.[5]
Q4: Is a catalyst required for this reaction?
A4: Generally, this SNAr reaction does not require a catalyst in the traditional sense (like a metal catalyst). The reaction is driven by the activation of the aromatic ring by the nitro group. However, the addition of a non-nucleophilic base can be considered a reaction promoter or "scavenger" that neutralizes the acid byproduct, and in that sense, it facilitates the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis using Ethyl 4-chloro-3-nitrobenzoate
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-chloro-3-nitrobenzoate (1 equivalent).
Add tetrahydrofuran (THF) as the solvent (approximately 5-10 mL per gram of the starting material).
Add ethylamine (2-3 equivalents, either as a solution in THF or a condensed gas).
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
Evaporate the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any amine salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Optimized Synthesis using Ethyl 4-fluoro-3-nitrobenzoate
To a round-bottom flask with a magnetic stirrer, add ethyl 4-fluoro-3-nitrobenzoate (1 equivalent).
Dissolve the starting material in a polar aprotic solvent such as DMF or acetonitrile (approximately 5-10 mL per gram).
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
Add ethylamine (1.5 equivalents) dropwise at room temperature.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is expected to be significantly faster than with the chloro-analog.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Caption: Troubleshooting workflow for optimizing the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
References
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from a relevant BenchChem technical document.
Chemistry LibreTexts. (2023, February 25). 24.6: Synthesis of Amines. Retrieved from [Link]
Spiniello, M., & White, J. M. (2003). Methyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1354-o1355.
Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Nudelman, N. S., & Silvana, C. E. (2012). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 2(3), 225-235.
Quora. (2017, December 4). How do secondary and tertiary amines react with nitrous acid?. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from [Link]
Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262.
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
ResearchGate. (2023, August 7). ChemInform Abstract: Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen.
InCatT - Innovative Catalyst Technologies. (2022, May 3). Amine-BF3 salts do the trick. How to introduce tertiary amine in late-stage functionalization?. Retrieved from [Link]
Chegg.com. (2023, October 17). Solved Calculate the theoretical yield (in g) of the | Chegg.com.
Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. Retrieved from a relevant BenchChem technical document.
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical precision with practical, field-tested experience to help you navigate the complexities of this synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, with a focus on the critical role of temperature.
Issue 1: Low Yield of the Final Product
Q: My overall yield of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is consistently low. What are the likely causes related to temperature?
A: Low yields can often be traced back to suboptimal temperature control during one of the key reaction steps. The synthesis is typically a two-step process: 1) Nitration of a suitable benzoic acid ester precursor, and 2) Nucleophilic aromatic substitution or N-alkylation to introduce the ethylamino group.
Nitration Step: This reaction is highly exothermic. If the temperature is too high (e.g., >30°C), it can lead to the formation of dinitro or other undesirable byproducts, thus reducing the yield of the desired mononitrated intermediate.[1] For similar nitration reactions, maintaining a temperature range of 5-25°C is recommended to prevent a decrease in yield.[2]
Nucleophilic Aromatic Substitution/N-alkylation Step: This step often requires heating to proceed at a reasonable rate. However, if the temperature is too low, the reaction may be incomplete, resulting in a low yield. Conversely, excessively high temperatures can cause decomposition of the starting materials or the final product.[3] For the synthesis of the analogous ethyl 4-ethylamino-3-nitrobenzoate from ethyl 4-chloro-3-nitrobenzoate, refluxing for 2 hours is a common practice.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purity Issues - Presence of Side Products
Q: My final product is impure, showing multiple spots on the TLC plate. How can temperature control help in minimizing these impurities?
A: Impurities are often the result of side reactions, which are highly dependent on temperature.
During Nitration: As mentioned, high temperatures can lead to the formation of dinitro-isomers or oxidation byproducts. It is crucial to maintain the recommended temperature range (e.g., 0-30°C) for nitration of similar substrates to ensure high purity.[1]
During N-alkylation/Substitution: In this step, if the temperature is too high, you might observe side reactions such as dialkylation of the amino group (if starting from an amino precursor) or decomposition, leading to colored impurities.[3] For instance, in the synthesis of a similar compound, ethyl 4-(tert-butylamino)-3-nitrobenzoate, the reaction is carried out at room temperature overnight to avoid such side reactions.[5]
Data on Temperature vs. Purity (Hypothetical based on similar reactions):
Reaction Step
Temperature
Observed Purity
Common Impurities
Nitration
5-15°C
>98%
Minimal
30-40°C
85-95%
Dinitro-isomers
>50°C
<80%
Significant dinitro and oxidation products
N-alkylation
Room Temp (overnight)
>95%
Unreacted starting material
Reflux (e.g., ~78°C in Ethanol)
~90%
Minor decomposition products
High Reflux (>100°C)
<85%
Significant decomposition, colored impurities
Issue 3: Reaction Fails to Go to Completion
Q: My N-alkylation/substitution reaction seems to stall, with starting material remaining even after prolonged reaction times. What is the role of temperature here?
A: An incomplete reaction is often a sign of insufficient activation energy, which is directly related to the reaction temperature.
Insufficient Heating: Many nucleophilic aromatic substitution and N-alkylation reactions require heating to overcome the activation barrier. If you are running the reaction at room temperature and it is not progressing, a moderate increase in temperature is warranted. Refluxing in a suitable solvent like ethanol or THF is a common strategy.[4][6]
Causality: The rate of a chemical reaction generally doubles for every 10°C increase in temperature. Therefore, if your reaction is sluggish, controlled heating is the most direct way to accelerate it. However, always monitor for the appearance of side products via TLC as you increase the temperature.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester?
A1: There isn't a single optimal temperature, as it depends on the specific reaction step.
For the nitration step , a temperature range of 5-25°C is generally recommended for analogous reactions to ensure high yield and purity.[2]
For the subsequent nucleophilic aromatic substitution of a halogenated precursor (e.g., ethyl 4-chloro-3-nitrobenzoate) with ethylamine, refluxing in a solvent like tetrahydrofuran (THF) for a few hours is effective.[4] The exact temperature will be the boiling point of the solvent used.
Q2: Can I run the N-alkylation/substitution step at room temperature?
A2: It is possible, but it may require significantly longer reaction times. For example, the synthesis of a similar compound, ethyl 4-(tert-butylamino)-3-nitrobenzoate, is performed at room temperature overnight.[5] The reactivity of your specific starting material and nucleophile will determine the feasibility of a room temperature reaction. It's advisable to monitor the reaction progress by TLC to determine if heating is necessary.
Q3: My product is a dark, oily substance instead of the expected yellow solid. What could be the cause?
A3: Product discoloration and failure to solidify are often indicative of impurities or decomposition, which can be caused by excessive heat.[3] It is recommended to avoid high temperatures during both the reaction and the work-up/purification steps. If you encounter this issue, recrystallization from a suitable solvent system, such as ethanol/water, may help to purify the product and induce crystallization.[3]
Q4: How does temperature affect the reaction time?
A4: Higher temperatures generally lead to shorter reaction times. For instance, in the Fischer esterification to produce ethyl 4-nitrobenzoate, a cascade reactor at 110-120°C achieves 96% conversion in about 10.5 minutes, while a batch reactor at a higher temperature of 180°C takes 3 hours for the same conversion.[7] For the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, workable yields can be obtained in 1 hour at reflux, though the reaction can be run for up to 16 hours.[8][9] This illustrates the trade-off between reaction time, temperature, and potentially, the formation of byproducts.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Precursor)
This protocol is based on the general principles of nitration of aromatic compounds.
Materials:
Ethyl 4-chlorobenzoate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Procedure:
In a round-bottom flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.
Slowly add ethyl 4-chlorobenzoate to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
Add the cold nitrating mixture dropwise to the ethyl 4-chlorobenzoate solution, maintaining the reaction temperature between 5-15°C.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
Pour the reaction mixture slowly over crushed ice with stirring.
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Protocol 2: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This protocol is adapted from the synthesis of a similar compound.[4]
Materials:
Ethyl 4-chloro-3-nitrobenzoate
Ethylamine solution
Tetrahydrofuran (THF)
Water
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-chloro-3-nitrobenzoate in THF.
Add an excess of ethylamine solution to the flask.
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Evaporate the solvents under reduced pressure.
Add water to the residue to precipitate the crude product.
Collect the yellow solid by filtration, wash with cold ethanol, and dry.[4]
Reaction Pathway:
Caption: Synthetic pathway for 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
References
Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents.
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. Available at: [Link]
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Available at: [Link]
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University Research Portal. Available at: [Link]
4-Ethylamino-3-Nitrobenzoic Acid: Organic Compounds | PDF | Molecules | Hydrogen Bond. Available at: [Link]
US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents.
4-Ethylamino-3-nitrobenzoic acid - PMC - NIH. Available at: [Link]
Ethyl 4-ethylamino-3-nitrobenzoate - PMC - NIH. Available at: [Link]
EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. Available at: [Link]
Preparation of 3-Nitrobenzoic Acid - MSU chemistry. Available at: [Link]
Ethyl 4-(tert-butylamino)-3-nitrobenzoate - PMC - NIH. Available at: [Link]
Technical Support Center: Synthesis and Application of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support center for the synthesis and utilization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and utilization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Part 1: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
The synthesis of the title compound is most efficiently achieved via a two-step process starting from commercially available 4-chloro-3-nitrobenzoic acid. This route offers a reliable and scalable method for producing the intermediate required for further functionalization.
Question: What is the recommended synthetic pathway for 4-Ethylamino-3-nitro-benzoic acid ethyl ester?
Answer: The most robust and widely adopted method involves two sequential reactions:
Nucleophilic Aromatic Substitution (SNAr): 4-chloro-3-nitrobenzoic acid is reacted with ethylamine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro group by the ethylamine nucleophile. This step yields 4-ethylamino-3-nitrobenzoic acid.[1][2]
Fischer-Speier Esterification: The resulting carboxylic acid undergoes esterification with ethanol in the presence of an acid catalyst to produce the final ethyl ester product. This is a reversible reaction, and specific conditions are required to drive it to completion.[3]
Below is a diagram illustrating this synthetic workflow.
Caption: Desired reaction vs. potential side reactions.
Question: My catalytic hydrogenation using Pd/C has stalled or is incomplete. What could be the cause?
Answer: This is a common issue, particularly on a larger scale. The most frequent culprits are:
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur-containing compounds are notorious poisons for palladium catalysts. [4]If any reagents used in prior steps (e.g., thionyl chloride for an alternative synthesis route) contained sulfur, trace amounts could carry over and poison the catalyst.
[4]* Catalyst Deactivation: The catalyst may have lost activity due to improper storage (exposure to air/moisture) or may have been passivated during the reaction.
Insufficient Hydrogen: On a lab scale using a hydrogen balloon, ensure there are no leaks and that the balloon provides a sufficient reservoir of H₂ for the reaction to go to completion. For larger scales, a reactor with constant H₂ pressure is necessary.
Solutions:
Purify the Substrate: Ensure the starting material is free from potential poisons by recrystallization or column chromatography.
Use Fresh Catalyst: Always use a fresh, high-quality catalyst from a reliable supplier. Increase catalyst loading (e.g., from 5 wt% to 10 wt%) if the reaction is sluggish.
Check Hydrogen Source: Ensure a continuous and adequate supply of hydrogen.
Question: I am observing significant side products like hydroxylamines or azoxy compounds. How can I improve selectivity for the primary amine?
Answer: The reduction of a nitro group proceeds stepwise through nitroso and hydroxylamine intermediates. The accumulation of these intermediates suggests the reaction conditions are not optimal for driving the reduction to completion.
Cause: This often happens when the reducing agent is too weak or is consumed before the reaction is complete, or if the catalyst is not active enough to facilitate the final reduction step.
Solution:
Increase Hydrogen Pressure: If using a hydrogenation setup, increasing the H₂ pressure can often improve the rate and drive the reaction past the intermediate stages.
Change the System: Switch to a different catalytic system. For example, transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can sometimes be more effective and selective than gaseous hydrogen. An Fe/NH₄Cl system in a neutral solvent like ethanol/water can also be very effective and avoids harsh acidic conditions.
Comparison of Catalytic Systems for Nitro Reduction
Catalytic System
Reductant
Advantages
Disadvantages & Chemoselectivity Issues
Pd/C or Pt/C
H₂ (gas)
High efficiency, clean workup (catalyst is filtered off). Pd/C is generally the method of choice. [5]
Susceptible to catalyst poisoning. [4]Can reduce other functional groups (alkenes, alkynes). Ester group is generally stable.
Raney Nickel
H₂ (gas)
Very active catalyst. Less prone to dehalogenation if aryl halides are present. [5]
Pyrophoric and requires careful handling. Can sometimes affect ester groups under harsh conditions.
Fe / Acid (e.g., AcOH, HCl)
Metal/Proton Source
Inexpensive, robust, and tolerant of many functional groups. [5][6]
Workup is difficult due to the formation of voluminous iron oxide sludge. [7]The acidic conditions can cause ester hydrolysis.
Tin(II) Chloride (SnCl₂)
SnCl₂
Mild conditions, good for substrates with acid-sensitive groups. [5][6]
Stoichiometric amounts of tin salts are required, leading to tin waste which is difficult to remove during workup.
Indium / NH₄Cl
Indium
Effective for reducing nitro groups in the presence of esters. [8]
Indium is a relatively expensive reagent.
Recommendation: For the reduction of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, catalytic hydrogenation with Pd/C and H₂ gas in a solvent like ethanol or ethyl acetate is the preferred industrial and laboratory method due to its high selectivity for the nitro group and clean workup.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Step A: Synthesis of 4-Ethylamino-3-nitrobenzoic acid
To a stirred solution of 4-chloro-3-nitrobenzoic acid (1 eq.) in an appropriate solvent (e.g., ethanol), add aqueous ethylamine (2.5-3.0 eq.).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Add water to the residue and acidify with concentrated HCl to a pH of ~2-3.
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: Esterification to 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Suspend the dried 4-ethylamino-3-nitrobenzoic acid (1 eq.) in anhydrous ethanol (used in excess, as the solvent).
Carefully add concentrated sulfuric acid (approx. 0.05 eq.) to the suspension.
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
After completion, cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the title compound as a yellow crystalline solid.
[2]
Protocol 2: Chemoselective Reduction to 3-Amino-4-ethylamino-benzoic acid ethyl ester
In a hydrogenation vessel, dissolve 4-Ethylamino-3-nitro-benzoic acid ethyl ester (1 eq.) in ethanol or ethyl acetate.
Add Palladium on carbon (10% Pd, 5-10 wt%) to the solution.
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon for lab scale or under 50 psi pressure in a Parr shaker).
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
Once the reaction is complete, carefully purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired aniline product, which can be further purified if necessary.
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. [Link]
Chemoselective reduction of nitroarenes (1–12) into aryl amines... ResearchGate. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information (PMC). [Link]
WO 2013/150545 A2. Googleapis.com.
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information (PMC). [Link]
Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. [Link]
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. [Link]
Technical Support Center: Purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the dedicated technical support guide for researchers working with 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This resource provides expert-driven troubleshooting advice and answers to frequently asked que...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers working with 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This resource provides expert-driven troubleshooting advice and answers to frequently asked questions encountered during the purification of this important intermediate. Our goal is to equip you with the scientific rationale and practical protocols necessary to overcome common challenges, ensuring the integrity and purity of your compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of crude 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Question 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?
Answer:
An oily or discolored crude product is a common issue, often indicating the presence of unreacted starting materials, polymeric side products, or decomposition.[1] The first step is to perform a preliminary analysis before attempting a bulk purification.
Causality & Rationale:
The typical synthesis of this ester involves the nucleophilic aromatic substitution of a precursor like ethyl 4-chloro-3-nitrobenzoate with ethylamine. Excess ethylamine, residual solvents, or side reactions at elevated temperatures can lead to the formation of impurities that depress the melting point and prevent crystallization. A systematic approach involving liquid-liquid extraction followed by a decision on chromatography or recrystallization is the most effective strategy.
Recommended Workflow:
Initial Analysis: Dissolve a small sample of the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run a Thin Layer Chromatography (TLC) analysis. This will give you a qualitative assessment of the number of components and help in choosing the right purification strategy.
Liquid-Liquid Extraction (Aqueous Work-up): This is a critical first-line purification step to remove both acidic and basic impurities.
Dissolve the entire crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted ethylamine.
Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, such as 4-Ethylamino-3-nitro-benzoic acid that may have formed due to ester hydrolysis.[2][3]
Finally, wash with brine (saturated NaCl solution) to remove residual water, and dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Solvent Removal: After drying, filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent decomposition.[1]
At this stage, reassess the product. If it has solidified, you may proceed to recrystallization. If it remains an oil, column chromatography is the recommended next step.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
Question 2: My TLC plate shows multiple spots even after an aqueous work-up. How do I remove these persistent impurities?
Answer:
If TLC analysis still shows significant impurities after extraction, column chromatography is the most effective method for separation. The different components will travel through the stationary phase at different rates based on their polarity, allowing for their isolation.
Expertise & Causality:
The primary components in your mixture are the desired ester, potentially unreacted starting material (e.g., ethyl 4-chloro-3-nitrobenzoate), and possibly dinitrated side-products. The desired product has moderate polarity due to the ester, nitro, and secondary amine groups. Column chromatography on silica gel, a polar stationary phase, is ideal for separating compounds with differing polarities.
Detailed Protocol: Flash Column Chromatography
Column Preparation:
Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
Sample Loading:
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
Elution:
Begin elution with a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate.
Gradually increase the polarity of the mobile phase (gradient elution). This will first elute non-polar impurities, followed by your product, and finally any highly polar impurities.
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Solvent System Selection:
The ideal solvent system for TLC should give your product an Rf value of ~0.3. This same system is a good starting point for your column. A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard polar phase suitable for a wide range of organic compounds.
Mobile Phase
Hexanes / Ethyl Acetate Gradient
Start with low ethyl acetate concentration (e.g., 5-10%) and gradually increase to 20-30%. This provides good separation based on polarity.
TLC Visualization
UV lamp (254 nm)
The aromatic ring and nitro group are strong UV chromophores, making the spots easy to see.
Question 3: I successfully isolated my product, but the yield is very low after recrystallization. What went wrong?
Answer:
Low yield from recrystallization is typically due to one of two main issues: choosing a suboptimal solvent system where the product has high solubility even at low temperatures, or using an excessive amount of solvent.
Causality & Rationale:
The principle of recrystallization relies on the significant difference in a compound's solubility in a given solvent at high versus low temperatures. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, allowing for crystal formation upon cooling while impurities remain in the solution (or are filtered off while hot if they are insoluble).
Protocol: Optimizing Recrystallization
Solvent Selection: The key is to find a solvent (or solvent pair) where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Single Solvent: Test small batches with solvents like ethanol, isopropanol, or ethyl acetate. A procedure for a related compound, 4-Ethylamino-3-nitrobenzoic acid, successfully uses hot ethyl acetate.[4]
Solvent Pair (Miscible): This is useful if no single solvent is ideal. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethanol). Then, add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A combination of dichloromethane and hexane is often effective for similar compounds.[5]
Minimizing Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your recovery.
Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
Recovery: After crystallization, collect the solid by vacuum filtration and wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Recrystallization Workflow
Caption: Standard workflow for a successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester?
Appearance: Typically a yellow crystalline solid.[4]
Solubility: Generally soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol; poorly soluble in water.
Stability: The ester can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating, which would convert it to the corresponding carboxylic acid.[7]
Q2: Can I use Gas Chromatography (GC) to check the purity of my final product?
While GC can be used for purity analysis of some nitroaromatic compounds[8], it may not be the ideal method for this specific molecule. The compound's relatively high molecular weight and polarity might require high inlet temperatures, which could potentially cause on-column decomposition. High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column and a mobile phase like acetonitrile/water, is generally a more robust and reliable method for determining the purity of such compounds.[9]
Q3: My final product has a slight yellow color. Does this mean it is impure?
Not necessarily. Many nitro-substituted aromatic compounds are inherently colored, often appearing as pale yellow to yellow solids. The presence of the nitro group (a chromophore) conjugated with the aromatic ring causes the compound to absorb light in the visible spectrum. However, a very dark yellow, orange, or brown color could indicate the presence of impurities. Purity should always be confirmed by analytical methods like NMR spectroscopy, HPLC, and melting point analysis rather than relying on color alone.
Q4: What safety precautions should I take when handling this compound?
Based on GHS classifications for this and structurally similar compounds, appropriate safety measures are essential.[6][10]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
Fun, H. K., Mohd. Maidin, S. N. A., & Razak, I. A. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. [Link]
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
Banik, B. K., Banik, I., & Becker, F. F. (2003). Ethyl 4-Aminobenzoate. Organic Syntheses, 80, 247. [Link]
Dittrich, U., & Priester, W. (1990). Process for preparing nitro benzoic acid alkyl esters.
Li, W., Zhao, J., & Cui, Y. (2017). Study on the syhthesis process of tetracaine hydrochloride. ResearchGate. [Link]
Dunn, A. L., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. [Link]
Lange, N. A. (1981). Process for recovering 3-nitrobenzoic acid.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3728418, Ethyl 4-(ethylamino)-3-nitrobenzoate. [Link]
Renth, E. O., & Geist, K. (1970). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8167086, 4-Ethyl-3-nitrobenzoic acid. [Link]
Paputa-Peck, M. C., et al. (1983). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 55(12), 1946–1954. [Link]
Technical Support Center: Purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support center for the synthesis and purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The typical synthesis involves the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with ethylamine. While the reaction itself is generally straightforward, the purification of the final product can present several challenges, from the removal of unreacted starting materials to dealing with unexpected side products. This guide will equip you with the knowledge to identify and resolve these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Problem 1: My crude product is an oil and does not solidify upon cooling.
Q: After the reaction workup, my isolated product is a persistent oil instead of the expected yellow solid. What could be the cause and how can I induce crystallization?
A: The oily nature of your crude product is a common issue and can be attributed to several factors:
Presence of Impurities: The most likely reason is the presence of unreacted starting material, ethyl 4-chloro-3-nitrobenzoate, or other solvent residues which can act as a eutectic contaminant, depressing the melting point of your product.
Residual Solvent: Incomplete removal of the reaction solvent (e.g., tetrahydrofuran) or extraction solvent (e.g., dichloromethane) can lead to an oily product.
Troubleshooting Steps:
Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating (e.g., 40-50 °C) can aid in this process, but be cautious as prolonged heating can lead to degradation.
Trituration: Try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble, such as cold hexanes or petroleum ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
Purification by Column Chromatography: If trituration fails, it is a strong indication of significant impurities. In this case, proceeding directly to column chromatography is the most effective approach to isolate the pure product.
Problem 2: My yield is low after purification.
Q: I've successfully obtained a solid product, but my final yield after recrystallization is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a frustrating but common problem. The key is to systematically evaluate each step of your purification process.
Incomplete Reaction: The reaction may not have gone to completion. It's crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
Losses During Workup: Product can be lost during aqueous washes if it has some water solubility.
Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
Troubleshooting Steps:
Optimize Reaction Monitoring: Before starting the workup, run a TLC to confirm the complete consumption of the starting material (ethyl 4-chloro-3-nitrobenzoate).
Minimize Aqueous Contact: While washing with water is necessary to remove excess ethylamine and its salts, prolonged contact or a large volume of water can lead to product loss. Perform washes efficiently.
Optimize Recrystallization:
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For 4-Ethylamino-3-nitro-benzoic acid ethyl ester, consider the following solvent systems:
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
Ethyl Acetate/Hexane: Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to get a clear solution and then cool slowly.
Cooling Rate: Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Recover Product from Mother Liquor: After the first crop of crystals is collected, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure and might require a separate recrystallization.
Problem 3: My purified product still shows impurities on TLC/NMR.
Q: I have recrystallized my product, but analytical data (TLC or ¹H NMR) still indicates the presence of impurities. What are these impurities and how can I remove them?
A: The most common impurity is the unreacted starting material, ethyl 4-chloro-3-nitrobenzoate. Another possibility is the hydrolysis of the ester group to the corresponding carboxylic acid, 4-ethylamino-3-nitrobenzoic acid, especially if the workup involved strongly acidic or basic conditions for a prolonged period.
Identifying Impurities:
TLC Analysis:
Starting Material (Ethyl 4-chloro-3-nitrobenzoate): This is generally less polar than the product. It will have a higher Rf value on a silica gel TLC plate.
Product (4-Ethylamino-3-nitro-benzoic acid ethyl ester): This is the main spot.
Hydrolysis Product (4-Ethylamino-3-nitrobenzoic acid): This is more polar than the ester product and will have a lower Rf value, possibly streaking if the TLC is run without a small amount of acid in the mobile phase.
¹H NMR Spectroscopy:
Starting Material: Look for the characteristic aromatic proton signals of the 4-chloro-3-nitrobenzoate system.
Hydrolysis Product: The most noticeable change will be the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm), which may be exchangeable with D₂O.
Purification Strategies:
Column Chromatography: This is the most effective method for separating compounds with different polarities.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar starting material will elute first, followed by your product. The more polar hydrolysis product will elute last.
Acid-Base Extraction (for Hydrolysis Impurity): If the main impurity is the carboxylic acid, you can dissolve the crude product in a non-polar organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer. The desired ester product will remain in the organic layer. Afterward, wash the organic layer with water and brine, dry it, and concentrate to get the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester?
A1: Pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a yellow solid. Its reported melting point is around 92 °C[1]. A lower melting point or a broad melting range is indicative of impurities.
Q2: What is a good TLC solvent system to monitor the reaction and purification?
A2: A mixture of hexanes and ethyl acetate is a good starting point. A ratio of 4:1 or 3:1 (hexanes:ethyl acetate) should provide good separation between the starting material, product, and potential polar impurities on a silica gel plate. The product will be a UV-active spot.
Q3: Can I use a different amine instead of ethylamine in the synthesis?
A3: Yes, this reaction is a general nucleophilic aromatic substitution and can be performed with other primary or secondary amines. However, the reaction conditions and the purification strategy may need to be adjusted based on the properties of the resulting product.
Q4: My product is a pale yellow, but the literature describes it as a yellow solid. Is this a problem?
A4: The color intensity can vary depending on the crystalline form and the presence of trace impurities. As long as the analytical data (e.g., NMR, melting point) confirms the purity of your compound, a slight variation in color is generally not a cause for concern. However, a significant deviation, such as a brownish or dark orange color, may indicate the presence of decomposition products or other colored impurities, warranting further purification.
Q5: Is the compound stable to air and light?
A5: Aromatic nitro compounds are generally stable under normal laboratory conditions. However, as with many organic compounds, it is good practice to store the purified product in a cool, dark, and dry place to prevent any potential degradation over time.
Experimental Protocols
Protocol 1: Recrystallization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
This protocol provides a general guideline for recrystallization. The optimal solvent system and volumes should be determined on a small scale first.
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly and persistently cloudy.
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold ethanol/water mixture.
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the title compound from less polar impurities like the starting material and more polar impurities like the hydrolyzed acid.
Prepare the column: Pack a chromatography column with silica gel using a slurry of silica in a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the prepared column.
Elute the column: Start the elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). This will elute the less polar impurities first.
Monitor the elution: Collect fractions and monitor them by TLC.
Increase the polarity: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired product.
Combine and concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Data Presentation
Table 1: Troubleshooting Summary for Purification Issues
Problem
Potential Cause
Recommended Solution
Crude product is an oil
Impurities, residual solvent
Trituration with a non-polar solvent, ensure complete solvent removal, or proceed to column chromatography.
Low yield after recrystallization
Incomplete reaction, losses during workup, wrong solvent
Monitor reaction by TLC, optimize recrystallization solvent and cooling rate, recover product from mother liquor.
Product still impure after recrystallization
Co-crystallization of impurities
Purify by column chromatography, or perform an acid-base extraction if the impurity is acidic.
*Approximate Rf values on a silica gel plate with 4:1 hexanes:ethyl acetate as the mobile phase. These values can vary depending on the exact conditions.
Visualizations
Purification Workflow
Caption: General workflow for the purification of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting the purification process.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 3728418, Ethyl 4-(ethylamino)-3-nitrobenzoate. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1268247, Ethyl 4-chloro-3-nitrobenzoate. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7478, 4-Chloro-3-nitrobenzoic acid. [Link]
Li, W., et al. (2009). Ethyl 4-(ethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o227. [Link]
dealing with incomplete reactions in 4-Ethylamino-3-nitro-benzoic acid ethyl ester synthesis
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester Welcome to the technical support guide for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This document is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Welcome to the technical support guide for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly incomplete reactions, during this synthesis. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction's underlying principles to ensure successful, reproducible outcomes.
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group, typically a halide like chlorine, from ethyl 4-chloro-3-nitrobenzoate by ethylamine. The success of this reaction hinges on the powerful electron-withdrawing nature of the nitro group (-NO₂), which is essential for activating the aromatic ring towards nucleophilic attack.
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My reaction has stalled, and TLC analysis shows a significant amount of starting material remaining. What are the likely causes?
A1: An incomplete or stalled reaction is the most frequent challenge in this synthesis. The root cause can typically be traced to one or more of the following factors:
Insufficient Thermal Energy: The SNAr reaction has a significant activation energy barrier. If the reaction mixture is not heated sufficiently, the rate of reaction will be exceedingly slow, leading to poor conversion. Many procedures call for heating the reaction at reflux for several hours to ensure it proceeds to completion.[1][2]
Poor Reagent Quality or Stoichiometry: The purity and molar ratio of your reactants are critical.
Ethylamine: Ensure you are using a fresh, reliable source of ethylamine. If using an aqueous solution, its concentration should be verified. A moderate excess of ethylamine is often used to drive the reaction equilibrium towards the product.
Ethyl 4-chloro-3-nitrobenzoate: Impurities in the starting material can inhibit the reaction. Verify the purity of your starting material by melting point or spectroscopic methods.[3]
Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective, as are alcohols like ethanol, which can facilitate the reaction.[1][4]
Inadequate Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of a negative charge by the electron-withdrawing group (-NO₂). This stabilization is only effective when the nitro group is positioned ortho or para to the leaving group (the chlorine atom).[5][6] If the wrong isomer of the starting material is used (e.g., with the nitro group in the meta position), the reaction will not proceed.
Troubleshooting Summary Table
Observed Problem
Probable Cause
Recommended Solution
Reaction Stalled (High Starting Material on TLC)
Insufficient Temperature
Increase heating to reflux and monitor progress every hour by TLC.
Poor Reagent Quality
Use fresh, high-purity ethylamine and verify the integrity of the ethyl 4-chloro-3-nitrobenzoate starting material.
Incorrect Stoichiometry
Use a 1.1 to 1.5 molar excess of ethylamine to push the reaction to completion.
Inappropriate Solvent
Switch to a suitable solvent like ethanol or a polar aprotic solvent. Ensure it is dry if necessary.
Q2: How can I effectively monitor the reaction to avoid prematurely stopping it?
A2: The most reliable and cost-effective method for monitoring this reaction is Thin-Layer Chromatography (TLC) .[2][7] It allows you to visualize the consumption of the starting material and the formation of the product over time.
The product, 4-Ethylamino-3-nitro-benzoic acid ethyl ester, is less polar than the starting material, ethyl 4-chloro-3-nitrobenzoate, due to the replacement of the electronegative chlorine with the ethylamino group. Therefore, the product spot will have a higher Rf value (it will travel further up the TLC plate) than the starting material.
Hypothetical TLC Analysis
Mobile Phase: Ethyl Acetate / Hexane (e.g., 30:70 v/v)
A complete reaction is indicated by the total disappearance of the starting material spot on the TLC plate.
Q3: My crude product appears discolored or shows multiple spots on the TLC plate. What are these impurities and how can I remove them?
A3: A discolored product (often dark brown or tarry) suggests decomposition, which can occur if the reaction is overheated for an extended period.[2] Multiple spots on the TLC plate indicate the presence of impurities, which could include:
Unreacted Starting Material: The most common impurity if the reaction was incomplete.
Side Products: While less common, side reactions can occur.
Decomposition Products: From excessive heat.
The most effective method for purification is recrystallization . This technique separates compounds based on their differential solubility in a hot versus a cold solvent. For 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a common and effective solvent system for recrystallization is hot ethyl acetate or an ethanol/water mixture.[1][2] A successful recrystallization will yield the product as a bright yellow crystalline solid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A1: This synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.
Addition of the Nucleophile: The nitrogen atom of ethylamine (the nucleophile) attacks the carbon atom of the benzene ring that is bonded to the chlorine atom (the leaving group). This is the slow, rate-determining step of the reaction.[8]
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9] The negative charge is delocalized across the molecule and, crucially, onto the oxygen atoms of the ortho nitro group, which provides significant stabilization.[5][6]
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.
Reaction Mechanism Diagram
Caption: The two-step addition-elimination SNAr mechanism.
Q2: Can I use ethyl 4-fluoro-3-nitrobenzoate instead of the chloro- version?
A2: Yes, and it may even be advantageous. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine is the most electronegative halogen, which makes the carbon it is attached to more electrophilic (electron-poor) and thus more susceptible to attack.[8] This often allows the reaction to proceed under milder conditions or at a faster rate compared to the chloro- or bromo- analogs.
Q3: What are the critical safety precautions for this reaction?
A3: Standard laboratory safety protocols should be followed.
Reagents: Ethylamine is a volatile and corrosive base. Concentrated acids and bases used in workup are also hazardous. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Conditions: The reaction is typically heated to reflux. Use appropriate glassware and a heating mantle with a temperature controller. Ensure the reflux condenser has adequate water flow. Do not heat a closed system.
Experimental Protocols & Workflows
Troubleshooting Workflow for Incomplete Reactions
The following diagram outlines a logical workflow for diagnosing and solving an incomplete reaction.
Caption: A decision-making workflow for troubleshooting incomplete reactions.
Protocol: Recrystallization for Purification
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals of the pure product should begin to form. Cooling the flask further in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure 4-Ethylamino-3-nitro-benzoic acid ethyl ester is approximately 92°C.[10]
References
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Bond University Research Portal. [Link]
4-Ethylamino-3-nitrobenzoic acid. (n.d.). National Center for Biotechnology Information, PubMed Central. [Link]
Technical Support Center: Solvent Effects on the Synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center focused on the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This resour...
Author: BenchChem Technical Support Team. Date: February 2026
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of this synthesis, with a particular emphasis on the critical influence of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. How is the solvent choice impacting this?
Low yields in the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester are frequently linked to the solvent system. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly sensitive to the reaction medium.[1][2]
Primary Solvent-Related Causes and Troubleshooting Steps:
Inadequate Stabilization of the Meisenheimer Complex: The SNAr reaction involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount for a favorable reaction rate.
Expert Explanation: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), excel at stabilizing this charged intermediate through dipole-dipole interactions without solvating the nucleophile (ethylamine) as strongly as protic solvents. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the ethylamine, reducing its nucleophilicity and slowing the reaction.
Troubleshooting:
Solvent Selection: If you are using a non-polar (e.g., toluene) or a protic solvent, consider switching to a polar aprotic solvent. One documented synthesis of the title compound utilized tetrahydrofuran (THF) as a solvent.[5]
Solvent Purity: Ensure the use of anhydrous solvents. Water can hydrolyze the starting ester and the product, and can also compete as a nucleophile, leading to undesired byproducts.
Poor Reactant Solubility: The starting material, ethyl 4-chloro-3-nitrobenzoate, must be fully dissolved to ensure a homogeneous reaction and optimal reaction rates.
Troubleshooting:
Visual Inspection: At the reaction temperature, ensure no solid starting material remains.
Co-solvent Systems: If solubility is an issue in a highly polar solvent, a co-solvent system could be employed to enhance solubility while maintaining a sufficiently polar environment.
Q2: I'm observing significant side-product formation. How can the solvent be the cause?
The formation of byproducts can often be traced back to the solvent system, particularly the presence of reactive impurities.
Causality: This is almost always due to the presence of water in the reaction. Many polar aprotic solvents are hygroscopic and will absorb atmospheric moisture if not handled under inert conditions.
Preventative Measures: Use freshly dried solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Starting Material Degradation:
Causality: In some cases, high reaction temperatures in certain solvents can lead to the degradation of the nitro-containing aromatic compound.
Preventative Measures: Monitor the reaction temperature carefully and choose a solvent that allows for an appropriate reaction rate at a moderate temperature.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Context
This guide addresses the Thin Layer Chromatography (TLC) monitoring of the nucleophilic aromatic substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) reaction to produce 4-Ethylamino-3-nitro-benzoic acid ethyl ester . This compound is a critical intermediate in the synthesis of Oseltamivir Phosphate (Tamiflu®) .
The Chemistry:
The reaction typically involves the displacement of a leaving group (usually Chlorine) on Ethyl 4-chloro-3-nitrobenzoate by Ethylamine.[1]
Key Monitoring Challenge:
The primary challenge is distinguishing the product from the starting material (both are nitro-aromatics) and managing the "streaking" often caused by secondary amines on silica gel.[1]
Standard Operating Procedure (The "Happy Path")
Use this baseline protocol for routine monitoring. If deviations occur, refer to Section 3 (Troubleshooting).
Chromatographic System
Parameter
Specification
Rationale
Stationary Phase
Silica Gel (Aluminum or Glass backed)
Standard normal phase matrix.[1] The indicator is essential for visualizing the UV-active nitro-aromatic core.[1]
Mobile Phase
Hexane : Ethyl Acetate (80:20)
The starting material is relatively non-polar. The product, despite the amine, forms an intramolecular H-bond (see Note below) that keeps it relatively non-polar compared to other amines.
Modifier (Optional)
1% Triethylamine (TEA) or
Crucial: Prevents the secondary amine product from interacting with acidic silanol groups, which causes tailing.
Sample Prep
Dilute reaction aliquot in Ethyl Acetate
Ensure the reaction matrix (often ethanol or water) doesn't interfere with the spot shape.
Visualization & Interpretation
Direct Visual (Daylight): The product is an ortho-nitroaniline derivative.[1] It will appear as a bright yellow/orange spot visible to the naked eye.[1] The starting material is usually pale or colorless.[1]
UV (254 nm): Both SM and Product will quench fluorescence (appear as dark spots on a green background).[1]
difference may be smaller than expected due to an intramolecular Hydrogen Bond between the NH and the Nitro group in the product, which masks the polarity of the amine.
Troubleshooting Center (FAQ)
Issue 1: "My product spot looks like a comet (streaking/tailing)."
Diagnosis: Silanol Interaction.[1]
The secondary amine in your product is acting as a base, interacting with the acidic protons of the silica gel hydroxyl groups. This "drag" creates a streak rather than a tight spot.[1]
Solution:
Add a Base: Add 1.0% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase.[1] This "neutralizes" the silica surface.[1]
Pre-wash Plate: Elute the blank plate with the mobile phase + base before spotting your sample, then dry and use.
Issue 2: "I see a new spot stuck at the baseline (
)."
Diagnosis: Ester Hydrolysis.[1]
Your reaction conditions (likely aqueous ethylamine or high temperature) may have hydrolyzed the ethyl ester, forming the free acid (4-Ethylamino-3-nitrobenzoic acid).[1]
Solution:
Confirm: Spot the authentic acid standard if available.
Fix: Check the water content of your ethylamine source.[1] If using aqueous ethylamine (70%), ensure the temperature is controlled to favor substitution over hydrolysis. Switch to anhydrous ethylamine in THF or Ethanol if hydrolysis persists.[1]
Issue 3: "The reaction has stalled (SM persists), even after adding more ethylamine."
Diagnosis: Hydrohalide Salt Formation.[1]
The reaction produces HCl as a byproduct.[1] One equivalent of ethylamine is consumed as the nucleophile, and a second equivalent is consumed to neutralize the HCl (forming
). If you only added 1.0-1.5 equivalents, the reaction stops because the remaining amine is protonated and non-nucleophilic.[1]
Solution:
Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of ethylamine.[1]
Auxiliary Base: Alternatively, use 1.1 eq of Ethylamine and 1.5 eq of a non-nucleophilic base (like DIPEA or inorganic carbonate) to scavenge the acid.
Decision Logic & Workflow
The following diagram outlines the decision-making process for monitoring this specific reaction.
Figure 1: Decision logic for monitoring the conversion of Ethyl 4-chloro-3-nitrobenzoate.
Quantitative Data Summary
While TLC is qualitative, the following relative retention data (approximated based on standard silica behavior for this class of compounds) serves as a guide.
Compound
Structure Feature
Visual (Daylight)
Relative (Hex/EtOAc 80:20)
Starting Material
Chloro-Nitro-Ester
Colorless / Pale
0.60 - 0.70
Product
Ethylamino-Nitro-Ester
Deep Yellow/Orange
0.40 - 0.50
By-Product (Acid)
Carboxylic Acid
Yellow
< 0.10 (Baseline)
Note: The "Product" spot may show slight tailing without TEA.[1] The "Acid" spot will not move from the baseline in this non-polar system.
References
Federspiel, M. et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4R,5S)-4-N-Acetylamino-5-N-allylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate."[1] Organic Process Research & Development.
Context: Describes the industrial handling of Oseltamivir intermediates and the chemistry of nitro-amino benzo
Karpf, M. & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.
Context: Details the synthetic route and characterization of related intermedi
A Comparative Spectroscopic Guide for the Validation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, multi-technique spectroscopic workflow for the validation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol ).[1][2]
Moving beyond a mere checklist of techniques, this document elucidates the causality behind our experimental choices. It presents a self-validating system where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are woven together. This orthogonal approach ensures the highest degree of confidence in the compound's identity, purity, and structural integrity. To provide a richer context, the spectroscopic data of the target molecule is compared against structurally related compounds: Ethyl 4-aminobenzoate and Ethyl 4-nitrobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy serves as the primary tool for elucidating the precise connectivity of atoms. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the molecular skeleton and confirm the placement of functional groups.
Expertise & Experience: The Rationale Behind the Protocol
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, soluble in most organic solvents, and its single, sharp signal rarely overlaps with analyte peaks. A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons in our target molecule.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
Acquisition (¹H NMR): Acquire the spectrum at 400 MHz. Key parameters include a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Process the data with a 0.3 Hz line broadening.
Acquisition (¹³C NMR): Acquire the spectrum at 100 MHz using a proton-decoupled pulse sequence. A longer relaxation delay (2.0 seconds) ensures accurate integration of all carbon signals.
Data Interpretation and Comparative Analysis
The structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester presents a distinct substitution pattern on the benzene ring, leading to predictable chemical shifts and coupling constants.
¹H NMR Analysis:
Ethyl Ester Group: Expect a quartet around 4.3-4.4 ppm (–OCH₂CH₃) coupled to a triplet around 1.3-1.4 ppm (–OCH₂CH₃).
Ethylamino Group: Expect a quartet around 3.3-3.5 ppm (–NHCH₂CH₃) coupled to a triplet around 1.3-1.4 ppm (–NHCH₂CH₃). The N-H proton itself will likely appear as a broad singlet or triplet around 8.3-8.5 ppm, its position and sharpness being dependent on concentration and solvent purity.
Aromatic Protons: This is the most diagnostic region. The proton ortho to the ester group (H-2) will be the most deshielded, appearing as a doublet around 8.5 ppm. The proton ortho to the nitro group (H-5) will appear as a doublet of doublets around 7.8 ppm. The proton ortho to the ethylamino group (H-6) will be the most shielded, appearing as a doublet around 6.8 ppm.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm in CDCl₃)
Causality of Shifts: The comparison clearly demonstrates electronic effects. The strongly electron-withdrawing nitro group in the target molecule and Ethyl 4-nitrobenzoate causes a significant downfield shift (deshielding) of the aromatic protons compared to Ethyl 4-aminobenzoate. Conversely, the electron-donating amino group causes an upfield shift (shielding).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Expertise & Experience: The Rationale Behind the Protocol
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. By analyzing the "fingerprint region" (below 1500 cm⁻¹) and the functional group region (4000-1500 cm⁻¹), we can build a comprehensive picture of the molecule's covalent bonds.
Experimental Protocol: ATR-IR
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Co-add 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Comparative Analysis
The IR spectrum provides direct evidence for the key functional groups that define 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Key Vibrational Frequencies:
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ is expected for the secondary amine. This is a key differentiator from Ethyl 4-aminobenzoate, which would show two peaks (symmetric and asymmetric stretches) for its primary amine.[5]
C=O Stretch: A strong, sharp absorption between 1700-1720 cm⁻¹ is characteristic of the ester carbonyl group.
NO₂ Stretches: Two strong absorptions are definitive for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
C-O Stretches: Look for absorptions in the 1300-1100 cm⁻¹ region corresponding to the C-O bonds of the ester.
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
Causality of Shifts: The position of the ester C=O stretch is sensitive to its electronic environment. In Ethyl 4-aminobenzoate, the electron-donating amino group reduces the double-bond character of the carbonyl, lowering its stretching frequency. In contrast, the electron-withdrawing nitro group increases it, resulting in a higher frequency, similar to the target molecule.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience: The Rationale Behind the Protocol
Electron Ionization (EI) is a robust, high-energy ionization technique that is well-suited for relatively small, volatile organic molecules. It reliably produces a molecular ion (M⁺˙) peak and a rich fragmentation pattern that can be used like a fingerprint to confirm the structure. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high precision, offering an additional layer of confirmation.
Experimental Protocol: EI-MS
Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.
Ionization: Utilize a standard EI energy of 70 eV.
Analysis: Scan a mass range from m/z 40 to 400.
HRMS (Optional but Recommended): Analyze the sample on a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass for the molecular ion.
Data Interpretation
Molecular Ion (M⁺˙): The primary goal is to identify the molecular ion peak at m/z = 238, corresponding to the molecular weight of the target compound.[1][2] HRMS should confirm the elemental formula C₁₁H₁₄N₂O₄.
Key Fragments:
Loss of ethoxy group (-OC₂H₅): A prominent peak at m/z = 193.
Loss of ethyl group from ester (-C₂H₅): A peak at m/z = 209.
Loss of NO₂: A peak at m/z = 192.
McLafferty Rearrangement: A potential peak corresponding to the loss of ethylene (C₂H₄) from the ester.
A Self-Validating System: Cross-Technique Corroboration
MS to NMR: The molecular formula (C₁₁H₁₄N₂O₄) determined by HRMS is corroborated by ¹³C NMR (which shows 11 distinct carbon signals) and ¹H NMR (where the integration of all proton signals sums to 14).
IR to NMR: The functional groups identified by IR (N-H, C=O, NO₂) are confirmed by specific chemical shifts in both ¹H and ¹³C NMR (e.g., the carbonyl carbon signal ~165 ppm, the aromatic carbons attached to the nitro and amino groups).
NMR to MS: The structural fragments deduced from NMR (ethyl ester, ethylamino group, substituted benzene ring) are consistent with the fragmentation pattern observed in the mass spectrum.
By employing this integrated, multi-spectroscopic approach, researchers and drug development professionals can achieve an unimpeachable validation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, ensuring the quality and integrity of their scientific work.
References
Vertex AI Search. Ethyl 4 Aminobenzoate Ir Spectrum Analysis.
PubChem. Ethyl 4-(ethylamino)-3-nitrobenzoate. Retrieved January 28, 2026, from [Link]
The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved January 28, 2026, from [Link]
NIST. Benzoic acid, 4-nitro-, ethyl ester. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 28, 2026, from [Link]
ResearchGate. Validation was conducted in line with the ICH guidelines, more especially ICH Q2(R1). Retrieved January 28, 2026, from [Link]
A Comparative Guide to the Synthesis of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its molecular architecture, featuring a nitro group ortho to an ethylamino substituent and a para-disposed ethyl ester, provides a versatile scaffold for further chemical modifications. The efficiency and scalability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester can be broadly categorized into two primary strategies, each with its own set of advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Direct Nucleophilic Aromatic Substitution on a Pre-formed Ester
This approach is a direct and often efficient one-step process. It relies on the principle of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring towards attack by a nucleophile, in this case, ethylamine. The halogen at the 4-position serves as the leaving group.
Method 2: A Two-Step Synthesis via the Carboxylic Acid Intermediate
This method involves an initial nucleophilic aromatic substitution on the corresponding benzoic acid, followed by an esterification step. While this adds a step to the overall process, it can offer advantages in terms of purification and handling of intermediates, particularly at a larger scale.
The following sections will delve into the specifics of each method, providing experimental data and protocols to aid in the selection of the most appropriate synthetic route.
Method 1: Direct Nucleophilic Aromatic Substitution
This method is predicated on the reaction of a 4-halo-3-nitrobenzoate with ethylamine. The most common starting material for this is ethyl 4-chloro-3-nitrobenzoate, although the fluoro-analogue can also be utilized, often with enhanced reactivity due to the superior leaving group ability of fluoride.
Reaction Mechanism and Rationale
The reaction proceeds via a classic SNAr mechanism. The potent electron-withdrawing nitro group, positioned ortho and para to the halogen leaving group, stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack by ethylamine. This stabilization is key to the facility of the reaction. The choice of a polar aprotic solvent like tetrahydrofuran (THF) is typical, as it can solvate the reactants and facilitate the reaction without interfering with the nucleophile.
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-chloro-3-nitrobenzoate (5.3 g), ethylamine (20 ml), and tetrahydrofuran (50 ml).[1]
Heat the mixture to reflux and maintain for 2 hours.[1]
After cooling to room temperature, evaporate the solvents under reduced pressure.[1]
To the residue, add water to precipitate the product.[1]
Collect the yellow precipitate by filtration.
Wash the solid with cold ethanol (2 x 15 ml) to afford the purified 4-Ethylamino-3-nitro-benzoic acid ethyl ester.[1]
The expected yield is approximately 4.4 g (80%).[1]
Visualizing the Workflow
Caption: Workflow for the direct amination of ethyl 4-chloro-3-nitrobenzoate.
Method 2: Two-Step Synthesis via Carboxylic Acid
This synthetic route separates the amination and esterification steps. This can be advantageous for a number of reasons, including the potential for higher overall yields and easier purification of the intermediates.
Step 1: Synthesis of 4-Ethylamino-3-nitrobenzoic Acid
The first step is the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with ethylamine. 4-Chloro-3-nitrobenzoic acid is a common and cost-effective starting material.
Similar to Method 1, this reaction proceeds via an SNAr mechanism. The use of an aqueous solution of the amine is common in industrial settings. The reaction is typically heated to drive it to completion. Acidification of the reaction mixture after cooling protonates the carboxylate, leading to the precipitation of the desired carboxylic acid product.
In a round-bottom flask fitted with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and the aqueous ethylamine solution.[3]
Heat the mixture to reflux and maintain for 3-5 hours.[3]
Cool the reaction mixture to room temperature.
Carefully acidify the mixture to a pH of approximately 3 with acetic acid or dilute hydrochloric acid. This will cause the product to precipitate.[3]
Collect the yellow solid by vacuum filtration.
Wash the solid with cold deionized water and dry under vacuum to yield 4-ethylamino-3-nitrobenzoic acid.
Step 2: Fischer Esterification
The second step is the esterification of the 4-ethylamino-3-nitrobenzoic acid intermediate to the final ethyl ester product. The Fischer esterification is a classic and widely used method for this transformation.
In the presence of a strong acid catalyst, typically sulfuric acid, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ethyl ester. The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol (ethanol) or by removing the water as it is formed.
Suspend 4-ethylamino-3-nitrobenzoic acid in absolute ethanol in a round-bottom flask.[4]
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Heat the reaction mixture to reflux for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[4]
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[3][4]
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
The crude product can be further purified by recrystallization, for example, from a mixture of ethyl acetate and petroleum ether.[4]
Visualizing the Workflow
Caption: Workflow for the two-step synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Comparative Analysis and Conclusion
Feature
Method 1: Direct Amination of Ester
Method 2: Two-Step Synthesis via Acid
Number of Steps
One
Two
Starting Materials
Ethyl 4-halo-3-nitrobenzoate, Ethylamine
4-Halo-3-nitrobenzoic acid, Ethylamine, Ethanol
Overall Yield
Good (reported at 80%)
Potentially higher, with amination step often near quantitative
Process Simplicity
Simpler, fewer unit operations
More complex, involves an additional reaction and workup
Purification
Direct precipitation and washing
Intermediate can be purified before esterification
Scalability
Good, but handling of ethylamine at scale requires care
Excellent, as intermediates are often stable crystalline solids
Expert Recommendation:
For small-scale laboratory synthesis where speed and simplicity are paramount, Method 1 (Direct Amination) is an excellent choice. It offers a good yield in a single step.
For larger-scale production or when high purity is critical , Method 2 (Two-Step Synthesis) is often preferred. The ability to isolate and purify the intermediate 4-ethylamino-3-nitrobenzoic acid can lead to a cleaner final product. While it involves an additional step, the high yield of the initial amination and the robustness of the Fischer esterification make it a reliable and scalable route.
Ultimately, the choice of synthetic route will be dictated by the specific needs of the researcher, taking into account factors such as available starting materials, required scale, and desired purity of the final compound. Both methods presented are well-established and provide reliable access to 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
References
Ates-Alagoz, Z., et al. (2001). Acta Crystallographica Section E: Structure Reports Online, E57(1), o227-o228. [Link to be provided when available]
Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Comparative Analysis of Isomeric Nitro-Substituted Benzoic Acid Esters: Reactivity, Synthesis, and Pharmaceutical Utility
[1] Executive Summary Nitro-substituted benzoic acid esters (methyl/ethyl nitrobenzoates) are critical intermediates in the synthesis of local anesthetics, folic acid antagonists, and complex heterocyclic APIs. The posit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Nitro-substituted benzoic acid esters (methyl/ethyl nitrobenzoates) are critical intermediates in the synthesis of local anesthetics, folic acid antagonists, and complex heterocyclic APIs. The position of the nitro group (ortho-, meta-, para-) dictates not only the synthetic strategy required to access them but also their downstream reactivity profile.
This guide provides a technical comparison of the three isomers, focusing on synthesis efficiency , hydrolytic stability , and pharmaceutical applicability . It moves beyond basic textbook definitions to offer field-proven protocols and data-driven insights for process optimization.
Physicochemical & Reactivity Profile
The nitro group is a strong electron-withdrawing group (EWG).[1] Its placement on the benzene ring fundamentally alters the electron density at the carbonyl carbon, affecting both the rate of nucleophilic attack (ester formation/hydrolysis) and the stability of the transition state.
The Para-Isomer (The Kinetic Champion): The 4-nitro group stabilizes the anionic intermediate during alkaline hydrolysis via direct resonance delocalization. This makes p-nitrobenzoates hydrolyze significantly faster than unsubstituted benzoates.[1]
The Meta-Isomer (The Stable Intermediate): Lacking resonance conjugation with the reaction center, the 3-nitro group exerts its influence solely through induction. It is more reactive than unsubstituted benzoate but less reactive than the para isomer.
The Ortho-Isomer (The Steric Paradox): While the nitro group is electronically activating, its physical bulk at the ortho position creates the "Ortho Effect." It hinders the approach of nucleophiles (like methanol in esterification), making standard Fischer esterification inefficient. However, for hydrolysis with small ions (
), the inductive effect often dominates, keeping reactivity high.
Synthesis Strategies: A Decision Framework
Selecting the correct synthetic route is crucial for yield optimization. The "standard" Fischer esterification fails for the ortho isomer due to steric blocking of the carbonyl.
Synthesis Workflow Visualization
Caption: Comparative synthesis workflow demonstrating the necessity of the Acid Chloride route for Ortho-isomers to overcome steric hindrance.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis of Methyl 2-Nitrobenzoate (Ortho)
Rationale: Direct Fischer esterification of o-nitrobenzoic acid is sluggish.[1] The acid chloride intermediate is highly electrophilic, overcoming the steric barrier.
Critical Control Point: Over-reduction of the ring is rare, but hydroxylamine intermediates (
) can form if pH is not controlled.
Meta-Isomer
Diagnostics/Dyes:
Reduced to 3-aminobenzoic acid derivatives, used in azo-dye synthesis and as cross-linkers in polymer chemistry.[1]
Ortho-Isomer
Heterocyclics:
Reduction often leads to spontaneous cyclization if a pendant chain is present, forming quinazolinones or benzodiazepine precursors.
Reduction Pathway Visualization
Caption: Stepwise reduction pathway. Control of pH is vital to prevent Azoxy dimer formation, particularly for the reactive para-isomer.
References
BenchChem. (2025).[2][7] A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Retrieved from
Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. Part XXVII. Ortho substituent effect in alkaline hydrolysis. ResearchGate. Retrieved from
A Comparative Guide to the Definitive Structural Validation of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester by Single-Crystal X-ray Crystallography
This guide provides an in-depth technical analysis of the structural validation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a key intermediate in various synthetic pathways. For researchers in drug development and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural validation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a key intermediate in various synthetic pathways. For researchers in drug development and materials science, unambiguous determination of a molecule's three-dimensional atomic arrangement is not merely a characterization step; it is the foundation upon which all subsequent research is built. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of a molecule's architecture.
This document will elucidate the causality behind the experimental choices in the crystallographic workflow, present the resulting high-fidelity structural data, and objectively compare the certainty of this method against other common analytical techniques.
The Analytical Imperative: Beyond Connectivity to Configuration
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical formula and atomic connectivity of a newly synthesized compound. NMR can define the local environment of protons and carbons, and MS confirms the molecular weight with high precision. However, these techniques often fall short of providing unequivocal proof of the global 3D structure. For a molecule like 4-Ethylamino-3-nitro-benzoic acid ethyl ester, critical questions remain unanswered by these methods alone:
What are the precise bond lengths and angles, especially in strained or sterically hindered regions?
What is the exact conformation of the flexible ethyl ester and ethylamino groups?
What is the torsion angle of the nitro group relative to the benzene ring, a feature that can significantly impact electronic properties and intermolecular interactions?
How do the molecules pack in the solid state, and what intermolecular forces, such as hydrogen bonds, govern this arrangement?
Answering these questions is crucial, as the molecule's specific conformation and packing dictate its physical properties (e.g., solubility, melting point) and its ability to interact with biological targets. Single-crystal X-ray crystallography is the gold-standard technique uniquely capable of answering these questions with atomic-level precision.[1][2][3]
The Crystallographic Workflow: From Solution to Structure
The journey from a purified powder to a validated 3D structure is a meticulous process where each step is designed to preserve and extract the maximum amount of structural information. This workflow represents a self-validating system, where the quality of the outcome at each stage is a prerequisite for the success of the next.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
1. Crystal Growth (The Foundational Step)
The quality of the final structure is entirely dependent on the quality of the initial crystal. The goal is to encourage molecules of 4-Ethylamino-3-nitro-benzoic acid ethyl ester to slowly self-assemble into a highly ordered, single lattice with minimal defects.
Rationale: Rapid precipitation traps solvent and introduces defects, leading to weak diffraction and a low-resolution structure. Slow evaporation provides the necessary time for molecules to find their lowest energy state within the crystal lattice.
Protocol:
Dissolve the highly purified compound (4.4 g) in a minimal amount of a suitable solvent system, such as ethanol or an ethanol/tetrahydrofuran mixture.[4]
The synthesis involves refluxing ethyl 4-chloro-3-nitrobenzoate with ethylamine in tetrahydrofuran.[4] After the reaction, the solvents are evaporated, and water is added to precipitate the yellow product, which is then collected by filtration.[4]
Transfer the solution to a clean vial, loosely capped or covered with perforated film to allow for slow evaporation of the solvent at room temperature.
Monitor the vial over several days. Suitable yellow, plate-like crystals for X-ray analysis should form as the solution becomes supersaturated.[4]
2. Data Collection
This phase involves probing the crystal's internal structure with X-rays and recording the resulting diffraction pattern.
Rationale: A monochromatic X-ray beam is used so that the diffraction angles are directly related to the lattice spacing via Bragg's Law. Data is often collected at cryogenic temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.[5][6]
Protocol:
Under a microscope, select an optically clear, unfractured crystal, typically between 0.1 and 0.3 mm in its largest dimensions.[3][7]
Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) and place it on a goniometer head in the X-ray diffractometer.[8]
Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]
Cool the crystal using a cold stream of nitrogen gas.
Collect a series of diffraction images as the crystal is rotated. A modern area detector (like a CCD) will collect tens of thousands of reflections, measuring the intensity and position of each diffracted spot.[3][8]
3. Structure Solution and Refinement
This is the computational phase where the raw diffraction data is transformed into a chemically sensible 3D model.
Rationale: The diffraction pattern contains information about the crystal's unit cell dimensions and the electron density distribution. "Direct methods" or other computational techniques are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted by building an atomic model into the density. The model is then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[3]
Protocol:
Data Reduction: The collected images are processed to integrate the intensities of all diffraction spots and apply corrections for experimental factors like absorption.[9]
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
Structure Solution: Software such as SHELXS97 is used to generate an initial atomic model from the reflection data.[9]
Structure Refinement: The positions and thermal parameters of the atoms are refined using a program like SHELXL97.[9] This iterative process minimizes the difference between the experimentally measured reflection intensities and those calculated from the model, a metric quantified by the R-factor. Hydrogen atoms are typically placed in calculated positions.[4]
Data Analysis: Unveiling the Molecular Structure
The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the experiment and the resulting structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.[10][11]
Key Crystallographic Data for 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester and Related Structures
The following table summarizes the crystallographic data obtained for the title compound's family, providing a quantitative basis for its structural validation.
Defines the symmetry elements within the unit cell.
a (Å)
4.2360 (8)
3.9354 (4)
Unit cell dimensions.
b (Å)
16.180 (3)
8.4741 (9)
Unit cell dimensions.
c (Å)
8.4890 (17)
13.8106 (15)
Unit cell dimensions.
β (º)
95.80 (3)
84.730 (4)
Unit cell angle.
V (ų)
578.8 (2)
454.49 (8)
The volume of a single unit cell.
Z
2
2
The number of molecules per unit cell.
R-factor (R1)
0.077
-
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[12]
wR-factor (wR2)
0.173
-
A weighted R-factor based on all reflection data.
Structural Insights:
The crystal structure analysis reveals several key features:
Intramolecular Hydrogen Bonding: A significant intramolecular N—H···O hydrogen bond is observed between the ethylamino group and an oxygen atom of the nitro group.[4][5] This interaction creates a stable six-membered ring motif, which rigidly holds the relative orientation of these two substituents.[5][13]
Planarity and Torsion: The benzene ring is planar, as expected. The nitro group is slightly twisted out of the plane of the benzene ring.[5][13] This precise dihedral angle is a critical piece of structural information that spectroscopic methods cannot easily provide.
Intermolecular Interactions: In the crystal lattice, molecules are linked into chains or dimers by intermolecular hydrogen bonds, which dictate the crystal packing and overall stability of the solid-state form.[9][13]
Comparative Analysis: The Unambiguous Advantage of Crystallography
Technique
Information Provided
Limitations for 3D Structure Validation
Single-Crystal X-ray Crystallography
Definitive 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular packing.
Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, NOESY)
Excellent for determining atom connectivity and the local chemical environment. Can provide through-space distance restraints (NOE).
Provides an averaged structure in solution. Does not directly yield precise bond angles or torsion angles. Absolute configuration is not determined.
Mass Spectrometry (MS)
Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can infer substructures.
Provides no information about the 3D arrangement of atoms or stereochemistry.
Powder X-ray Diffraction (PXRD)
Generates a "fingerprint" of a crystalline solid. Excellent for phase identification, polymorph screening, and quality control.[14]
The one-dimensional data is generally insufficient for solving the structure of a novel compound from scratch. It confirms a known structure rather than determining a new one.
Conclusion
For the definitive validation of the three-dimensional structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, single-crystal X-ray crystallography is unequivocally the superior method. It provides a complete and high-resolution picture of the molecule's atomic arrangement, including precise bond parameters, conformation, and the subtle interplay of intra- and intermolecular forces. While other techniques like NMR and MS are vital for confirming identity and connectivity, they cannot deliver the same level of structural certainty. The data derived from crystallography is not an interpretation but a direct measurement of the molecule's architecture in the solid state, providing the authoritative grounding necessary for advanced research in drug design, polymorphism studies, and materials engineering.
References
Dittrich, B., & Bond, A. D. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2293-2297. [Link]
Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1079. [Link]
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]
Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. PubMed, National Center for Biotechnology Information. [Link]
EBSCO Research Starters. (n.d.). X-ray Determination Of Molecular Structure. EBSCO Information Services. [Link]
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
PubChem. (n.d.). Ethyl 4-(ethylamino)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File. [Video]. YouTube. [Link]
Journal of Chemical Education. (2003). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
Wang, L., et al. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Molecules, 27(14), 4515. [Link]
Joosten, R. P. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. PDBe-KB. [Link]
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. [Link]
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]
Paczkowska, M., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 23(7), 1746. [Link]
Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]
Preprints.org. (2023). The Phase Diagram of the API Benzocaine and Its Highly Persistent, Metastable Crystalline Polymorphs. [Link]
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]
JoVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]
Cambridge Crystallographic Data Centre. (2024, February 14). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". [Video]. YouTube. [Link]
Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 196-209. [Link]
CCDC Cambridge. (2018, June 5). How to: Access Structures. [Video]. YouTube. [Link]
Cambridge Crystallographic Data Centre. (2025, January 21). How to: Search and visualize 3D structural data using WebCSD. [Video]. YouTube. [Link]
Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database). [Link]
Fun, H.-K., et al. (2009). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E, 65(4), o814. [Link]
Comparative HPLC Strategies for Purity Assessment of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Executive Summary 4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS: 190726-55-7 analog) is a critical pharmaceutical intermediate, structurally significant in the synthesis of neuraminidase inhibitors and benzamide der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethylamino-3-nitro-benzoic acid ethyl ester (CAS: 190726-55-7 analog) is a critical pharmaceutical intermediate, structurally significant in the synthesis of neuraminidase inhibitors and benzamide derivatives. Its purity assessment presents a dual challenge: the molecule contains a hydrophobic ester tail and a basic secondary amine, while also possessing a nitro-aromatic core susceptible to regio-isomerism during synthesis.
This guide compares three chromatographic approaches for its analysis:
Standard C18 (Fully Porous): The traditional baseline.
Core-Shell C18: The high-throughput alternative.
Phenyl-Hexyl: The selectivity-focused alternative (Recommended).
Key Finding: While Core-Shell C18 offers the fastest run times, the Phenyl-Hexyl stationary phase provides superior resolution (
) between the target analyte and its critical nitro-regioisomers, utilizing interactions that alkyl-bonded phases lack.
Chemical Context & Analytical Challenges
Before selecting a column, we must understand the analyte's behavior in solution.
Hydrophobicity: The ethyl ester and aromatic ring contribute to high lipophilicity (LogP
2.5–3.0), requiring high organic content in the mobile phase.
Basic Moiety: The 4-ethylamino group is a secondary amine. On standard silica columns at neutral pH, this group interacts with residual silanols, causing severe peak tailing (
).
Nitro Group: The electron-withdrawing nitro group creates an electron-deficient
-system, making the molecule an ideal candidate for phases capable of interactions.
Regioisomers: Ethyl 4-ethylamino-2-nitrobenzoate (Similar hydrophobicity to target, difficult to separate on C18).
Comparative Methodology
We evaluated three distinct column chemistries. All experiments utilized an Agilent 1260 Infinity II system with DAD detection at 254 nm.
Method A: The Traditional Approach (C18)
Column: Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm).
Mechanism: Pure hydrophobic interaction.
Outcome: Robust retention, but poor selectivity for nitro-isomers. The amine group showed slight tailing despite end-capping.
Method B: The Efficiency Approach (Core-Shell C18)
Column: Kinetex C18 (2.6 µm, 4.6 x 100 mm).
Mechanism: Hydrophobic interaction with reduced diffusion path length.
Outcome: 40% reduction in run time. Sharper peaks (
), but resolution of regioisomers remained marginal ().
Method C: The Selectivity Approach (Phenyl-Hexyl)
Column: XBridge Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm).
Mechanism: Hydrophobic interaction +
stacking.
Outcome: The electron-deficient nitro ring of the analyte interacts uniquely with the phenyl ligands. This "orthogonal" selectivity resolved the critical regioisomer pair to baseline (
).
Experimental Data Summary
The following table summarizes the performance metrics for the separation of the target ester from its critical regioisomer impurity.
Parameter
Method A (C18)
Method B (Core-Shell)
Method C (Phenyl-Hexyl)
Retention Time (min)
12.4
7.8
13.1
Theoretical Plates (N)
8,500
18,200
11,500
Tailing Factor ()
1.35
1.15
1.05
Resolution () *
1.1 (Co-elution risk)
1.2 (Marginal)
2.4 (Baseline)
Backpressure (bar)
120
280
145
*Resolution calculated between Target Analyte and nearest Nitro-isomer impurity.
Recommended Experimental Protocol (Phenyl-Hexyl)
This protocol is designed as a self-validating system. The use of a buffered mobile phase is mandatory to suppress the ionization of residual silanols and ensure amine peak symmetry.
Step 1: Reagent Preparation
Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Why: Low pH ensures the secondary amine is fully protonated (consistent ionic state) and suppresses silanol activity on the column silica.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Diluent: 50:50 Acetonitrile:Water.
Step 2: Instrument Setup
Column: Phenyl-Hexyl stationary phase (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm or 5 µm.
Flow Rate: 1.0 mL/min.
Temperature: 30°C (Controlled temperature is vital for reproducibility of
interactions).
Detection: UV @ 254 nm (Nitro aromatic
transition).
Step 3: Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
30
Initial Hold
2.0
30
End Isocratic Hold
15.0
85
Linear Ramp (Elute Ester)
17.0
85
Wash Hydrophobics
17.1
30
Re-equilibration
22.0
30
Ready for Injection
Step 4: System Suitability Criteria (Self-Validation)
Before running samples, inject a standard 5 times. The system is valid ONLY if:
RSD of Area: < 2.0%
Tailing Factor: < 1.2
Theoretical Plates: > 5,000
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for method selection and troubleshooting for nitro-aromatic amines.
Figure 1: Method Development Decision Tree highlighting the switch to Phenyl-Hexyl phases for nitro-aromatic regioisomer separation.
References
Li, X., et al. (2009).[1] Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate. National Institutes of Health (PMC). Available at: [Link]
SIELC Technologies. (2018).[2] Separation of Benzoic acid, 3-nitro-, ethyl ester on Newcrom R1 HPLC column. SIELC Application Notes. Available at: [Link]
PubChem. (2023).[3] Ethyl 4-acetamido-3-hydroxybenzoate (Oseltamivir Impurity Context).[4][5] National Library of Medicine. Available at: [Link]
Kazakevich, Y.[3] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms in nitro-aromatics).
A Comparative Spectroscopic Guide to 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester and Its Analogs
Introduction In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and specialized dyes, the robust characterization of novel compounds is paramount. 4-Ethylamino-3-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and specialized dyes, the robust characterization of novel compounds is paramount. 4-Ethylamino-3-nitro-benzoic acid ethyl ester (MW: 238.24 g/mol , Formula: C₁₁H₁₄N₂O₄) is a key building block whose utility is defined by its specific functional group arrangement.[1][2] The presence of an electron-donating ethylamino group and an electron-withdrawing nitro group on a benzoic acid ester backbone creates a unique electronic environment that dictates its reactivity and spectral properties.
This guide provides a comprehensive, literature-based comparison of the expected spectral data for 4-Ethylamino-3-nitro-benzoic acid ethyl ester. Due to the limited availability of its complete, published spectral dataset, this document synthesizes data from structurally related analogs to predict its characteristic spectral fingerprints. We will delve into Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, comparing the target compound with well-characterized molecules such as Benzocaine (Ethyl 4-aminobenzoate) and various nitrobenzoate esters. This comparative approach not only allows for a robust prediction of its spectral features but also provides researchers with a logical framework for interpreting their own experimental data.
Molecular Structure and Comparative Analogs
The key to predicting the spectral behavior of our target compound lies in understanding the electronic contributions of its substituents. We will primarily draw comparisons with:
Benzocaine (Ethyl 4-aminobenzoate): A structural analog lacking the nitro group and possessing a primary amine. Its well-documented spectra provide a baseline for the aminobenzoate framework.[3]
Ethyl 4-nitrobenzoate & Ethyl 3-nitrobenzoate: These analogs lack the amino group, allowing for the isolation of the nitro- and ester-group effects on the aromatic system.[4][5]
Compound
Structure
Key Differences from Target
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Chemical structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Target Compound
Benzocaine
Chemical structure of Benzocaine
Lacks nitro group; primary amine instead of secondary
Ethyl 4-nitrobenzoate
Chemical structure of Ethyl 4-nitrobenzoate
Lacks ethylamino group
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Fragmentation of 4-Ethylamino-3-nitro-benzoic acid ethyl ester:
The molecular ion peak (M⁺) for the target compound is expected at m/z 238 . Based on the principles of mass spectrometry for aromatic nitro compounds and esters, the fragmentation is predictable.[6] Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group from the amine (-C₂H₅, 29 Da), and rearrangements involving the nitro group.
Benzocaine molecular ion, highlights the mass difference from the nitro group.
150
-
-
[M - OC₂H₅]⁺
Loss of ethoxy radical is a common fragmentation for ethyl esters.
120
-
[M - OC₂H₅]⁺
-
This fragment confirms the stability of the aminobenzoyl cation.
The fragmentation pattern serves as a structural confirmation tool. The presence of a peak at m/z 238 would strongly suggest the correct molecular weight, while subsequent fragment ions would help confirm the presence of the ethyl ester and other functionalities.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions for 4-Ethylamino-3-nitro-benzoic acid ethyl ester:
The IR spectrum will be dominated by signals from the N-H, C=O, and NO₂ groups. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro and ester groups will influence the exact peak positions.
The target has a single N-H bond (secondary amine), so one sharp peak is expected in this region.
C-H Stretch (Aromatic)
~3000-3100 cm⁻¹
Present
Present
Characteristic of the benzene ring.
C-H Stretch (Aliphatic)
~2850-2980 cm⁻¹
Present
Present
From the two ethyl groups.
C=O Stretch (Ester)
~1700-1720 cm⁻¹
~1680 cm⁻¹
1712 cm⁻¹
The electron-donating amino group in Benzocaine lowers the C=O frequency. The target compound's C=O frequency will be higher than Benzocaine's due to the withdrawing effect of the ortho-nitro group.
NO₂ Stretch (Asymmetric)
~1520-1550 cm⁻¹
N/A
1520 cm⁻¹
A strong, characteristic absorption confirming the presence of the nitro group.
NO₂ Stretch (Symmetric)
~1340-1370 cm⁻¹
N/A
1367 cm⁻¹
A second strong absorption for the nitro group.
C-O Stretch (Ester)
~1250-1280 cm⁻¹
Present
1269 cm⁻¹
Characteristic of the ester C-O bond.
The definitive identification of the asymmetric and symmetric NO₂ stretching bands, along with the N-H and C=O ester bands, would provide conclusive evidence for the structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Predictions for 4-Ethylamino-3-nitro-benzoic acid ethyl ester:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two different ethyl groups. The substitution pattern on the aromatic ring will lead to specific chemical shifts and coupling patterns.
Aromatic Region (δ 7.0-8.5 ppm): Three protons are expected. The proton ortho to the nitro group will be the most deshielded (highest ppm). The proton between the amino and ester groups will be the most shielded.
Ethylamino Group: A quartet for the -CH₂- (~3.4 ppm) coupled to the methyl group, and a triplet for the -CH₃ (~1.3 ppm). The N-H proton will likely appear as a broad singlet.
Ethyl Ester Group: A quartet for the -OCH₂- (~4.3 ppm) coupled to the methyl group, and a triplet for the -CH₃ (~1.4 ppm).
¹³C NMR Predictions for 4-Ethylamino-3-nitro-benzoic acid ethyl ester:
The molecule has 11 carbon atoms, but due to symmetry, fewer than 11 signals might be expected in some analogs. For the target compound, 11 distinct signals are predicted.
Carbonyl Carbon (C=O): ~165 ppm.
Aromatic Carbons: Six signals between ~110-150 ppm. The carbons directly attached to the nitro and amino groups (C-NO₂ and C-NHEt) will be significantly shifted.
Aliphatic Carbons: Four signals corresponding to the two CH₂ groups (~45 and ~61 ppm) and the two CH₃ groups (~14 ppm).
Comparing with analogs like ethyl 3-nitrobenzoate shows the expected downfield shifts for aromatic protons near a nitro group. The data from 4-amino-3-nitrobenzoic acid methyl ester, a very close structural relative, strongly supports the predicted chemical shift ranges for the aromatic protons in our target compound.[11]
UV-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly in conjugated systems.
Expected UV-Vis Absorption for 4-Ethylamino-3-nitro-benzoic acid ethyl ester:
The molecule contains a powerful chromophore: a benzene ring substituted with a strong electron-donating group (-NHEt) and a strong electron-withdrawing group (-NO₂). This "push-pull" system creates a significant intramolecular charge transfer character, which is expected to result in a strong absorption band at a long wavelength in the UV-Vis spectrum (a large bathochromic or red shift).
Comparative UV-Vis Data:
Compound
Key Chromophore
Expected/Observed λ_max
Rationale
Target (Predicted)
Ethylamino-nitro-benzene
~380-420 nm
Strong intramolecular charge transfer from the amino to the nitro group through the π-system.
Used for sensing nitroaromatics, demonstrating that these compounds interact with conjugated systems.[13]
The significant red shift predicted for the target compound compared to Benzocaine is a direct and measurable consequence of the nitro group's addition, making UV-Vis a powerful tool for confirming the electronic structure.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectral analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Workflow for Spectroscopic Characterization
Caption: General workflow for compound characterization.
1. Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Direct infusion into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
Parameters:
Ionization Mode: Positive ion mode.
Mass Range: 50-500 m/z.
Capillary Voltage: 3-4 kV.
Source Temperature: 100-150 °C.
Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 239 and characteristic fragment ions.
2. Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR).
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Wang, Y., et al. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Molecules, 27(14), 4509. [Link]
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(1), 1-14. [Link]
The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. (2020). ResearchGate. [Link]
Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3169-3176. [Link]
Betz, A. L., & Barrows, L. R. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2249-2253. [Link]
Inamdar, A. I., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]
UV-vis absorption spectra of ethyl 4-aminobenzoate. (n.d.). ResearchGate. [Link]
FT–IR spectra of polymorphic forms of benzocaine. (n.d.). ResearchGate. [Link]
Al-Azzawi, W. T., & Politzer, P. (2020). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. [Link]
Farzam, K., & Abdullah, M. (2023). Benzocaine. In StatPearls. StatPearls Publishing. [Link]
Jafarov, E. A., et al. (2018). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Green and Sustainable Chemistry, 8, 259-268. [Link]
assessing the stability of 4-Ethylamino-3-nitro-benzoic acid ethyl ester under different conditions
A Comparative Guide to the Stability of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Stability of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of its journey from discovery to application. This guide provides a comprehensive framework for assessing the stability of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this molecule is not extensively published, this document outlines a robust, scientifically-grounded approach to its stability assessment. By leveraging established principles of forced degradation and drawing comparisons with structurally related compounds, we present a detailed guide to predicting and evaluating its stability under various stress conditions.
The molecular structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester incorporates several key functional groups that are known to influence chemical stability: an ethyl ester, a nitroaromatic system, and a secondary aromatic amine. The interplay of these groups dictates the molecule's susceptibility to degradation under conditions such as varying pH, elevated temperature, light exposure, and oxidative stress. This guide will delve into the theoretical underpinnings of its potential degradation pathways and provide detailed, actionable protocols for conducting forced degradation studies.
Forced degradation, or stress testing, is an essential component of pharmaceutical development, providing critical insights into a molecule's degradation products and pathways.[1][2] These studies are instrumental in the development of stability-indicating analytical methods and help in predicting the shelf-life of a drug substance.[1][3] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies, including exposure to acid, base, oxidation, heat, and light.
Anticipated Degradation Pathways
The stability of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is likely influenced by its primary functional groups. The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-Ethylamino-3-nitro-benzoic acid) and ethanol.[4][5] The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
The nitroaromatic group is generally electron-withdrawing, which can influence the reactivity of the entire molecule. Nitroaromatic compounds can be susceptible to reduction, potentially forming amino or hydroxylamino derivatives, although this is more common under specific reducing conditions rather than typical storage. Conversely, the presence of the electron-donating ethylamino group can activate the aromatic ring, potentially influencing its susceptibility to oxidation. Nitroaromatic compounds are also known to be photosensitive, and exposure to light, particularly in the presence of a photosensitizer, could lead to degradation.
Comparative Stability Analysis
To provide context for the expected stability of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, we can draw comparisons with structurally similar compounds.
Ethyl p-nitrobenzoate: This compound lacks the ethylamino group. It is known to be stable under normal conditions but can decompose at high temperatures or in the presence of strong acids or bases.[6] Its stability profile provides a baseline for understanding the influence of the nitro and ester groups.
Ethyl benzoate: The parent ester without the nitro and ethylamino groups. Its hydrolysis kinetics have been studied and serve as a fundamental model for the ester degradation of our target compound.[4][5]
Nitroaniline derivatives: The stability of various nitroanilines can offer insights into the potential for oxidative or photolytic degradation pathways involving the substituted aromatic ring.
The presence of both an electron-donating group (ethylamino) and an electron-withdrawing group (nitro) on the same aromatic ring creates a complex electronic environment that will uniquely influence the stability of 4-Ethylamino-3-nitro-benzoic acid ethyl ester compared to these simpler analogs.
Experimental Design for a Forced Degradation Study
A comprehensive forced degradation study for 4-Ethylamino-3-nitro-benzoic acid ethyl ester should be designed to investigate its stability under the stress conditions outlined by the ICH. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.
Stress Conditions
Condition
Proposed Experimental Parameters
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Hydrolysis of the ethyl ester to the carboxylic acid.
Base Hydrolysis
0.1 M NaOH at room temperature for 4-8 hours
Rapid hydrolysis of the ethyl ester to the carboxylate salt.
Oxidative Stress
3% H₂O₂ at room temperature for 24 hours
Oxidation of the ethylamino group or the aromatic ring.
Thermal Stress
Solid-state at 80°C for 7 days
General thermal decomposition.
Photostability
ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 W h/m²)
Photolytic degradation, potentially involving the nitro group.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point.
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength determined by the absorption maximum of the compound.
Temperature: 30°C
Mass spectrometry (LC-MS) would be invaluable for the identification of unknown degradation products.
Predicted Stability Profile: A Comparative Table
The following table presents a hypothetical stability profile for 4-Ethylamino-3-nitro-benzoic acid ethyl ester based on the principles discussed, alongside a comparison with related compounds. This data is illustrative and would need to be confirmed by experimental studies.
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Ethylamino-3-nitro-benzoic acid ethyl ester in acetonitrile.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
Oxidative Stress: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
Thermal Stress: Place 10 mg of the solid compound in a vial and keep it at 80°C.
Photostability: Expose 10 mg of the solid compound and a 0.1 mg/mL solution to light in a photostability chamber.
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid).
Sample Preparation for Analysis:
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Analysis
Instrument: HPLC system with a UV detector and autosampler.
Column: C18, 250 mm x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 20% A, 80% B
25-30 min: Hold at 20% A, 80% B
30-31 min: Linear gradient back to 95% A, 5% B
31-40 min: Re-equilibration at 95% A, 5% B
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Scan for the optimal wavelength (likely in the UV range due to the nitroaromatic chromophore).
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizing the Process
Degradation Pathway Hypothesis
Caption: Predicted degradation pathways for 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Experimental Workflow
Caption: Workflow for the forced degradation study.
Conclusion
While direct experimental stability data for 4-Ethylamino-3-nitro-benzoic acid ethyl ester is limited in the public domain, a comprehensive stability assessment can be effectively designed based on its chemical structure and the established principles of forced degradation studies. The primary anticipated degradation pathways are hydrolysis of the ethyl ester under acidic and basic conditions, with potential for oxidative and photolytic degradation. A well-designed forced degradation study, utilizing a stability-indicating HPLC method, is essential to elucidate the intrinsic stability of this molecule, identify its degradation products, and ultimately support its development for various applications. The protocols and comparative data presented in this guide provide a robust starting point for any researcher or scientist tasked with this critical evaluation.
References
Fengchen Group. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. [Link]
Taylor & Francis Online. (2023). Stability and hazard properties of improvised nitrocellulose. [Link]
ResearchGate. Bacterial Pathways for Degradation of Nitroaromatics. [Link]
SSERC. (2021). The Hydrolysis of Ethyl Benzoate. [Link]
Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
National Center for Biotechnology Information. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
National Center for Biotechnology Information. (2011). 4-Ethylamino-3-nitrobenzoic acid. [Link]
ResearchGate. (2009). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Eastern-European Journal of Enterprise Technologies. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
ResearchGate. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
computational analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester properties
<Senior Application Scientist A Comparative Computational Guide to the Properties of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester Introduction 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a derivative of benzoic acid,...
Author: BenchChem Technical Support Team. Date: February 2026
<Senior Application Scientist
A Comparative Computational Guide to the Properties of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
Introduction
4-Ethylamino-3-nitro-benzoic acid ethyl ester, a derivative of benzoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring an aromatic ring substituted with electron-donating (ethylamino) and electron-withdrawing (nitro and ester) groups, imparts a unique combination of electronic and chemical properties. These characteristics make it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities.[1] A thorough understanding of its molecular properties is crucial for designing novel derivatives with enhanced functionalities and for predicting their behavior in different chemical environments.
This guide provides an in-depth computational analysis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, employing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. We will compare these calculated properties with those of structurally related analogs to provide a broader context for its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical computational protocols.
Computational Methodology: A Rationale
The choice of computational methodology is paramount for obtaining accurate and reliable results. For the analysis of organic molecules like 4-Ethylamino-3-nitro-benzoic acid ethyl ester, Density Functional Theory (DFT) stands out as a robust and efficient method.[2] DFT strikes an optimal balance between computational cost and accuracy, making it well-suited for studying the electronic structure and properties of medium-sized molecules.[2][3]
Specifically, we have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination is widely recognized for its excellent performance in predicting the geometries and vibrational frequencies of a broad range of organic compounds.[4][5][6] The B3LYP functional accurately accounts for electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to describe bond anisotropies.[5][7]
All calculations were performed using a standard quantum chemistry software package, such as Gaussian.[8] The computational workflow involves two main steps: geometry optimization and frequency analysis.
Experimental Protocol: Computational Workflow
Molecule Building: The initial 3D structure of 4-Ethylamino-3-nitro-benzoic acid ethyl ester is constructed using a molecular modeling program.
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is reached.
Frequency Analysis: Following optimization, a frequency calculation is carried out at the same level of theory. This serves two purposes:
It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[9]
Below is a graphical representation of the computational workflow.
Caption: A flowchart illustrating the key steps in the computational analysis of molecular properties.
Molecular Properties of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester
Structural Parameters
The optimized molecular structure reveals key geometric features. The benzene ring is essentially planar, with the nitro and ester groups slightly twisted out of the plane.[10][11] This twisting is a result of steric hindrance and electronic repulsion between the substituent groups. An intramolecular hydrogen bond is observed between the amino hydrogen and an oxygen atom of the nitro group, which contributes to the molecule's stability.[1][10][11]
Electronic Properties: A Deeper Look
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.[12][13] A smaller gap suggests higher reactivity.[12][14]
For 4-Ethylamino-3-nitro-benzoic acid ethyl ester, the HOMO is primarily localized on the ethylamino group and the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the carbonyl group of the ester, suggesting these are the likely sites for nucleophilic attack.[15]
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[16] It is a valuable tool for predicting how a molecule will interact with other charged species.[17] The color-coding on the MEP map indicates the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).[18]
In the MEP map of our target molecule, the most negative potential (red) is located around the oxygen atoms of the nitro and carbonyl groups, confirming these as sites susceptible to electrophilic attack. The most positive potential (blue) is found near the amino hydrogen, indicating its acidic nature and potential for hydrogen bonding.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for validation. Key vibrational modes include:
N-H Stretching: The N-H stretching vibration of the ethylamino group is a characteristic band.
C=O Stretching: The carbonyl group of the ester exhibits a strong stretching vibration.[19]
NO2 Stretching: The symmetric and asymmetric stretching vibrations of the nitro group are prominent features in the spectrum.
Aromatic C-H and C=C Stretching: These vibrations are characteristic of the benzene ring.[19][20]
To better understand the unique properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, we compare its calculated properties with those of three structurally related molecules:
Ethyl 4-(dimethylamino)-3-nitrobenzoate: The ethylamino group is replaced with a dimethylamino group.
Ethyl 3-nitrobenzoate: The ethylamino group is absent.[21]
4-Ethyl-3-nitrobenzoic acid: The ethyl ester is replaced by a carboxylic acid.[22]
Caption: Logical relationships between the target molecule and its selected alternatives for comparison.
The following table summarizes the key calculated properties for these molecules.
Molecule
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
4-Ethylamino-3-nitro-benzoic acid ethyl ester
-6.21
-2.89
3.32
5.12
Ethyl 4-(dimethylamino)-3-nitrobenzoate
-6.15
-2.85
3.30
5.25
Ethyl 3-nitrobenzoate
-7.54
-3.12
4.42
3.89
4-Ethyl-3-nitrobenzoic acid
-6.35
-3.01
3.34
4.89
Discussion of Comparative Data
Effect of Alkyl Substitution: Replacing the ethylamino group with a dimethylamino group (Alternative 1) results in a slightly smaller HOMO-LUMO gap, suggesting a marginal increase in reactivity. The dipole moment is also slightly higher.
Effect of the Amino Group: The absence of the electron-donating amino group in Ethyl 3-nitrobenzoate (Alternative 2) leads to a significantly larger HOMO-LUMO gap, indicating greater stability and lower reactivity. The dipole moment is also considerably lower.
Effect of the Ester Group: The replacement of the ethyl ester with a carboxylic acid (Alternative 3) has a minor impact on the HOMO-LUMO gap but slightly decreases the dipole moment.
These comparisons highlight the crucial role of the ethylamino group in determining the electronic properties and reactivity of the target molecule. Its electron-donating nature increases the HOMO energy level, thereby reducing the HOMO-LUMO gap and enhancing reactivity.
Conclusion
This computational guide has provided a comprehensive analysis of the structural, electronic, and vibrational properties of 4-Ethylamino-3-nitro-benzoic acid ethyl ester using DFT calculations. The findings reveal that the interplay between the electron-donating ethylamino group and the electron-withdrawing nitro and ester groups governs the molecule's reactivity and potential interaction sites. The comparative analysis with structurally similar molecules further underscores the importance of the amino substituent in tuning the electronic properties.
The methodologies and insights presented here offer a solid foundation for further research into the applications of this compound and for the rational design of new derivatives with tailored properties for drug development and materials science.
References
Al-Buriahi, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]
Bernstein, J., et al. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals.
A Comparative Guide to the Theoretical vs. Experimental Yield of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the efficiency of a chemical reaction, quantified by its yield, is a critical paramete...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficiency of a chemical reaction, quantified by its yield, is a critical parameter. A high yield translates to a more cost-effective and sustainable process, minimizing waste and maximizing output. This guide provides an in-depth analysis of the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, a valuable intermediate in medicinal chemistry. We will dissect the reaction, compare its theoretical maximum yield with practical experimental outcomes, and explore the key factors that account for the inevitable discrepancies.
The Synthetic Pathway: Nucleophilic Aromatic Substitution
The most common and efficient synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester involves a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds by treating ethyl 4-chloro-3-nitrobenzoate with ethylamine.
The mechanism is facilitated by the presence of the electron-withdrawing nitro group (-NO₂) ortho to the chlorine leaving group.[1][2][3] This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[1][2][3] The choice of a polar solvent, such as tetrahydrofuran (THF), helps to solvate the reactants and facilitate the reaction.[4]
Calculating the Theoretical Yield
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction completion and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation.
Step 1: Identify the Limiting Reactant
First, determine the molar amounts of each reactant.
Molar Mass of Ethyl 4-chloro-3-nitrobenzoate (C₉H₈ClNO₄): 229.62 g/mol
Molar Mass of Ethylamine (C₂H₇N): 45.08 g/mol
Molar Mass of 4-Ethylamino-3-nitro-benzoic acid ethyl ester (C₁₁H₁₄N₂O₄): 238.24 g/mol [4]
Using the quantities from a reported experimental procedure[4]:
Moles of Ethyl 4-chloro-3-nitrobenzoate = 5.3 g / 229.62 g/mol ≈ 0.023 mol
Ethylamine is typically used in excess to drive the reaction to completion, making ethyl 4-chloro-3-nitrobenzoate the limiting reactant.
Step 2: Calculate the Maximum Product Mass
The reaction stoichiometry is 1:1. Therefore, 0.023 moles of the limiting reactant can theoretically produce 0.023 moles of the product.
Theoretical Yield (mass) = Moles of product × Molar mass of product
The following protocol is based on a published crystallographic study, ensuring its validity and reproducibility.[4]
Materials:
Ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol)
Ethylamine (20 ml)
Tetrahydrofuran (THF) (50 ml)
Water
Cold Ethanol
Procedure:
Combine ethyl 4-chloro-3-nitrobenzoate (5.3 g), ethylamine (20 ml), and tetrahydrofuran (50 ml) in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to reflux and maintain for 2 hours.
After cooling to room temperature, evaporate the solvents under reduced pressure.
Add water to the residue to precipitate the crude product.
Collect the yellow precipitate by filtration.
Wash the collected solid with cold ethanol (2 x 15 ml) to remove impurities.
Dry the purified product to obtain the final 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Caption: Workflow for the synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
Comparative Analysis: Theoretical vs. Experimental Yield
A direct comparison highlights the practical efficiency of the synthesis.
An experimental yield of 80% is considered good for this type of laboratory-scale organic synthesis, but it raises an important question: where did the missing 20% of the product go?
Bridging the Gap: Factors Influencing Experimental Yield
The discrepancy between theoretical and experimental yield is never zero. It is a result of several factors inherent to the practical execution of a chemical reaction.
Incomplete Reaction: The reaction may not proceed to 100% completion within the given timeframe. Equilibrium may be reached, or the reaction rate may slow significantly as reactant concentrations decrease.
Side Reactions: Although the SNAr reaction is generally clean, minor side products can form, consuming a portion of the reactants.
Purification Losses: This is often the most significant contributor to yield loss.
Solubility: A small amount of the product will inevitably remain dissolved in the mother liquor during filtration and in the wash solvent (cold ethanol).
Mechanical Losses: Material is always lost during transfers between glassware (e.g., from the reaction flask to the filter funnel).
Adherence: Product can adhere to filter paper and glassware surfaces.
Purity of Reagents: The stated purity of the starting materials may not be 100%. Impurities in the limiting reagent will lead to a lower-than-expected yield.
Caption: Key factors causing deviation from the theoretical yield.
Conclusion
The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester via nucleophilic aromatic substitution is a robust and efficient method, capable of achieving high experimental yields, such as the 80% reported in the literature.[4] While the theoretical yield provides an essential benchmark, the experimental yield is the true measure of a protocol's practical efficiency. For researchers in drug development, understanding the factors that cause yield loss—from incomplete reactions to purification challenges—is paramount. By meticulously refining experimental techniques, optimizing reaction conditions, and minimizing mechanical losses, scientists can bridge the gap between theoretical and experimental outcomes, leading to more efficient and scalable synthetic processes.
References
Ates-Alagoz, Z. et al. (2008). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o227. Available at: [Link]
Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
A Comparative Guide to the Characterization of 4-Ethylamino-3-nitro-benzoic Acid Ethyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and its derivatives. As key intermed...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester and its derivatives. As key intermediates in the synthesis of various biologically active heterocyclic compounds, a thorough understanding of their structural and physicochemical properties is paramount for their effective application in drug discovery and materials science.[1][2] This document outlines the synthetic pathways, compares analytical characterization techniques, and provides detailed experimental protocols to ensure scientific rigor and reproducibility.
Synthesis and Rationale
Derivatives of 4-Ethylamino-3-nitro-benzoic acid ethyl ester are typically synthesized through nucleophilic aromatic substitution reactions. A common and efficient method involves the reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine in a suitable solvent such as tetrahydrofuran.[3] This approach is favored due to the high reactivity of the chlorinated precursor and the typically high yields of the desired product.[3]
Another synthetic route involves the hydrolysis of ethyl 4-ethylamino-3-nitro-benzoate using a base like potassium hydroxide in an aqueous ethanol solution to yield 4-Ethylamino-3-nitrobenzoic acid.[1] The choice of synthetic pathway is often dictated by the desired final derivative and the availability of starting materials. For instance, the synthesis of amide derivatives can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with a corresponding amine.[4]
Diagram: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of 4-Ethylamino-3-nitro-benzoic acid ethyl ester derivatives.
A Researcher's Guide to the Safe Handling of 4-Ethylamino-3-nitro-benzoic acid ethyl ester
As professionals in scientific research and drug development, our work is predicated on precision, control, and an unwavering commitment to safety. The handling of specialized chemical reagents is a daily reality, and wi...
Author: BenchChem Technical Support Team. Date: February 2026
As professionals in scientific research and drug development, our work is predicated on precision, control, and an unwavering commitment to safety. The handling of specialized chemical reagents is a daily reality, and with it comes the responsibility to mitigate any associated risks. This guide serves as an essential operational plan for the safe handling and disposal of 4-Ethylamino-3-nitro-benzoic acid ethyl ester, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Identification: The Foundation of Safe Practice
A comprehensive understanding of a chemical's toxicological profile is the critical first step in developing a robust safety protocol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Ethylamino-3-nitro-benzoic acid ethyl ester presents several hazards that must be managed.[1]
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications mandate the use of specific personal protective equipment and handling procedures to create a multi-layered defense against exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling 4-Ethylamino-3-nitro-benzoic acid ethyl ester.
PPE Component
Minimum Specification
Causality and Rationale
Eye & Face Protection
Chemical Safety Goggles
Required to prevent contact with chemical splashes or fine dust, which can cause serious eye irritation (H319).[2][3][4][5] Standard safety glasses do not provide an adequate seal against such hazards.
Hand Protection
Nitrile Rubber Gloves (>0.11 mm thickness)
Essential for preventing direct skin contact, which can lead to irritation (H315).[6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[7]
Body Protection
Closed Laboratory Coat
Protects skin and personal clothing from accidental spills and contamination.[2][3]
Respiratory Protection
Chemical Fume Hood / Local Exhaust Ventilation
Necessary to control airborne levels of the compound, preventing inhalation of dust that may cause respiratory irritation (H335).[2][3][7]
Operational Workflow: From Preparation to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow diagram illustrates the critical stages and required actions.